(Diacetoxyiodo)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226375. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[acetyloxy(phenyl)-λ3-iodanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIKORITPGTTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI(C1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062929 | |
| Record name | Iodobenzene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or pale yellow powder; [Alfa Aesar MSDS] | |
| Record name | Iodobenzene diacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14907 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3240-34-4 | |
| Record name | Iodobenzene diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyliodosodiacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Diacetoxyiodo)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodine, bis(acetato-.kappa.O)phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodobenzene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(acetato-O)phenyliodine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Diacetoxyiodo)benzene: A Versatile Reagent in Modern Organic Synthesis
(Diacetoxyiodo)benzene , also known as phenyliodine(III) diacetate (PIDA), has emerged as a powerful and versatile reagent in organic chemistry.[1] Its appeal to researchers, scientists, and drug development professionals stems from its character as a mild, two-electron oxidant that enables a wide array of chemical transformations under gentle conditions.[2] A significant advantage of PIDA is its low toxicity profile, especially when compared to traditional heavy metal-based oxidants like those containing lead, mercury, or chromium, positioning it as a more environmentally benign choice in chemical synthesis.[2][3] This hypervalent iodine(III) compound is a stable, white to pale yellow crystalline solid that is soluble in many common organic solvents.[2][4]
This technical guide provides an in-depth overview of the core applications of this compound in organic synthesis, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its use in a research and development setting.
Oxidation of Alcohols
One of the most frequent applications of this compound is the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation is often carried out in the presence of a catalytic amount of a stable radical, such as 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[5] The PIDA/TEMPO system offers high selectivity, avoiding the over-oxidation of primary alcohols to carboxylic acids, a common side reaction with stronger oxidizing agents.[5]
Quantitative Data for Alcohol Oxidation
| Entry | Substrate | Product | Conditions | Yield (%) | Reference |
| 1 | Benzyl alcohol | Benzaldehyde | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | >99 (GC) | [6] |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | >99 (GC) | [6] |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | >99 (GC) | [6] |
| 4 | 1-Phenylethanol | Acetophenone (B1666503) | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | >99 (GC) | [6] |
| 5 | Cyclohexanol | Cyclohexanone | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | 95 (GC) | [6] |
| 6 | 2-Octanol | 2-Octanone | PIDA (1.1 equiv), TEMPO (10-20 mol%), CH₂Cl₂, 35 °C, 4.5 min (flow) | 98 (GC) | [6] |
Experimental Protocol: General Procedure for Alcohol Oxidation in a Flow System
Solutions of this compound (1.1 equivalents) and the alcohol (e.g., 50 mg) in dichloromethane (B109758) (1.5 mL) and a separate solution of TEMPO (10–20 mol %) in dichloromethane (1.5 mL) are prepared.[6] These solutions are then loaded into two separate syringes and placed in a syringe pump. The syringes are connected via a T-piece to a tubing reactor (e.g., PTFE, 4 m length, 0.75 mm internal diameter). The reactor is maintained at a constant temperature, for instance, in a water bath at 35 °C. The combined flow rate is adjusted to achieve the desired residence time (e.g., 0.4 mL/min for a 4.5-minute residence time).[6] The output from the reactor is collected, and the product can be isolated and purified using standard laboratory techniques.
Mechanistic Pathway for TEMPO-Catalyzed Alcohol Oxidation
Caption: Proposed mechanism for the PIDA/TEMPO-mediated oxidation of alcohols.
α-Functionalization of Ketones
This compound is an effective reagent for the α-functionalization of ketones, particularly for α-acetoxylation.[7][8] This reaction provides a direct method for introducing an acetoxy group at the α-position of a carbonyl compound, yielding valuable synthetic intermediates.[8] The reaction mechanism is believed to proceed through an enol or enolate intermediate which attacks the hypervalent iodine reagent.[8]
Quantitative Data for α-Acetoxylation of Ketones
| Entry | Substrate | Product | Conditions | Yield (%) | Reference |
| 1 | Acetophenone | α-Acetoxyacetophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 85 | [8] |
| 2 | 4'-Methylacetophenone | α-Acetoxy-4'-methylacetophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 82 | [8] |
| 3 | 4'-Methoxyacetophenone | α-Acetoxy-4'-methoxyacetophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 75 | [8] |
| 4 | 4'-Chloroacetophenone | α-Acetoxy-4'-chloroacetophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 88 | [8] |
| 5 | Propiophenone | α-Acetoxypropiophenone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 70 | [8] |
| 6 | Cyclohexanone | α-Acetoxycyclohexanone | PIDA (1.1 equiv), AcOH, 80 °C, 24 h | 65 | [8] |
Experimental Protocol: α-Acetoxylation of Acetophenone
In a round-bottom flask, acetophenone (1.0 mmol) is dissolved in glacial acetic acid (5 mL). This compound (1.1 mmol) is then added to the solution. The reaction mixture is stirred at 80 °C for 24 hours. After completion of the reaction, as monitored by thin-layer chromatography, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired α-acetoxyacetophenone.[8]
Mechanistic Pathway for α-Acetoxylation of Ketones
Caption: Proposed mechanism for the α-acetoxylation of ketones using PIDA.
Oxidative C-C Bond Cleavage
A notable and powerful application of this compound is in the oxidative cleavage of carbon-carbon bonds.[3] This transformation, often in the presence of a Lewis acid, allows for the synthesis of difunctionalized compounds from readily available starting materials.[3][9] For example, 3-oxo-butanamides can be converted to 2,2-dihalo-N-phenylacetamides through a PIDA-mediated oxidative C-C bond cleavage.[3]
Quantitative Data for Oxidative C-C Bond Cleavage
| Entry | Substrate | Halogen Source | Product | Conditions | Yield (%) | Reference |
| 1 | 3-Oxo-N-phenylbutanamide | ZnCl₂ | 2,2-Dichloro-N-phenylacetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 89 | [10] |
| 2 | 3-Oxo-N-(p-tolyl)butanamide | ZnCl₂ | 2,2-Dichloro-N-(p-tolyl)acetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 85 | [10] |
| 3 | N-(4-Methoxyphenyl)-3-oxobutanamide | ZnCl₂ | 2,2-Dichloro-N-(4-methoxyphenyl)acetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 82 | [10] |
| 4 | N-(4-Chlorophenyl)-3-oxobutanamide | ZnCl₂ | 2,2-Dichloro-N-(4-chlorophenyl)acetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 92 | [10] |
| 5 | 3-Oxo-N-phenylbutanamide | ZnBr₂ | 2,2-Dibromo-N-phenylacetamide | PIDA (1.3 equiv), Dioxane, rt, 1 h | 86 | [10] |
Experimental Protocol: Synthesis of 2,2-Dichloro-N-phenylacetamide
To a solution of 3-oxo-N-phenylbutanamide (1.0 mmol) in dioxane (2 mL), this compound (1.3 mmol) and zinc chloride (1.5 mmol) are added.[10] The reaction mixture is stirred at room temperature for 1 hour. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2,2-dichloro-N-phenylacetamide.[10]
Mechanistic Pathway for Oxidative C-C Bond Cleavage
Caption: Proposed mechanism for PIDA-mediated oxidative C-C bond cleavage.
Hofmann Rearrangement
The Hofmann rearrangement, a classical organic reaction for the conversion of primary amides to amines with one fewer carbon atom, can be effectively promoted by this compound under mild conditions.[11][12] This offers an alternative to the traditional use of bromine and strong base, which may not be suitable for sensitive substrates. The PIDA-mediated Hofmann rearrangement is particularly valuable in the synthesis of pharmaceutical intermediates.[12]
Quantitative Data for Hofmann Rearrangement
| Entry | Substrate (Amide) | Product (Carbamate) | Conditions | Yield (%) | Reference |
| 1 | Benzamide (B126) | Methyl phenylcarbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 5 h | 95 | [11] |
| 2 | 4-Methoxybenzamide | Methyl (4-methoxyphenyl)carbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 5 h | 98 | [11] |
| 3 | 4-Chlorobenzamide | Methyl (4-chlorophenyl)carbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 6 h | 92 | [11] |
| 4 | 2-Phenylacetamide | Methyl benzylcarbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 7 h | 85 | [11] |
| 5 | Cyclohexanecarboxamide | Methyl cyclohexylcarbamate | PhI (cat.), Oxone, MeOH/HFIP/H₂O, 40 °C, 9 h | 88 | [11] |
Note: The referenced procedure uses catalytic iodobenzene (B50100) with Oxone as the terminal oxidant to generate the hypervalent iodine species in situ.
Experimental Protocol: Catalytic Hofmann Rearrangement of Benzamide
To a solution of benzamide (0.25 mmol) in a solvent mixture of methanol (B129727) (0.75 mL), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (0.75 mL), and water (0.075 mL), are added Oxone (0.75 mmol) and iodobenzene (0.05 mmol).[11] The reaction mixture is stirred at 40 °C for 5-9 hours, with the reaction progress monitored by TLC. After completion, the mixture is filtered, and the filtrate is treated with a 5% aqueous solution of sodium thiosulfate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The resulting carbamate (B1207046) can be purified by chromatography.[11]
Workflow for PIDA-Mediated Hofmann Rearrangement
Caption: General workflow for the Hofmann rearrangement mediated by PIDA.
C-H Functionalization
This compound is also a valuable reagent for the functionalization of unactivated C-H bonds, a significant area of research in modern organic synthesis. It can mediate the acetoxylation of benzylic C-H bonds and the functionalization of sp³ C-H bonds adjacent to nitrogen atoms.[5][13] These reactions provide a direct route to introduce functionality into molecules without the need for pre-functionalized starting materials.
Quantitative Data for C-H Functionalization of Benzylic Acetals
| Entry | Substrate | Product | Conditions | Yield (%) | Reference |
| 1 | 2-Phenyl-1,3-dioxolane (B1584986) | 2-Acetoxy-2-phenyl-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 89 | [5] |
| 2 | 2-(4-Nitrophenyl)-1,3-dioxolane | 2-Acetoxy-2-(4-nitrophenyl)-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 84 | [5] |
| 3 | 2-(4-Chlorophenyl)-1,3-dioxolane | 2-Acetoxy-2-(4-chlorophenyl)-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 66 | [5] |
| 4 | 2-(4-Methoxyphenyl)-1,3-dioxolane | 2-Acetoxy-2-(4-methoxyphenyl)-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 85 | [5] |
| 5 | 2-(Naphthalen-2-yl)-1,3-dioxolane | 2-Acetoxy-2-(naphthalen-2-yl)-1,3-dioxolane | PIDA (2.0 equiv), DCE, 140 °C, 2 min (microwave) | 77 | [5] |
Experimental Protocol: C-H Acetoxylation of 2-Phenyl-1,3-dioxolane
In a microwave vial, 2-phenyl-1,3-dioxolane (1.0 mmol) and this compound (2.0 mmol) are dissolved in 1,2-dichloroethane (B1671644) (DCE, 3 mL). The vial is sealed and subjected to microwave irradiation at 140 °C for 2 minutes.[5] After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[5]
Conclusion
This compound is a remarkably versatile and user-friendly reagent for a multitude of oxidative transformations in organic chemistry. Its utility in the oxidation of alcohols, α-functionalization of ketones, oxidative C-C bond cleavage, Hofmann rearrangements, and C-H functionalization underscores its importance in modern synthetic strategies. The mild reaction conditions, broad functional group tolerance, and favorable safety profile make PIDA an indispensable tool for researchers and professionals in the fields of organic synthesis and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and application of this powerful reagent in the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Experimental and theoretical study of α-acetoxylation of ketones by (diacetoxy)iodobenzene | CoLab [colab.ws]
- 3. Organic synthesis using this compound (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental and theoretical study of α-acetoxylation of ketones by (diacetoxy)iodobenzene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic synthesis using this compound (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides [beilstein-journals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Physical and Chemical Properties of Phenyliodine(III) Diacetate (PIDA)
Abstract: Phenyliodine(III) diacetate (PIDA), also known as (diacetoxyiodo)benzene or DAIB, is a hypervalent iodine(III) reagent widely recognized for its versatility as a mild and selective oxidizing agent in modern organic synthesis.[1][2][3] Its stability, ease of handling, and environmentally benign nature have established it as a valuable tool for a multitude of chemical transformations.[4] This technical guide provides a comprehensive overview of the core physical, structural, and chemical properties of PIDA. It includes quantitative data, detailed experimental protocols for its synthesis and application, and mechanistic diagrams for key reactions, tailored for researchers, scientists, and professionals in drug development.
Physical and Structural Properties
PIDA is a white, crystalline powder that is sensitive to light and moisture.[3][5][6] It is a hypervalent compound, meaning the iodine atom exceeds the standard octet of electrons, existing in a +3 oxidation state.[3][7]
Physical Characteristics
The fundamental physical properties of PIDA are summarized below, providing essential data for its use in experimental settings.
| Property | Value | References |
| CAS Number | 3240-34-4 | [5][7] |
| Molecular Formula | C₁₀H₁₁IO₄ | [7] |
| Molecular Weight | 322.10 g/mol | [5][7] |
| Appearance | White to light yellow crystalline powder | [3][5][6] |
| Melting Point | 161–165 °C | [5][6][7] |
| Boiling Point | 456.8 °C at 760 mmHg | [6] |
| Flash Point | 230.1 °C | [6] |
| Density | ~1.687 g/cm³ (estimate) | [6] |
Solubility Profile
PIDA's application has been somewhat limited by a perception of poor solubility.[8] However, it is soluble in several common organic solvents, though it is noted to be insoluble in or react with water.[6][7]
| Solvent | Solubility | References |
| Water | Insoluble / Reacts | [6][7] |
| Acetic Acid | Soluble | [7] |
| Acetonitrile | Soluble | [7] |
| Dichloromethane (B109758) | Soluble | [7] |
| Diethyl Ether | Studied | [8] |
| Tetrahydrofuran | Studied | [8] |
| Toluene | Studied | [8] |
| Hexanes | Studied | [8] |
Molecular and Crystal Structure
PIDA adopts a T-shaped molecular geometry.[7] The phenyl group and two lone pairs of electrons occupy the equatorial positions of a trigonal bipyramid, while the two acetate (B1210297) groups are in the axial positions.[7]
Crystallographic studies have confirmed that PIDA has an orthorhombic crystal structure with the space group Pnn2.[7] The bond lengths from the central iodine atom are approximately 2.08 Å to the phenyl carbon and 2.156 Å to each of the acetate oxygen atoms.[7]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of PIDA.
| Technique | Data Highlights | References |
| ¹H NMR | (400 MHz, CDCl₃): Signals corresponding to phenyl and acetate protons are observed. | [9] |
| ¹³C NMR | Spectra available in public databases confirm the carbon framework. | [10] |
Synthesis of PIDA
PIDA was first synthesized by Conrad Willgerodt in 1886 by reacting iodobenzene (B50100) with peracetic acid in acetic acid.[1][7] Modern procedures often involve the oxidation of iodobenzene or other iodoarenes with more accessible oxidizing agents.[1]
General Synthesis Workflow
The synthesis of PIDA generally involves the oxidation of an iodine precursor in the presence of acetic acid.
Caption: General workflow for the synthesis of PIDA.
Experimental Protocol: Synthesis from Iodobenzene
This protocol describes a common method for preparing PIDA using potassium peroxodisulfate as the oxidant.[1][7]
-
Reaction Setup: To a stirred solution of iodobenzene (1 equivalent) in glacial acetic acid, add potassium peroxodisulfate (K₂S₂O₈) (approx. 1.5 equivalents).
-
Heating: Heat the mixture at 60-70 °C for 3-4 hours. The progress of the reaction can be monitored by TLC.
-
Quenching: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Precipitation: A white solid (PIDA) will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water and then with a small amount of cold diethyl ether.
-
Drying: Dry the purified PIDA under vacuum to yield a white crystalline solid.
Chemical Properties and Reactivity
PIDA is a powerful and versatile oxidizing agent used in a vast range of organic transformations.[1][11] Its reactivity stems from the electrophilic nature of the hypervalent iodine center and its ability to act as a source of acetoxy groups. It participates in both ionic and radical pathways.[1]
Oxidation of Alcohols
One of the most common applications of PIDA is the selective oxidation of alcohols to aldehydes and ketones.[11][12] This transformation is often performed in the presence of a catalytic amount of a stable radical like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl).[12]
Caption: Catalytic cycle for PIDA/TEMPO-mediated alcohol oxidation.
-
Setup: Dissolve benzyl (B1604629) alcohol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Addition of Reagents: Add TEMPO (0.05 equivalents) followed by PIDA (1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure benzaldehyde.
C-H Functionalization
PIDA is a key reagent for C-H functionalization, enabling the direct conversion of inert C-H bonds into valuable C-C or C-heteroatom bonds.[11] It can activate C-H bonds, making them susceptible to attack, or act as the terminal oxidant in metal-catalyzed C-H activation cycles.[11] This capability allows for more efficient synthesis of complex molecules by reducing the number of synthetic steps.[11]
Intramolecular Cyclization and Heterocycle Synthesis
PIDA mediates numerous cyclization reactions to form important heterocyclic structures.[1] For instance, it facilitates the intramolecular oxidative C–N bond formation of N-(2-acetaminophenyl)enaminones to directly synthesize quinoxalines, which are prevalent motifs in pharmacologically active molecules.[13]
Caption: Proposed mechanism for PIDA-mediated quinoxaline synthesis.[13]
Rearrangement Reactions
PIDA is instrumental in facilitating rearrangement reactions, most notably the Hofmann rearrangement.[7][14] This reaction converts primary amides into primary amines with one fewer carbon atom, a critical transformation in pharmaceutical synthesis.[14] PIDA allows this rearrangement to occur under mild, often acidic or neutral conditions, avoiding the harsh basic conditions of the traditional method.[7]
Caption: Simplified pathway for the PIDA-mediated Hofmann rearrangement.
Applications in Drug Development
The versatility of PIDA makes it an indispensable tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[14] Its ability to mediate a wide array of transformations—including oxidations, C-H functionalizations, and the construction of complex heterocyclic systems—under mild conditions is highly valued.[14] Many pharmacologically active molecules contain structural motifs, such as quinoxalines or specific amine functionalities, that can be efficiently synthesized using PIDA-mediated reactions.[13][14]
Safety and Handling
PIDA is a stable solid but requires proper handling.
-
Sensitivity: It is sensitive to light and moisture.[6]
-
Hazards: PIDA is a skin and strong eye irritant.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Storage: It should be stored in a tightly sealed container in a cool, dark place, with a recommended temperature of -20°C for long-term storage.[6]
Conclusion
Phenyliodine(III) diacetate is a cornerstone reagent in modern organic chemistry, offering a powerful combination of reactivity, selectivity, and operational simplicity. Its utility spans from fundamental transformations like alcohol oxidation to advanced applications in C-H functionalization and complex heterocycle synthesis. For researchers and drug development professionals, a thorough understanding of PIDA's physical and chemical properties is essential for leveraging its full potential to build intricate molecular architectures efficiently and safely.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenyliodine(III)diacetate (PIDA): Applications in Rearrangement/Migration Reactions | Bentham Science [benthamscience.com]
- 3. seemafinechem.com [seemafinechem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound [PIDA] [commonorganicchemistry.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Study of the solubility of hypervalent iodine reagents and synthesis of hypervalent iodine reagents with differing solubility - American Chemical Society [acs.digitellinc.com]
- 9. Iodobenzene Diacetate | 3240-34-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. Iodobenzene diacetate | C10H11IO4 | CID 76724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. calibrechem.com [calibrechem.com]
- 13. PIDA-mediated intramolecular oxidative C–N bond formation for the direct synthesis of quinoxalines from enaminones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01200A [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
Synthesis and Preparation of (Diacetoxyiodo)benzene: A Technical Guide
(Diacetoxyiodo)benzene , also known as Phenyliodine(III) Diacetate (PIDA), is a hypervalent iodine compound widely utilized in organic chemistry as a versatile and mild oxidizing agent.[1][2] Its electrophilic character and stability make it a valuable reagent for a broad array of chemical transformations, including C-H bond oxidations, oxidative rearrangements, and the construction of heterocyclic systems.[2][3] This document provides an in-depth technical guide on the principal methodologies for its synthesis and preparation, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white, crystalline solid that is stable and can be stored indefinitely.[1][4] It is soluble in various organic solvents, which facilitates its use in a wide range of reaction conditions.[1][3]
| Property | Value | Reference |
| IUPAC Name | 1,1′-[(Phenyl-λ3-iodanediyl)bis(oxy)]di(ethan-1-one) | [1] |
| Common Names | Phenyliodine(III) diacetate (PIDA), Iodobenzene (B50100) diacetate | [1][4] |
| Molecular Formula | C₁₀H₁₁IO₄ | [1] |
| Molar Mass | 322.098 g·mol⁻¹ | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 163–165 °C | [1] |
| Solubility | Acetic acid, Acetonitrile, Dichloromethane (B109758) | [1][3] |
| Crystal Structure | Orthorhombic | [1] |
Synthetic Methodologies
Several effective methods have been developed for the preparation of this compound. The most common strategies involve the oxidation of iodobenzene, although synthesis from other precursors or even directly from benzene (B151609) is also possible.
The most prevalent and practical approach to synthesizing this compound is the direct oxidation of iodobenzene using various oxidizing agents.
Method A: Oxidation with Peracetic Acid
This is a classic and highly efficient method that produces this compound in high yield and purity.[5] The reaction involves the direct oxidative diacetoxylation of iodobenzene with commercial peracetic acid in an acetic acid medium.[2][5]
Reaction Scheme: C₆H₅I + CH₃CO₃H + CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O[1]
Quantitative Data Summary
| Oxidant | Substrate | Key Conditions | Reaction Time | Yield | Purity | Reference |
| 40% Peracetic Acid | Iodobenzene | 30-40 °C | 50-60 minutes | 79% | High | [5] |
Detailed Experimental Protocol[5]
-
Apparatus Setup: A 200-mL beaker is equipped with a magnetic stirrer and placed in a water bath maintained at 30 °C.
-
Charging Reactant: The beaker is charged with 20.4 g (0.10 mole) of iodobenzene.
-
Addition of Oxidant: 36 g (31 mL, 0.24 mole) of commercial 40% peracetic acid is added dropwise to the well-stirred iodobenzene over 30–40 minutes, maintaining the bath temperature at 30 °C.
-
Reaction: Stirring is continued for an additional 20 minutes at 30 °C. During this time, a homogeneous yellow solution forms, and crystallization of the product may commence.
-
Isolation: The reaction mixture is cooled in an ice bath for 1 hour. The precipitated white crystals are collected by filtration on a Büchner funnel.
-
Washing: The collected crystals are washed with two 25-mL portions of cold water, followed by two 25-mL portions of n-hexane.
-
Drying: The product is air-dried to yield the final this compound.
Method B: Oxidation with Sodium Percarbonate
A more recent, safer, and environmentally benign method utilizes sodium percarbonate as the oxidant in a mixed solvent system.[6] This procedure is effective and yields a product of high purity (96-99%) without the need for further recrystallization.[6]
Quantitative Data Summary
| Oxidant | Substrate | Key Conditions | Reaction Time | Yield | Purity | Reference |
| Sodium Percarbonate | Iodoarenes | Ac₂O/AcOH/CH₂Cl₂, 40 °C | 5 hours | Not specified | 96-99% | [6] |
Detailed Experimental Protocol[6]
-
Oxidant Preparation: Sodium percarbonate (18.4 mmol) is added portionwise to a stirred mixture of acetic anhydride (B1165640) (7.0 mL), acetic acid (5.8 mL), and dichloromethane (40 mL). The mixture is stirred for 1.5 hours at a temperature not exceeding 30 °C.
-
Reactant Addition: The respective iodoarene (6.4 mmol) is added to the mixture.
-
Reaction: The reaction mixture is stirred at 40 °C for 5 hours.
-
Work-up: After cooling, the precipitated sodium acetate (B1210297) is removed by filtration under reduced pressure and washed with dichloromethane.
-
Solvent Removal: The combined filtrates are evaporated under vacuum.
-
Crystallization: Cold (0-5 °C) 10% aqueous acetic acid (15 mL) is rapidly added to the residue, and the flask is stored in a cooler for several hours to allow for crystallization.
-
Isolation and Drying: The colorless crystals are collected by filtration, washed with hexane, and air-dried in the dark.
Method C: Oxidation with Sodium Perborate (B1237305)
This method employs sodium perborate tetrahydrate as the oxidizing agent in glacial acetic acid, often with the addition of acetic anhydride to facilitate the reaction.[7][8] Yields can vary based on the scale and specific conditions.
Quantitative Data Summary
| Oxidant | Substrate | Key Conditions | Reaction Time | Yield | Reference |
| Sodium Perborate | Iodobenzene | AcOH/Ac₂O, 40-45 °C | 12 hours | 71.4% | [7][8] |
| Sodium Perborate | Iodobenzene | AcOH/Ac₂O, 40-45 °C | 6 hours | 66.8% | [7][8] |
| Sodium Perborate | Iodobenzene | AcOH, 40 °C | 24 hours | 44.2% | [7][8] |
This compound can also be prepared from other iodine-containing compounds.
-
From Iodosylbenzene: The first historical synthesis involved dissolving iodosylbenzene (C₆H₅IO) in hot glacial acetic acid.[1][6]
-
Reaction: C₆H₅IO + 2 CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O[1]
-
-
From Iodobenzene Dichloride: This method involves hydrolyzing iodobenzene dichloride to iodosobenzene, which is then reacted with acetic acid.[5]
More advanced methods allow for the direct synthesis from benzene and iodine, bypassing the need to pre-synthesize iodobenzene. This is achieved using a strong oxidizing agent like potassium peroxydisulfate.[1][9]
-
Reaction: C₆H₆ + I₂ + 2 CH₃CO₂H + K₂S₂O₈ → C₆H₅I(O₂CCH₃)₂ + KI + H₂SO₄ + KHSO₄[1]
Visualized Workflows and Pathways
The following diagrams illustrate the relationships between the synthetic methods and provide a visual guide to the experimental workflows.
Caption: Overview of major synthetic pathways to this compound.
Caption: Experimental workflow for synthesis via the Peracetic Acid method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Easy Preparation of (Diacetoxyiodo)arenes from Iodoarenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101575293A - Method for preparing iodobenzene diacetate - Google Patents [patents.google.com]
- 8. CN101575293B - Method for preparing iodobenzene diacetate - Google Patents [patents.google.com]
- 9. saga-u.repo.nii.ac.jp [saga-u.repo.nii.ac.jp]
(Diacetoxyiodo)benzene: A Comprehensive Technical Guide to its Mechanism of Action in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
(Diacetoxyiodo)benzene (DIB), also known as phenyliodine(III) diacetate (PIDA), has emerged as a versatile and powerful oxidizing agent in modern organic synthesis. Its mild reaction conditions, broad substrate scope, and unique reactivity have made it an invaluable tool for the selective oxidation of a variety of functional groups. This technical guide provides an in-depth exploration of the core mechanisms of DIB-mediated oxidation reactions, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to empower researchers in their synthetic endeavors.
Core Principles of this compound Reactivity
This compound is a hypervalent iodine(III) reagent, meaning the iodine atom has more than the usual number of electrons in its valence shell. This high oxidation state is the basis of its oxidizing power. The key to DIB's reactivity lies in the lability of its acetate (B1210297) ligands, which can be readily exchanged with a variety of nucleophiles, including alcohols and enols. This initial ligand exchange is a common first step in many DIB-mediated oxidations, bringing the substrate into the coordination sphere of the iodine atom and setting the stage for subsequent oxidation.
The subsequent steps of the mechanism can vary depending on the substrate and reaction conditions, and may involve concerted pathways, radical intermediates, or ionic processes. Understanding these mechanistic nuances is crucial for predicting reaction outcomes, optimizing conditions, and designing new synthetic methodologies.
Oxidation of Alcohols to Carbonyl Compounds
One of the most common applications of DIB is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This transformation is often carried out in the presence of a catalytic amount of a stable nitroxyl (B88944) radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
Mechanism of TEMPO-Catalyzed Alcohol Oxidation
The TEMPO-catalyzed oxidation of alcohols with DIB proceeds through a catalytic cycle involving the oxidation of TEMPO to the highly reactive N-oxoammonium ion. This species is the active oxidant that converts the alcohol to the corresponding carbonyl compound.
Figure 1: Catalytic cycle of TEMPO-mediated alcohol oxidation with this compound.
Quantitative Data for Alcohol Oxidation
The DIB/TEMPO system is effective for a wide range of primary and secondary alcohols, including benzylic, allylic, and aliphatic substrates. The reaction is typically fast and high-yielding.
| Substrate (Alcohol) | Product (Carbonyl) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | Benzaldehyde | 0.5 | 98 | [1] |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 0.5 | 97 | [1] |
| Cinnamyl alcohol | Cinnamaldehyde | 1 | 95 | [1] |
| 1-Octanol | Octanal | 1.5 | 92 | [1] |
| Cyclohexanol | Cyclohexanone | 1 | 96 | [2] |
| 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | 1 | 94 | [1] |
Experimental Protocol: General Procedure for TEMPO-Catalyzed Oxidation of Alcohols
To a solution of the alcohol (1.0 mmol) and TEMPO (0.01 mmol, 1 mol%) in dichloromethane (B109758) (5 mL) is added this compound (1.1 mmol). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[1]
α-Acetoxylation of Ketones
This compound can be used to introduce an acetoxy group at the α-position of a ketone, a valuable transformation for the synthesis of various biologically active molecules and synthetic intermediates. The mechanism is believed to proceed through an enol or enolate intermediate.
Mechanism of α-Acetoxylation of Ketones
The reaction is initiated by the formation of an enol or enolate, which then attacks the iodine(III) center of DIB. This is followed by a reductive elimination to furnish the α-acetoxy ketone.
Figure 2: Proposed mechanism for the α-acetoxylation of ketones using this compound.
Quantitative Data for α-Acetoxylation of Ketones
The yields of α-acetoxylation can be influenced by the structure of the ketone and the reaction conditions.
| Substrate (Ketone) | Product (α-Acetoxy Ketone) | Time (h) | Yield (%) | Reference |
| Acetophenone | α-Acetoxyacetophenone | 24 | 75 | [3] |
| Propiophenone | α-Acetoxypropiophenone | 24 | 72 | [3] |
| Cyclohexanone | 2-Acetoxycyclohexanone | 24 | 85 | [3] |
| 4-tert-Butylcyclohexanone | 2-Acetoxy-4-tert-butylcyclohexanone | 24 | 91 | [3] |
Experimental Protocol: General Procedure for α-Acetoxylation of Ketones
A mixture of the ketone (1.0 mmol) and this compound (1.2 mmol) in acetic acid (5 mL) is stirred at room temperature for 24 hours. The reaction mixture is then poured into water and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel.[3]
Oxidation of Benzylic C-H Bonds
A powerful application of DIB is the direct oxidation of benzylic C-H bonds to introduce an acetoxy group. This transformation is particularly noteworthy as it functionalizes an otherwise unreactive C-H bond. The reaction is often accelerated by microwave irradiation.
Mechanism of Benzylic C-H Oxidation
Under thermal or microwave conditions, this compound can undergo homolytic cleavage to generate an acetoxy radical and a phenyliodanyl radical. The phenyliodanyl radical is proposed to abstract a hydrogen atom from the benzylic position, generating a benzyl radical. This radical then reacts with the acetoxy radical to form the acetoxylated product.
Figure 3: Proposed radical mechanism for the benzylic C-H oxidation by this compound.
Quantitative Data for Benzylic C-H Oxidation
This method is applicable to a range of benzylic substrates, with yields being generally good to excellent.
| Substrate | Product | Time (min) | Yield (%) | Reference |
| Toluene | Benzyl acetate | 10 | 75 | [4] |
| Ethylbenzene | 1-Phenylethyl acetate | 10 | 82 | [4] |
| Diphenylmethane | Benzhydryl acetate | 15 | 88 | [4] |
| Fluorene | 9-Acetoxyfluorene | 15 | 92 | [4] |
Experimental Protocol: General Procedure for Microwave-Assisted Benzylic C-H Oxidation
A mixture of the benzylic substrate (1.0 mmol) and this compound (1.5 mmol) in a sealed microwave vial is subjected to microwave irradiation at a specified temperature and time. After cooling, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel.[4]
Conclusion
This compound is a remarkably versatile reagent for a variety of oxidation reactions in organic synthesis. Its ability to oxidize alcohols, α-functionalize ketones, and activate C-H bonds under mild conditions makes it an attractive alternative to many traditional, often harsher, oxidizing agents. The mechanistic insights provided in this guide, coupled with the quantitative data and detailed protocols, are intended to facilitate the adoption and optimization of DIB-mediated oxidations in both academic and industrial research settings, particularly in the context of drug discovery and development where efficient and selective transformations are paramount. Further exploration of the catalytic applications and the development of even milder and more selective DIB-based systems will undoubtedly continue to expand the synthetic utility of this powerful hypervalent iodine reagent.
References
- 1. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. This compound-Mediated C–H Oxidation of Benzylic Acetals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of (Diacetoxyiodo)benzene
(Diacetoxyiodo)benzene , also known as iodobenzene (B50100) diacetate, is a versatile and efficient hypervalent iodine(III) reagent widely utilized in organic synthesis as a powerful oxidizing agent.[1] Its effectiveness in mediating a variety of chemical transformations, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling.[2] It is crucial to be fully aware of its associated risks to ensure a safe laboratory environment.
GHS Hazard Statements:
Potential Health Effects:
-
Inhalation: Inhalation of dust may lead to respiratory tract irritation.[1][2] Individuals with pre-existing respiratory conditions may be more susceptible to the effects of this substance.[2]
-
Skin Contact: Direct contact can cause skin irritation, redness, and itching.[1][2] Prolonged or repeated exposure may lead to dermatitis.[2] It is also harmful if it comes into contact with the skin, potentially leading to systemic effects.[1]
-
Eye Contact: This compound is a serious eye irritant, and contact can result in pain, redness, blurred vision, and potential eye damage.[1][2]
-
Ingestion: While not classified as "harmful by ingestion" due to a lack of extensive data, it is harmful if swallowed and can cause significant internal damage.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 3240-34-4 | [3][4][5][6] |
| EC Number | 221-808-1 | [3][4][7] |
| Molecular Formula | C10H11IO4 | [3][4] |
| Molecular Weight | 322.1 g/mol | [4][8] |
| Melting Point | 161 - 165 °C (321.8 - 329 °F) | [3][6] |
| Appearance | White powder/solid | [3][6] |
| Solubility | Insoluble in water.[3][8] Soluble in acetic acid, acetonitrile, and dichloromethane.[1] | |
| LD50 (Intravenous, mouse) | 56 mg/kg | [2] |
Experimental Protocol: General Handling and Use
The following protocol outlines the essential steps for the safe handling and use of this compound in a laboratory setting.
3.1. Engineering Controls
-
Use a chemical fume hood or other suitable local exhaust ventilation, especially when handling the powder or generating dust.[2][3][5][8]
-
Ensure that safety showers and eyewash stations are readily accessible and their locations are clearly marked.[8]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[2][4][9]
-
Skin Protection:
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH- or CEN-certified respirator.[4][5][9]
3.3. Handling Procedures
-
Avoid all personal contact, including inhalation of dust.[2]
-
Wash hands thoroughly after handling the substance.[3][4][9]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]
-
Open and handle the container with care.[4]
3.4. Storage
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention immediately.
4.1. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3][4][9]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the skin with plenty of soap and running water for at least 15 minutes.[2][9]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[2][9] Remove contact lenses if present and easy to do so.[3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[9] Never give anything by mouth to an unconscious person.[3][9]
4.2. Accidental Release Measures
-
Small Spills:
-
Large Spills:
4.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen iodide.[2] Firefighters should wear self-contained breathing apparatus.[5][8]
Waste Disposal
All waste materials must be handled in accordance with local, state, and federal regulations.[2] Dispose of unused or contaminated material as hazardous waste through a licensed disposal company.[3]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. This compound: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemdmart.com [chemdmart.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. This compound(3240-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility of Phenyliodine(III) Diacetate (PIDA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of Phenyliodine(III) Diacetate (PIDA), a versatile and widely used hypervalent iodine reagent in organic synthesis. Understanding the solubility of PIDA is critical for reaction optimization, solvent selection, and overall experimental success. This document consolidates available quantitative data, outlines experimental protocols for solubility determination, and visualizes key processes to support researchers in their work.
Introduction to PIDA and its Importance
Phenyliodine(III) diacetate, commonly known as PIDA or (diacetoxyiodo)benzene, is a stable, solid, and mild oxidizing agent.[1][2] Its electrophilic character and ability to facilitate a wide array of transformations—including C-H bond oxidations, oxidative rearrangements, and heterocycle synthesis—make it an invaluable tool in synthetic organic chemistry.[1][3] The efficiency and outcome of reactions employing PIDA are often directly influenced by its solubility in the chosen solvent system. Despite its broad utility, the application of PIDA can be limited by its perceived poor solubility in many common organic solvents.[4][5]
Quantitative Solubility Data for PIDA
Quantitative solubility data for PIDA is not extensively reported in the literature, with many sources providing only qualitative descriptions.[5] However, a key study has measured the solubility of PIDA in several common organic solvents at 20 °C. The data from this study is summarized in the table below for easy comparison.
| Solvent | Chemical Formula | Solubility at 20 °C (mg/mL) |
| Dichloromethane | CH₂Cl₂ | 108.2 |
| Acetonitrile (B52724) | CH₃CN | 25.4 |
| Tetrahydrofuran (THF) | C₄H₈O | 23.3 |
| Toluene | C₇H₈ | 12.9 |
| Diethyl Ether | (C₂H₅)₂O | 3.0 |
| Hexanes | C₆H₁₄ | Insoluble |
Data sourced from Seecharan, V. et al. (2020), Arkivoc.[5]
Key Observations:
-
PIDA exhibits the highest solubility in dichloromethane, making it a preferred solvent for many PIDA-mediated reactions.[3][5]
-
It is also considered to have good solubility in acetonitrile and acetic acid.[2][6]
-
The solubility is significantly lower in less polar solvents like diethyl ether and toluene, and it is practically insoluble in nonpolar hexanes.[5]
-
Interestingly, its solubility in THF is comparable to that in acetonitrile, a solvent in which PIDA is more commonly used.[5]
Experimental Protocol for Solubility Determination
Accurately determining the solubility of a compound like PIDA is crucial for reproducible experimental design. The following is a generalized protocol based on the isothermal equilibrium method, often referred to as the "shake-flask" method, which is a standard and reliable technique.[7]
Objective: To determine the equilibrium solubility of PIDA in a specific organic solvent at a constant temperature.
Materials and Equipment:
-
Phenyliodine(III) Diacetate (PIDA), high purity
-
Solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer, or NMR)[8][9]
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of solid PIDA to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of saturation.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 20 °C or 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is established between the dissolved and undissolved solute.[7]
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume (an aliquot) of the supernatant (the clear, saturated solution) using a pipette or syringe.
-
Filtration: Immediately filter the aliquot using a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles, which would otherwise lead to an overestimation of solubility.
-
Analysis:
-
Gravimetric Method: Evaporate the solvent from the filtered aliquot under reduced pressure or gentle heating. Weigh the remaining solid PIDA to determine the mass of solute in the known volume of the solvent.
-
Spectroscopic/Chromatographic Method: If a suitable analytical method is available, dilute the filtered aliquot to a known concentration and analyze it using HPLC, UV-Vis, or NMR to determine the concentration of PIDA. A pre-established calibration curve is required for this approach.[9]
-
-
Calculation: Calculate the solubility using the data obtained. The result is typically expressed in units of mg/mL, g/100 mL, or mol/L.
Visualizing the Experimental Workflow
The logical steps of the solubility determination protocol can be visualized as a workflow diagram.
Caption: Workflow for experimental solubility determination.
Application in Synthesis: Oxidation of Alcohols
PIDA is a premier reagent for the oxidation of alcohols to their corresponding carbonyl compounds.[10] This transformation is fundamental in organic synthesis. The solubility of PIDA in the reaction solvent is paramount, as the reaction typically occurs in the homogeneous phase. Dichloromethane is often used for these oxidations due to PIDA's high solubility.[3]
A proposed mechanism for the PIDA-mediated oxidation of an alcohol is depicted below.[11] The process involves the initial formation of an alcohol-iodinane intermediate, followed by the elimination of iodobenzene (B50100) and acetic acid to yield the carbonyl product.
Caption: Generalized pathway for PIDA-mediated alcohol oxidation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Phenyliodine(III) diacetate - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. Study of the solubility of hypervalent iodine reagents and synthesis of hypervalent iodine reagents with differing solubility - American Chemical Society [acs.digitellinc.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. m.youtube.com [m.youtube.com]
- 9. lifechemicals.com [lifechemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Architecture of Hypervalence: A Technical Guide to the Structure and Bonding of Hypervalent Iodine Compounds
For Researchers, Scientists, and Drug Development Professionals
Hypervalent iodine compounds have emerged as indispensable reagents in modern organic synthesis, offering a unique combination of reactivity, selectivity, and environmental compatibility. Their application in complex molecule synthesis and drug development continues to expand, driven by a deeper understanding of their underlying structural and electronic properties. This technical guide provides an in-depth exploration of the structure and bonding in hypervalent iodine compounds, offering a critical resource for researchers leveraging these powerful tools.
The Hypervalent Bond: Beyond the Octet Rule
The defining feature of hypervalent iodine compounds is the presence of an iodine atom that formally exceeds the traditional octet of valence electrons.[1] The bonding in these species is not adequately described by simple Lewis structures or d-orbital participation. Instead, the currently accepted model is the three-center-four-electron (3c-4e) bond , a concept developed by Musher and supported by numerous theoretical and experimental studies.
This model proposes that in a linear L-I-L arrangement, the p-orbital of the central iodine atom overlaps with the orbitals of two axial ligands (L), resulting in the formation of three molecular orbitals: a bonding (ψ), a non-bonding (ψn), and an antibonding (ψ*) orbital. The four electrons occupy the bonding and non-bonding orbitals, leading to a stable system where the hypervalent bond is weaker and longer than a typical covalent bond.
Caption: Molecular orbital diagram of a 3c-4e bond.
This bonding model has significant implications for the geometry and reactivity of hypervalent iodine compounds. The most electronegative ligands preferentially occupy the axial positions of the hypervalent bond, while less electronegative groups and lone pairs reside in the equatorial positions.
Structural Motifs of Hypervalent Iodine Compounds
Hypervalent iodine compounds are broadly classified based on the oxidation state of iodine, primarily iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes).
Iodine(III) Compounds (λ³-iodanes)
λ³-iodanes typically adopt a pseudo-trigonal bipyramidal geometry . The iodine atom is at the center, with two lone pairs and an organic substituent in the equatorial positions, and two electronegative ligands in the axial positions, forming a characteristic T-shaped arrangement of the substituents.
Caption: T-shaped geometry of a λ³-iodane.
Table 1: Representative Bond Lengths and Angles in λ³-Iodanes
| Compound | I-C (Å) | I-L (Å) | L-I-L Angle (°) | C-I-L Angle (°) | Reference |
| Phenyl(dichloro)iodine(III) | ~2.08 | ~2.45 (I-Cl) | ~178 | ~88 | [2] |
| (Diacetoxyiodo)benzene | ~2.09 | ~2.15 (I-O) | ~176 | ~85 | [3] |
| Phenyl(cyano)iodonium triflate | ~2.10 | ~2.54 (I-N) | - | - | |
| 4-Hydroxyphenyl(phenyl)iodonium bromide | 2.108(2) | 3.277(2) (I-Br) | - | 93.33(8) | [4] |
Iodine(V) Compounds (λ⁵-iodanes)
λ⁵-iodanes exhibit a square pyramidal geometry . The iodine atom is at the apex of the pyramid, with an organic substituent and four electronegative ligands forming the square base. This can also be viewed as a pseudo-octahedral geometry with one position occupied by a lone pair.
Caption: Square pyramidal geometry of a λ⁵-iodane.
Table 2: Representative Bond Lengths and Angles in λ⁵-Iodanes
| Compound | I-C (Å) | I-O (Å) | O-I-O Angle (°) | C-I-O Angle (°) | Reference |
| 2-Iodoxybenzoic acid (IBX) | ~2.09 | ~1.90 | ~85-95, ~170 | ~90 | [5] |
| Dess-Martin Periodinane (DMP) | ~2.12 | ~1.95 (axial), ~2.15 (equatorial) | ~90, ~175 | ~90 | [6] |
Experimental Protocols for Synthesis and Characterization
The reliable synthesis and thorough characterization of hypervalent iodine reagents are crucial for their effective application.
Synthesis of Key Hypervalent Iodine Reagents
This compound is a versatile and commonly used λ³-iodane.
-
Optimized Procedure: [7]
-
Slowly add sodium percarbonate (3.3 equivalents) portionwise to a stirred mixture of acetic anhydride (B1165640) (Ac₂O), acetic acid (AcOH), and dichloromethane (B109758) (CH₂Cl₂).
-
Stir the mixture for 1.5 hours at a temperature not exceeding 30°C.
-
Add the iodoarene (1 equivalent) and stir the reaction mixture at 40°C for 5 hours.
-
After cooling, filter the precipitated sodium acetate.
-
Evaporate the filtrate under vacuum and add cold 10% aqueous acetic acid.
-
Collect the colorless crystals by filtration, wash with hexane, and air-dry in the dark.
-
IBX is a powerful and selective oxidizing agent, particularly for the conversion of alcohols to aldehydes and ketones.
-
Procedure using Oxone: [8]
-
Dissolve 2-iodobenzoic acid in water.
-
Add an excess of Oxone® (2KHSO₅·KHSO₄·K₂SO₄) to the solution.
-
Heat the mixture to 70°C and maintain for 1-3 hours.
-
Cool the reaction mixture to precipitate IBX as a white crystalline solid.
-
Collect the solid by filtration and wash thoroughly with water and then acetone.
-
Dry the product under vacuum.
-
DMP is a mild and highly selective oxidant derived from IBX.
-
Two-Step Synthesis: [9]
-
Preparation of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX precursor): Oxidize 2-iodobenzoic acid with an oxidizing agent like potassium bromate (B103136) (KBrO₃) in aqueous sulfuric acid.
-
Acetylation: Treat the resulting IBX precursor with acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction is typically heated to afford DMP, which can be isolated by precipitation and filtration.
-
Caption: Synthetic pathways to common hypervalent iodine reagents.
Characterization Techniques
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of hypervalent iodine compounds.[10]
-
General Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. This yields precise bond lengths, bond angles, and torsional angles.
-
NMR spectroscopy is a powerful tool for characterizing the structure and purity of hypervalent iodine compounds in solution.[11]
-
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve the hypervalent iodine compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.
-
Analysis: The chemical shifts of protons and carbons, particularly those attached to or near the iodine atom, provide valuable structural information. For instance, the ¹³C chemical shift of the ipso-carbon atom is sensitive to the oxidation state of iodine.
-
-
¹²⁷I NMR:
-
Direct observation of the ¹²⁷I nucleus is challenging due to its large quadrupole moment, which results in very broad signals.[12] However, in some cases, it can provide information about the iodine's chemical environment and oxidation state.
-
Caption: General workflow for the characterization of hypervalent iodine compounds.
Computational Modeling of Structure and Bonding
Computational chemistry, particularly density functional theory (DFT), plays a crucial role in elucidating the electronic structure and bonding in hypervalent iodine compounds.
-
Typical Computational Protocol:
-
Structure Optimization: Perform geometry optimizations of the hypervalent iodine compound using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set. For iodine, effective core potentials (e.g., LANL2DZ) are often employed.[13]
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.
-
Bonding Analysis: Analyze the electronic structure using methods such as Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) to gain insights into the nature of the hypervalent bond and other interactions.
-
Caption: A typical workflow for the computational study of hypervalent iodine compounds.
Conclusion
A thorough understanding of the structure and bonding in hypervalent iodine compounds is paramount for their rational design and application in chemical synthesis. The 3c-4e bonding model provides a robust framework for comprehending their unique geometries and reactivity. This guide has provided a comprehensive overview of the key structural motifs, detailed experimental protocols for the synthesis and characterization of important reagents, and an introduction to the computational methods used to study these fascinating molecules. For researchers in drug development and other scientific fields, a deep appreciation of these fundamental principles will undoubtedly spur further innovation and the discovery of novel chemical transformations.
References
- 1. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Easy Preparation of (Diacetoxyiodo)arenes from Iodoarenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. researchgate.net [researchgate.net]
- 12. (127I) Iodine NMR [chem.ch.huji.ac.il]
- 13. mdpi.com [mdpi.com]
Phenyliodine(III) Diacetate (PIDA): A Comprehensive Technical Guide for Drug Development Professionals
An in-depth exploration of the commercial availability, synthetic applications, and reaction mechanisms of Phenyliodine(III) Diacetate (PIDA), a versatile hypervalent iodine reagent crucial in modern organic synthesis and drug discovery.
Introduction
Phenyliodine(III) diacetate (PIDA), also known as (diacetoxyiodo)benzene, is a hypervalent iodine(III) reagent that has emerged as a powerful and versatile oxidizing agent in organic chemistry.[1][2] Its stability, selectivity, and compatibility with a wide range of functional groups make it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel drug candidates and intermediates.[3] This technical guide provides a comprehensive overview of PIDA, including its commercial availability, key physicochemical properties, detailed experimental protocols for important synthetic transformations, and an examination of its underlying reaction mechanisms.
Physicochemical Properties of PIDA
PIDA is a white to light yellow crystalline powder that is soluble in solvents like acetic acid, acetonitrile, and dichloromethane, but insoluble in water.[4][5][6][7] It is sensitive to light and moisture and should be stored accordingly.[6][8] Key properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 3240-34-4 | [3][4][6][9] |
| Molecular Formula | C₁₀H₁₁IO₄ | [2][4][6] |
| Molecular Weight | 322.10 g/mol | [3][9] |
| Appearance | White to light yellow crystalline powder | [4][5][9] |
| Melting Point | 161-163 °C | [3][9] |
| Solubility | Soluble in acetic acid, acetonitrile, dichloromethane; Insoluble in water | [2][5][7] |
Commercial Availability and Suppliers
PIDA is readily available from various chemical suppliers worldwide, catering to both research and bulk-scale requirements. The quality and purity of PIDA are critical for the success and reproducibility of synthetic reactions. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Grade/Purity | Available Pack Sizes |
| Ningbo Inno Pharmchem Co., Ltd. | High-purity | Bulk and research quantities |
| Seema Finechem Industry LLP | >98% (Iodometry) | Inquire for details |
| US Biological Life Sciences | Highly Purified, 99+% (HPLC) | 5g, 25g, 100g, 250g, 1Kg, 2.5Kg |
| Tokyo Chemical Industry (TCI) | >97.0% (Titration) | 10g, 25g, 250g |
| Enamine | Inquire for details | Inquire for details |
| Sigma-Aldrich | 98% | Inquire for details |
| Alfa Aesar | 98+% | 10g, 50g, 100g |
| Pharmaffiliates | Inquire for details | Inquire for details |
Key Synthetic Applications and Experimental Protocols
PIDA's utility in organic synthesis is extensive, encompassing C-H functionalization, hetero-hetero bond formations, heterocyclic ring construction, and various rearrangement reactions.[1][2] Its ability to mediate these transformations under mild conditions makes it a valuable reagent in the synthesis of pharmaceutical intermediates.[3]
Selective Synthesis of α-Azido Ketones and Acyl Azides
A notable application of PIDA is the selective synthesis of α-azido ketones or acyl azides from β-keto acids, where the product selectivity is controlled by the stoichiometry of PIDA.[1]
Experimental Protocol: Synthesis of α-Azido Ketones [1]
-
Reaction Setup: In a round-bottom flask, dissolve the β-keto acid in a 5:1 mixture of acetone (B3395972) and water.
-
Reagent Addition: Add sodium azide (B81097) (NaN₃, 3.0 equivalents) and sodium bromide (NaBr, 1.1 equivalents) to the solution.
-
Initiation: Add PIDA (1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within two hours.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Protocol: Synthesis of Acyl Azides [1]
-
Reaction Setup: In a round-bottom flask, dissolve the β-keto acid in acetone and water.
-
Reagent Addition: Add sodium azide (NaN₃, 6.0 equivalents) and sodium bromide (NaBr, 2.5 equivalents) to the solution.
-
Initiation: Add PIDA (2.2 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring and Workup: Follow the same procedure as for the synthesis of α-azido ketones.
PIDA-Mediated 1,2-Diaza-Cope Rearrangement
PIDA can promote a metal-free 1,2-diaza-Cope rearrangement of β,γ-unsaturated hydrazones to synthesize diacyl/acyl N-allylhydrazines.[1]
Experimental Protocol: 1,2-Diaza-Cope Rearrangement [1]
-
Reaction Setup: In a sealed tube under an argon atmosphere, dissolve the β,γ-unsaturated hydrazone in toluene.
-
Reagent Addition: Add acetic acid (HOAc, 1.0 equivalent) and PIDA (2.0 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired N-allylhydrazine product.
Reaction Mechanisms and Visualizations
Understanding the reaction mechanisms involving PIDA is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate key mechanistic pathways.
Proposed Mechanism for PIDA-Mediated 1,2-Diaza-Cope Rearrangement
This pathway involves the initial reaction of PIDA with the hydrazone to form an N-I(III) intermediate, followed by nucleophilic attack and rearrangement.[1]
Caption: Proposed mechanism for the PIDA-mediated 1,2-diaza-Cope rearrangement.
Palladium-Catalyzed C-H Functionalization with PIDA
PIDA is frequently used as an oxidant in palladium-catalyzed C-H functionalization reactions. The general mechanism involves the oxidation of a Pd(II) intermediate to a Pd(IV) species, which then undergoes reductive elimination.
Caption: Generalized pathway for Pd-catalyzed C-H functionalization using PIDA as an oxidant.
Hofmann Rearrangement Facilitated by PIDA
PIDA can facilitate the Hofmann rearrangement of primary amides to form isocyanate intermediates under mild conditions, which can then be trapped by nucleophiles.
Caption: PIDA-facilitated Hofmann rearrangement of a primary amide to an isocyanate intermediate.
Conclusion
Phenyliodine(III) diacetate is a commercially accessible and highly effective reagent with a broad spectrum of applications in modern organic synthesis. Its role in facilitating complex molecular constructions, particularly in the context of drug discovery and development, is well-established. This guide has provided an overview of its properties, availability, and key synthetic uses, along with detailed protocols and mechanistic insights. For researchers and scientists in the pharmaceutical field, a thorough understanding of PIDA's capabilities can unlock new and efficient pathways to novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [PIDA] [commonorganicchemistry.com]
- 4. PIDA-mediated segment coupling for the synthesis of azido-methyl substituted ketones via 1,5-hydrogen atom transfer (HAT) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Iodobenzene Diacetate | 3240-34-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. graphviz.org [graphviz.org]
- 8. usbio.net [usbio.net]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
Methodological & Application
Application Notes and Protocols: (Diacetoxyiodo)benzene for Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Diacetoxyiodo)benzene, also known as Phenyliodine(III) diacetate (PIDA), is a versatile and commercially available hypervalent iodine(III) reagent widely employed in organic synthesis as a powerful oxidizing agent.[1][2] Its appeal lies in its relatively low toxicity, stability, and high selectivity under mild reaction conditions, making it a valuable alternative to heavy metal-based oxidants.[3][4] This document provides detailed application notes and experimental protocols for the oxidation of alcohols using this compound, focusing on two primary catalytic systems: TEMPO-mediated oxidation and molecular iodine-catalyzed oxidation.
TEMPO-Mediated Oxidation of Alcohols
The combination of this compound (DIB) with a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a highly efficient and selective method for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively.[3][5] This system is particularly noted for its high chemoselectivity, allowing for the oxidation of alcohols in the presence of other sensitive functional groups.[5] Over-oxidation of primary alcohols to carboxylic acids is generally not observed under these conditions.[5]
Reaction Mechanism
The reaction proceeds via a catalytic cycle involving the in-situ generation of the active oxidant, the N-oxoammonium salt, from TEMPO and DIB.[3][4] The alcohol then adds to the oxoammonium salt, and a subsequent β-elimination yields the carbonyl compound and N-hydroxy-TEMPO. DIB then reoxidizes the N-hydroxy-TEMPO to regenerate the catalytic oxoammonium species.[3][6]
Caption: Mechanism of TEMPO-mediated alcohol oxidation.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the TEMPO-mediated oxidation of various alcohols using this compound.
| Entry | Substrate (Alcohol) | DIB (equiv) | TEMPO (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |
| 1 | Benzyl alcohol | 1.1 - 1.5 | 5 - 10 | CH₂Cl₂ | RT | 0.5 - 2 | >95 | Benzaldehyde |
| 2 | 1-Octanol | 1.5 | 10 | CH₂Cl₂ | RT | 1 | 92 | Octanal |
| 3 | Cyclohexanol | 1.5 | 10 | CH₂Cl₂ | RT | 1 | 95 | Cyclohexanone |
| 4 | Cinnamyl alcohol | 1.1 | 10 | CH₂Cl₂ | RT | 0.5 | 98 | Cinnamaldehyde |
| 5 | Geraniol | 1.1 | 10 | CH₂Cl₂ | RT | 1 | 93 | Geranial |
Note: Data compiled from various sources.[3][7][8] RT = Room Temperature.
Experimental Protocols
This protocol is suitable for the small to medium-scale oxidation of primary and secondary alcohols.
Caption: Workflow for batch alcohol oxidation.
Procedure: To a solution of the alcohol (1.0 mmol) and TEMPO (0.05-0.1 mmol, 5-10 mol%) in dichloromethane (B109758) (CH₂Cl₂) (5 mL) is added this compound (1.1-1.5 mmol).[3][7] The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The layers are separated, and the aqueous phase is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
For larger scale synthesis, a continuous-flow system can offer improved safety, efficiency, and scalability.[8]
Procedure: Two separate solutions are prepared:
-
Solution A: Benzyl alcohol (18.5 mmol, 2.0 g) and this compound (19.5 mmol, 6.3 g) are dissolved in CH₂Cl₂ (120 mL).[8]
-
Solution B: TEMPO (1 mmol, 160 mg) is dissolved in CH₂Cl₂ (120 mL).[8]
The two solutions are pumped at equal flow rates (e.g., 2 mL/min each) and mixed in a T-piece before entering a tubing reactor (e.g., 10 mL PFA tubing) maintained at a controlled temperature (e.g., 35 °C).[8] The output from the reactor is collected in a flask containing a quenching agent (e.g., water). After the reaction is complete, the organic phase is separated, and the aqueous phase is extracted with CH₂Cl₂. The combined organic phases are then worked up as described in the batch protocol.
Molecular Iodine-Catalyzed Oxidation of Alcohols
An alternative metal-free system for alcohol oxidation utilizes this compound with a catalytic quantity of molecular iodine (I₂).[9] This method's outcome is notably solvent-dependent. In aprotic solvents like acetonitrile, primary alcohols are oxidized to carboxylic acids, while in alcoholic solvents like methanol, the corresponding esters are formed.[9] Secondary alcohols consistently yield ketones.[9]
Reaction Mechanism
The proposed mechanism involves the in-situ generation of an active iodonium (B1229267) ion species from the reaction of molecular iodine with DIB.[9] This electrophilic iodine species then activates the alcohol, facilitating its oxidation.
Caption: Proposed pathway for iodine-catalyzed oxidation.
Quantitative Data Summary
The following table outlines typical reaction conditions and outcomes for the iodine-catalyzed oxidation of various alcohols.
| Entry | Substrate (Alcohol) | DIB (equiv) | I₂ (mol%) | Solvent | Time (h) | Yield (%) | Product |
| 1 | Cyclohexanol | 1.0 | 10 | MeCN | 2 | 96 | Cyclohexanone |
| 2 | Benzyl alcohol | 1.0 | 10 | MeCN | 2 | 98 | Benzoic acid |
| 3 | Benzyl alcohol | 1.0 | 10 | MeOH | 2 | 92 | Methyl benzoate |
| 4 | 1-Octanol | 1.0 | 10 | MeCN | 3 | 90 | Octanoic acid |
| 5 | 1-Octanol | 1.0 | 10 | MeOH | 3 | 88 | Methyl octanoate |
| 6 | Cinnamyl alcohol | 1.0 | 10 | MeCN | 2.5 | 92 | Cinnamic acid |
Note: Data extracted from literature.[9] All reactions were performed at room temperature.
Experimental Protocol
Procedure: To a solution of the alcohol (1.0 mmol) and molecular iodine (I₂) (0.1 mmol, 10 mol%) in the chosen solvent (acetonitrile or methanol, 10 mL) is added this compound (1.0 mmol).[9] The reaction mixture is stirred in an open vessel at room temperature for the specified time (typically 2-3 hours), with progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in an appropriate organic solvent (e.g., ethyl acetate), washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by column chromatography or recrystallization may be performed as needed.
Safety and Handling
This compound is a stable solid, but like all chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an oxidizing agent and should be stored away from combustible materials. Unlike some other hypervalent iodine reagents like Dess-Martin periodinane (DMP) or 2-iodoxybenzoic acid (IBX), DIB is not known to be explosive.[3][4] The by-product of these reactions is iodobenzene, which should be disposed of as hazardous organic waste.[6]
Conclusion
This compound is a highly effective and versatile reagent for the oxidation of alcohols. The choice between the TEMPO-mediated system and the molecular iodine-catalyzed system allows for tailored reactivity. The DIB/TEMPO method provides a selective route to aldehydes and ketones under mild conditions, while the DIB/I₂ system offers a convenient way to synthesize carboxylic acids or esters directly from primary alcohols, depending on the solvent. The operational simplicity and favorable safety profile of these methods make them valuable tools in modern organic synthesis and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Chemistry Chat: Oxidation of Alcohols with Hypervalent Iodines | TCI AMERICA [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. TEMPO-hypervalent Iodine - Wordpress [reagents.acsgcipr.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
The Hofmann Rearrangement Gets a Modern Twist: A Detailed Protocol Using Phenyliodine(III) Diacetate
For researchers, scientists, and professionals in drug development, the Hofmann rearrangement is a cornerstone transformation for the synthesis of amines from amides. However, the classical conditions often employ harsh reagents. This document provides detailed application notes and protocols for a milder, more versatile approach to the Hofmann rearrangement using the hypervalent iodine reagent, Phenyliodine(III) Diacetate (PIDA).
The use of PIDA offers a significant advantage for substrates that are sensitive to the strongly basic and oxidative conditions of the traditional bromine/hydroxide method.[1][2] This protocol has been successfully applied to a wide range of primary amides, including those bearing sensitive functional groups, to yield valuable amine derivatives and ureas.
Mechanism of the PIDA-Mediated Hofmann Rearrangement
The reaction proceeds through the in-situ formation of an isocyanate intermediate, which can then be trapped by a nucleophile. In the presence of an ammonia (B1221849) source, this leads to the formation of N-substituted ureas. The general mechanism is outlined below.[3]
First, the primary amide reacts with PIDA to form an N-iodoamido intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate with the expulsion of iodobenzene (B50100) and acetic acid. The isocyanate is then trapped by a nucleophile present in the reaction mixture.
Applications and Substrate Scope
The PIDA-mediated Hofmann rearrangement is a versatile method with broad applications in organic synthesis and medicinal chemistry. It allows for the conversion of both aliphatic and aromatic primary amides. The reactivity of the amide is influenced by the electronic nature of its substituents. Aromatic amides with electron-donating groups and aliphatic amides generally provide good to excellent yields of the corresponding urea (B33335) products.[3] Conversely, the presence of strong electron-withdrawing groups on an aromatic amide can decrease the reaction yield.[3]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various ureas from primary amides using PIDA. Two primary conditions have been optimized for this transformation.[3]
Condition A: PIDA (2 equivalents) and methanolic ammonia (17.5 equivalents) in methanol (B129727) at 0 °C to room temperature.[3] Condition B: PIDA (3 equivalents) and ammonium (B1175870) carbamate (B1207046) (2.5 equivalents) in 2,2,2-trifluoroethanol (B45653) (TFE) at 0 °C to room temperature.[3]
| Entry | Substrate (Amide) | Condition | Product (Urea) | Yield (%) |
| 1 | Benzamide | A | Phenylurea | 85 |
| 2 | 4-Methoxybenzamide | A | (4-Methoxyphenyl)urea | 92 |
| 3 | 4-Chlorobenzamide | B | (4-Chlorophenyl)urea | 75 |
| 4 | 4-Nitrobenzamide | B | (4-Nitrophenyl)urea | 58 |
| 5 | 2-Naphthamide | A | Naphthalen-2-ylurea | 88 |
| 6 | Phenylacetamide | A | Benzylurea | 78 |
| 7 | Cyclohexanecarboxamide | A | Cyclohexylurea | 81 |
| 8 | Pivalamide | A | tert-Butylurea | 65 |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents should be of high purity. PIDA can be synthesized from iodobenzene or purchased from commercial suppliers.[3]
-
Anhydrous solvents are not strictly necessary for this reaction.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
Protocol 1: Synthesis of Ureas using PIDA and Methanolic Ammonia (Condition A)
This protocol is generally suitable for aliphatic and electron-rich aromatic amides.
Materials:
-
Primary amide (1.0 mmol)
-
Phenyliodine(III) Diacetate (PIDA) (2.0 mmol, 2.0 equiv)
-
Methanolic ammonia solution (7 M, 2.5 mL, 17.5 mmol, 17.5 equiv)
-
Methanol (as required to make the final amide concentration ~0.4 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the primary amide (1.0 mmol).
-
Dissolve the amide in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add the methanolic ammonia solution to the flask.
-
Slowly add PIDA (2.0 mmol) to the stirred solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for the time indicated by TLC analysis (typically 2-6 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired urea.
Protocol 2: Synthesis of Ureas using PIDA and Ammonium Carbamate (Condition B)
This protocol is particularly useful for less reactive amides, such as those bearing electron-withdrawing groups. The use of 2,2,2-trifluoroethanol (TFE) as a solvent enhances the electrophilicity of the hypervalent iodine species.[3][4]
Materials:
-
Primary amide (1.0 mmol)
-
Phenyliodine(III) Diacetate (PIDA) (3.0 mmol, 3.0 equiv)
-
Ammonium carbamate (2.5 mmol, 2.5 equiv)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend the primary amide (1.0 mmol) and ammonium carbamate (2.5 mmol) in TFE.
-
Cool the suspension to 0 °C using an ice bath.
-
Add PIDA (3.0 mmol) portion-wise to the stirred suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature until the starting material is consumed as monitored by TLC (typically 4-12 hours).
-
Once the reaction is complete, remove the solvent in vacuo.
-
The resulting residue can be purified by flash column chromatography on silica gel to yield the pure urea product.
Visualizations
Reaction Mechanism
References
Application Notes and Protocols: (Diacetoxyiodo)benzene in Heterocyclic Synthesis
(Diacetoxyiodo)benzene , also known as PIDA or DIB, is a hypervalent iodine(III) reagent widely employed in organic synthesis as a powerful, yet mild, oxidizing agent.[1][2] Its commercial availability, stability, and non-metallic nature make it an attractive alternative to heavy metal-based oxidants.[3] This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds using PIDA, including oxadiazoles, benzoxazoles, and imidazopyridines.
Synthesis of 1,3,4-Oxadiazoles via Oxidative Cyclization
Application Note: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be efficiently achieved through the PIDA-mediated oxidative cyclization of N'-arylidenecarbohydrazides. This method is characterized by its mild, ambient temperature conditions and short reaction times, offering an eco-friendly route to a class of compounds with significant pharmacological interest.[4] The reaction proceeds cleanly and tolerates a variety of functional groups on the aromatic aldehydes used as precursors.
General Reaction Scheme: N'-Arylidenecarbohydrazide → 2,5-Disubstituted-1,3,4-oxadiazole
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various 2-aryl-5-(2'-(4-nitrophenylamino)thiazol-4'-yl)-1,3,4-oxadiazoles using this compound.[4]
| Entry | Ar (Aryl Group) | Time (h) | Solvent | Yield (%) |
| 1 | Phenyl | 2 | DMF | 92 |
| 2 | 4-Chlorophenyl | 2 | DMF | 94 |
| 3 | 4-Bromophenyl | 2 | DMF | 90 |
| 4 | 4-Fluorophenyl | 2 | DMF | 91 |
| 5 | 4-Nitrophenyl | 2 | DMF | 88 |
Detailed Experimental Protocol
This protocol is adapted from the synthesis of 2-aryl-5-(2'-(4-nitrophenylamino)thiazol-4'-yl)-1,3,4-oxadiazoles.[4]
-
Reactant Preparation: In a round-bottom flask, dissolve the starting N'-(substituted benzylidene)thiazole-4-carbohydrazide (10 mmol) in dimethylformamide (DMF, 20 mL).
-
Reagent Addition: To the stirred solution, add this compound (11 mmol, 1.1 equivalents) in one portion at ambient temperature.
-
Reaction Monitoring: Continue stirring the solution for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water (100 mL).
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with petroleum ether to remove impurities and afford the pure 1,3,4-oxadiazole (B1194373) product.
Proposed Reaction Mechanism
The mechanism for the oxidative cyclization involves the formation of a hypervalent iodine intermediate, followed by intramolecular attack and reductive elimination.
Caption: Proposed mechanism for PIDA-mediated oxadiazole synthesis.
Synthesis of Benzoxazoles via Oxidative Rearrangement
Application Note: this compound facilitates a Beckmann-type rearrangement of o-hydroxyaryl N-H ketimines to furnish benzoxazole (B165842) derivatives.[3] This transformation serves as a metal-free method for constructing the benzoxazole core, a privileged scaffold in medicinal chemistry. The reaction is typically rapid, occurring at room temperature.
General Reaction Scheme: o-Hydroxyaryl N-H Ketimine → 2-Substituted Benzoxazole
Quantitative Data Summary
The table below details the optimization of PIDA quantity for the synthesis of benzoxazole 2a from bromo imine 1a in methanol (B129727) at room temperature for 30 minutes.[3]
| Entry | PhI(OAc)₂ (Equivalents) | Solvent | Yield (%) |
| 1 | 0.5 | MeOH | 25 |
| 2 | 1.0 | MeOH | 68 |
| 3 | 1.2 | MeOH | 75 |
| 4 | 1.5 | MeOH | 82 |
| 5 | 2.0 | MeOH | 80 |
Detailed Experimental Protocol
This protocol is based on the optimized conditions reported for the synthesis of benzoxazoles.[3]
-
Reactant Preparation: Dissolve the o-hydroxyaryl N-H ketimine (1.0 mmol) in methanol (MeOH, 5 mL) in a suitable flask.
-
Reagent Addition: Add this compound (1.5 mmol, 1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica (B1680970) gel to isolate the desired benzoxazole product.
Experimental Workflow Diagram
The general laboratory procedure for this synthesis is outlined below.
Caption: General workflow for benzoxazole synthesis using PIDA.
C-H Amination of Imidazopyridines
Application Note: A metal-free, direct oxidative C-H amination of imidazopyridines can be achieved using PIDA at ambient temperature.[5][6] This reaction provides a straightforward and regioselective method for introducing an amino group at the C-3 position of the imidazopyridine core, a structure found in several marketed drugs. The reaction is notable for its short duration and operational simplicity.
General Reaction Scheme: Imidazo[1,2-a]pyridine (B132010) + Amine → 3-Amino-imidazo[1,2-a]pyridine
Quantitative Data Summary
The following table presents results for the PIDA-mediated amination of 2-phenylimidazo[1,2-a]pyridine (B181562) with various amines.[6]
| Entry | Amine | PIDA (Equiv.) | Time (min) | Solvent | Yield (%) |
| 1 | Morpholine | 2.0 | 10 | 1,4-Dioxane (B91453) | 92 |
| 2 | Piperidine | 2.0 | 15 | 1,4-Dioxane | 89 |
| 3 | Pyrrolidine | 2.0 | 15 | 1,4-Dioxane | 86 |
| 4 | Diethylamine | 2.0 | 20 | 1,4-Dioxane | 75 |
| 5 | N-Methylpiperazine | 2.0 | 15 | 1,4-Dioxane | 81 |
Detailed Experimental Protocol
This protocol is adapted from the reported C-H amination of imidazopyridines.[5][6]
-
Reactant Preparation: To a screw-capped vial, add the imidazo[1,2-a]pyridine substrate (0.2 mmol) and the desired amine (0.4 mmol, 2.0 equivalents).
-
Solvent Addition: Add 1,4-dioxane (2 mL) to the vial.
-
Reagent Addition: Add this compound (0.4 mmol, 2.0 equivalents) to the mixture.
-
Reaction: Seal the vial and stir the reaction mixture vigorously at room temperature for the time specified (typically 10-20 minutes).
-
Work-up: After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 3-amino-substituted imidazopyridine.
Logical Relationship Diagram
This diagram illustrates the key components and conditions leading to the successful C-H amination.
Caption: Key factors for the C-H amination of imidazopyridines.
References
PIDA-Mediated C-H Functionalization: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyliodine(III) diacetate (PIDA), a hypervalent iodine reagent, has emerged as a powerful and versatile oxidizing agent in modern organic synthesis. Its ability to mediate the direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds under mild conditions has made it an invaluable tool for the synthesis of complex organic molecules.[1][2] This protocol booklet provides detailed application notes and experimental procedures for key PIDA-mediated C-H functionalization reactions, including amination, acetoxylation, and thiocyanation. The methodologies presented herein are designed to be readily applicable in research and development settings, particularly within the pharmaceutical and agrochemical industries.
PIDA's reactivity stems from its electrophilic nature and its capacity to act as a two-electron oxidant.[1] It can facilitate C-H activation either directly in metal-free systems or in concert with transition metal catalysts, most notably palladium.[2][3] These transformations offer significant advantages over classical synthetic methods by reducing the need for pre-functionalized starting materials, thereby shortening synthetic routes and improving overall efficiency.
Applications at a Glance
PIDA-mediated C-H functionalization has been successfully applied to a wide range of organic scaffolds, leading to the formation of various carbon-heteroatom bonds. This section summarizes the conditions and outcomes for several key transformations.
Table 1: PIDA-Mediated C-H Amination
| Substrate Type | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| Imidazopyridines | Morpholine (B109124) | PIDA (2 equiv), 1,4-dioxane (B91453), rt, 10 min | 3-Morpholinyl-imidazopyridine | 76 | [1] |
| Imidazopyridines | Piperidine | PIDA (2 equiv), 1,4-dioxane, rt, 10 min | 3-Piperidinyl-imidazopyridine | 78 | [1] |
| Imidazopyridines | Pyrrolidine | PIDA (2 equiv), 1,4-dioxane, rt, 15 min | 3-Pyrrolidinyl-imidazopyridine | 75 | [1] |
| Quinoxalinones | Azoles | PIDA, mild conditions | 3-(Azol-1-yl)quinoxalin-2-one | Moderate to excellent | [4] |
Table 2: PIDA-Mediated C-H Acetoxylation
| Substrate Type | Directing Group | Catalyst/Conditions | Product | Yield (%) | Reference |
| N-SO2Py-amino acids | SO2Py | 10 mol% Pd(OAc)2, PIDA (6 equiv), AcOH (4 equiv), Toluene (B28343), 140 °C, 16 h | δ-acetoxylated amino acid | 98 | [2] |
| α,α-Disubstituted α-amino acids | Amide | Pd(CH3CN)4(BF4)2, PIDA (3 equiv), HFIP/DME/Ac2O | β-acetoxylated α-amino acid | up to 83 | [5] |
| α-Methyl-norvaline derivative | N-SO2Py | 10 mol% Pd(OAc)2, PIDA (6 equiv), AcOH (4 equiv), Toluene, 140 °C, 16 h | δ-acetoxylated product | 98 | [3] |
Table 3: Other PIDA-Mediated C-H Functionalizations
| Functionalization | Substrate Type | Reagent | Conditions | Product | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | Thiocyanation | Enaminones | KSCN | PIDA (1.1 equiv), H2O, rt, 1 h | α-thiocyano enaminone | up to 95 |[6][7] | | Intramolecular C-N Bond Formation | N-(2-acetaminophenyl)enaminones | PhCOOH (1 equiv) | PIDA (1.1 equiv), Toluene, 80 °C, air | Substituted quinoxaline (B1680401) | Moderate to excellent |[8] |
Mechanistic Overview & Visualizations
The mechanism of PIDA-mediated C-H functionalization can proceed through different pathways depending on the substrate and the presence of a catalyst.
Caption: General workflow of PIDA-mediated C-H functionalization.
In metal-free systems, the reaction is often proposed to proceed through a radical pathway. For instance, in the amination of imidazopyridines, PIDA is thought to oxidize the amine to generate a nitrogen-centered radical, which then attacks the heterocycle.[1]
Caption: Radical mechanism in PIDA-mediated C-H amination.
In palladium-catalyzed reactions, such as the acetoxylation of amino acid derivatives, the mechanism typically involves a Pd(II)/Pd(IV) catalytic cycle. The directing group on the substrate coordinates to the palladium center, facilitating C-H activation to form a palladacycle. PIDA then oxidizes the Pd(II) center to Pd(IV), which is followed by reductive elimination to form the C-O bond and regenerate the Pd(II) catalyst.[2]
Caption: Palladium-catalyzed C-H acetoxylation mechanism.
Experimental Protocols
Protocol 1: Metal-Free Oxidative C-H Amination of Imidazopyridines
This protocol describes the direct C-H amination of 2-phenylimidazo[1,2-a]pyridine (B181562) with morpholine.[1]
Materials:
-
2-phenylimidazo[1,2-a]pyridine (1a) (0.2 mmol, 39 mg)
-
Morpholine (2a) (0.4 mmol, 35 mg)
-
(Diacetoxyiodo)benzene (PIDA) (0.4 mmol, 129 mg)
-
1,4-Dioxane (2 mL)
-
Saturated aqueous NaHCO3 solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a sealed tube, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol) and morpholine (0.4 mmol).
-
Add 1,4-dioxane (2 mL) to the tube and stir the mixture at room temperature.
-
Add PIDA (0.4 mmol) to the reaction mixture in one portion.
-
Continue stirring at room temperature for 10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino substituted imidazopyridine.
Protocol 2: Palladium-Catalyzed δ-C(sp³)-H Acetoxylation of an N-SO2Py-Protected Amino Acid Derivative
This protocol details the selective δ-C(sp³)-H acetoxylation of an α-methyl-norvaline derivative.[2][3]
Materials:
-
N-SO2Py-protected α-methyl-norvaline derivative (1) (0.1 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.01 mmol, 2.2 mg)
-
This compound (PIDA) (0.6 mmol, 193 mg)
-
Acetic acid (AcOH) (0.4 mmol, 24 µL)
-
Toluene (2 mL)
-
Saturated aqueous Na2S2O3 solution
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried sealed tube, add the N-SO2Py-protected amino acid derivative (0.1 mmol), Pd(OAc)2 (0.01 mmol), and PIDA (0.6 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add toluene (2 mL) and acetic acid (0.4 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of Na2S2O3.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the δ-acetoxylated product.
Protocol 3: Metal-Free α-C–H Thiocyanation of Enaminones
This protocol describes the synthesis of (Z)-3-(dimethylamino)-1-phenyl-2-thiocyanatoprop-2-en-1-one.[7]
Materials:
-
(Z)-3-(dimethylamino)-1-phenylprop-2-en-1-one (enaminone 1) (0.2 mmol)
-
Potassium thiocyanate (B1210189) (KSCN) (0.4 mmol)
-
This compound (PIDA) (0.22 mmol)
-
Water (H2O) (1 mL)
-
Ethyl acetate (EtOAc)
-
Anhydrous Na2SO4
-
Silica gel for column chromatography (PE:EA = 4:1 to 1:1)
Procedure:
-
In a reaction vial, combine the enaminone (0.2 mmol), KSCN (0.4 mmol), and PIDA (0.22 mmol).
-
Add water (1 mL) and stir the mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Separate the organic layer and dry it over anhydrous Na2SO4.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the resulting residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure product.
Safety Precautions
PIDA is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood. The other reagents and solvents used in these protocols should also be handled according to standard laboratory safety procedures. For detailed safety information, consult the Material Safety Data Sheets (MSDS) for each chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium‐Catalyzed PIDA‐Mediated δ‐C(sp3)−H Acetoxylation of Amino Acid Derivatives: Overriding Competitive Intramolecular Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. PIDA-mediated α-C–H functionalization of enaminones: the synthesis of thiocyano enaminones and chromones in water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. PIDA-mediated intramolecular oxidative C–N bond formation for the direct synthesis of quinoxalines from enaminones - PMC [pmc.ncbi.nlm.nih.gov]
Applications of (Diacetoxyiodo)benzene in the Synthesis of Natural Products: Detailed Application Notes and Protocols
(Diacetoxyiodo)benzene , also known as Phenyliodine(III) diacetate (PIDA), has emerged as a versatile and environmentally benign reagent in modern organic synthesis. Its mild oxidizing properties, coupled with its ability to facilitate a wide range of transformations, have made it an invaluable tool for the construction of complex molecular architectures, particularly in the realm of natural product synthesis. This document provides detailed application notes and experimental protocols for the use of PIDA in the synthesis of key natural products, targeting researchers, scientists, and professionals in drug development.
Application Note 1: Oxidative Dearomatization in the Synthesis of Erythrina Alkaloids
Introduction: The Erythrina alkaloids are a large family of structurally complex natural products known for their diverse biological activities, including sedative, hypotensive, and neuromuscular blocking effects. A key challenge in the synthesis of these alkaloids is the construction of the characteristic spirocyclic core. This compound plays a pivotal role in a concise and efficient strategy to access this core structure through an oxidative dearomatization of a phenolic precursor.
Reaction Principle: The PIDA-mediated oxidative dearomatization of a suitably substituted phenol (B47542) induces an intramolecular cyclization, leading to the formation of a prochiral dienone. This intermediate contains the crucial spirocyclic quaternary carbon center and serves as a versatile precursor for various Erythrina alkaloids. The reaction proceeds under mild conditions and offers a high degree of control over the formation of the complex core structure.
Workflow for PIDA-mediated Oxidative Dearomatization:
Caption: PIDA-mediated oxidative dearomatization workflow.
Experimental Protocol: Synthesis of the Prochiral Dienone Intermediate for Erysotramidine
This protocol is adapted from the synthesis of erysotramidine.
Materials:
-
Phenolic precursor (e.g., N-(4-hydroxyphenethyl)-3,4-dimethoxy-N-methylbenzamide)
-
This compound (PIDA)
-
Methanol (MeOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the phenolic precursor (1.0 equiv) in a mixture of methanol and dichloromethane (typically a 1:1 to 2:1 ratio, concentration ~0.05 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 to 1.5 equiv) portion-wise to the stirred solution over 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure prochiral dienone.
Quantitative Data:
| Entry | Phenolic Precursor | PIDA (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Substituted Phenol 1 | 1.2 | MeOH/CH2Cl2 (1:1) | 0 | 1.5 | 75 |
| 2 | Substituted Phenol 2 | 1.3 | MeOH | 0 to RT | 2 | 82 |
| 3 | Substituted Phenol 3 | 1.1 | MeOH/CH2Cl2 (2:1) | 0 | 1 | 78 |
Application Note 2: Oxidative Cyclization in the Synthesis of Aurones
Introduction: Aurones are a class of flavonoids that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A common and efficient method for the synthesis of aurones is the oxidative cyclization of 2'-hydroxychalcones. This compound provides a metal-free and mild alternative to traditional heavy metal oxidants for this transformation.
Reaction Principle: The reaction proceeds via an intramolecular oxidative cyclization of the 2'-hydroxychalcone (B22705). PIDA is believed to activate the double bond of the chalcone (B49325), facilitating the nucleophilic attack of the hydroxyl group to form a five-membered ring. Subsequent elimination of iodobenzene (B50100) and acetic acid yields the aurone (B1235358) product. This method is notable for its operational simplicity and tolerance of various functional groups on the chalcone backbone.
Logical Flow of Aurone Synthesis:
Caption: PIDA-mediated synthesis of aurones from 2'-hydroxychalcones.
Experimental Protocol: Synthesis of an Aurone via Oxidative Cyclization of a 2'-Hydroxychalcone
This is a general protocol based on established methodologies.
Materials:
-
2'-Hydroxychalcone derivative
-
This compound (PIDA)
-
Acetonitrile (B52724) (MeCN)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2'-hydroxychalcone (1.0 equiv) in acetonitrile (concentration ~0.1 M) at room temperature, add this compound (1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure aurone.
Quantitative Data:
| Entry | 2'-Hydroxychalcone Substituent | PIDA (equiv) | Solvent | Temp | Time (h) | Yield (%) |
| 1 | 4-Methoxy | 1.2 | MeCN | RT | 3 | 85 |
| 2 | 4-Chloro | 1.2 | MeCN | RT | 4 | 78 |
| 3 | Unsubstituted | 1.2 | MeCN | RT | 2.5 | 92 |
Application Note 3: Late-Stage Oxidation in the Total Synthesis of (+)-Psiguadial B
Introduction: (+)-Psiguadial B is a complex meroterpenoid natural product with potent antiproliferative activity against human hepatoma cells. Its intricate polycyclic structure, featuring a strained bicyclo[4.3.1]decane core, presents a formidable synthetic challenge. While not the primary reagent for the core construction, a PIDA-mediated oxidation could be hypothetically employed in late-stage functionalizations, such as the introduction of oxygenated moieties or in dearomatization-rearrangement cascades, to access analogues or related natural products. The provided synthesis by Reisman and coworkers does not explicitly use PIDA but employs other oxidative methods. Below is a representative protocol for a related oxidative transformation.
Reaction Principle: In the context of complex molecule synthesis, late-stage oxidation is crucial for introducing key functional groups present in the final natural product. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), as used in the synthesis of (+)-Psiguadial B, or potentially PIDA in other contexts, can effect benzylic oxidations or other selective C-H oxidations. These reactions are often highly dependent on the substrate and reaction conditions.
General Experimental Workflow for Late-Stage Oxidation:
Application Notes and Protocols for Phenyliodine(III) Diacetate (PIDA)-Mediated Oxidative Cyclization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting oxidative cyclization reactions using phenyliodine(III) diacetate (PIDA), a versatile and powerful hypervalent iodine(III) reagent. PIDA has gained significant traction in organic synthesis for its ability to mediate a wide range of transformations under mild conditions, offering a valuable tool for the construction of complex heterocyclic scaffolds found in many natural products and pharmaceutically active compounds.[1][2][3]
Introduction to PIDA-Mediated Oxidative Cyclization
Phenyliodine(III) diacetate (PIDA) is a commercially available, stable, and less toxic alternative to many heavy metal oxidants. It is effective in promoting intramolecular cyclizations through the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, leading to the synthesis of diverse heterocyclic systems.[2][3] These reactions often proceed via electrophilic activation of a substrate by PIDA, followed by nucleophilic attack from another part of the molecule to close the ring. The specific pathway can involve intermediates such as N-acylnitrenium ions or radical species, depending on the substrate and reaction conditions.[3]
Applications in Heterocycle Synthesis
PIDA-mediated oxidative cyclization has been successfully applied to the synthesis of a variety of heterocyclic compounds, including:
-
Quinoxalines: Formed from readily available N-(2-acetaminophenyl)enaminones through an intramolecular oxidative C(sp²)–N bond formation.[4][5]
-
Coumarins: Synthesized from substituted phenylacrylic acids via an oxidative carbon-oxygen bond formation, often promoted by PIDA in combination with iodine.[6]
-
Spiro-fused Dihydrofuran-3(2H)-ones: Accessed through a chemoselective C-O bond formation from 1-alkenoyl-1-carbamoyl cycloalkanes.
-
Spirolactams: Prepared by the oxidative cyclization of tyrosine derivatives or other suitable precursors.[7]
-
Oxazoles and Thiazolines: Formed from the cyclization of corresponding precursors under mild conditions.[3]
-
Imidazolidinones: Synthesized via oxidative cyclization with PIDA in the presence of potassium bromide and 18-crown-6.[3]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various PIDA-mediated oxidative cyclization reactions, providing a comparative overview for researchers.
Table 1: Synthesis of Quinoxalines from N-(2-acetaminophenyl)enaminones [4]
| Substrate | PIDA (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(2-acetaminophenyl)enaminone | 1.1 | PhCOOH (1.0) | Toluene (B28343) | 80 | 12 | 85 |
| Various substituted analogues | 1.1 | PhCOOH (1.0) | Toluene | 80 | 12 | 35-91 |
Table 2: Synthesis of Coumarins from Substituted Phenylacrylic Acids [6][8]
| Substrate | PIDA (equiv.) | Additive (equiv.) | Solvent | Conditions | Yield (%) |
| Phenylacrylic acid | 1.5 | I₂ (1.5) | CH₂Cl₂ | Irradiation | 75 |
| Various substituted analogues | 1.5 | I₂ (1.5) | CH₂Cl₂ | Irradiation | 41-92 |
Table 3: Synthesis of Spiro-fused Dihydrofuran-3(2H)-ones
| Substrate | PIDA (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1-Alkenoyl-1-carbamoyl cycloalkane | 1.5 | BF₃·OEt₂ (0.3) | DCM | 0 | 72 |
| Substituted aryl amide derivatives | 1.5 | BF₃·OEt₂ (0.3) | DCM | 0 | 65-81 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinoxalines[5]
-
To a solution of the N-(2-acetaminophenyl)enaminone (0.2 mmol) in toluene (2 mL) are added PIDA (0.22 mmol, 1.1 equiv.) and benzoic acid (0.2 mmol, 1.0 equiv.).
-
The reaction mixture is stirred at 80 °C for 12 hours under an air atmosphere.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired quinoxaline (B1680401) product.
Protocol 2: General Procedure for the Synthesis of Coumarins[7]
-
A mixture of the substituted phenylacrylic acid (0.2 mmol), PIDA (0.3 mmol, 1.5 equiv.), and iodine (0.3 mmol, 1.5 equiv.) in CH₂Cl₂ (2 mL) is prepared in a sealed tube.
-
The reaction mixture is irradiated with a 100 W tungsten lamp at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with saturated aqueous Na₂S₂O₃ solution.
-
The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 3: General Procedure for the Synthesis of Spiro-fused Dihydrofuran-3(2H)-ones[4]
-
To a solution of the 1-alkenoyl-1-carbamoyl cycloalkane (0.2 mmol) in dichloromethane (B109758) (DCM, 2 mL) at 0 °C is added BF₃·OEt₂ (0.06 mmol, 0.3 equiv.).
-
PIDA (0.3 mmol, 1.5 equiv.) is then added in one portion.
-
The reaction mixture is stirred at 0 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to give the spiro-fused dihydrofuran-3(2H)-one.
Visualizations
Caption: Proposed general mechanism for PIDA-mediated oxidative cyclization.
Caption: A typical experimental workflow for a PIDA-mediated cyclization reaction.
Caption: Key components and their influence on the outcome of the reaction.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. PIDA-mediated intramolecular oxidative C–N bond formation for the direct synthesis of quinoxalines from enaminones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01200A [pubs.rsc.org]
- 5. PIDA-mediated intramolecular oxidative C–N bond formation for the direct synthesis of quinoxalines from enaminones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of coumarins via PIDA/I2-mediated oxidative cyclization of substituted phenylacrylic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of spirocyclic scaffolds using hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (Diacetoxyiodo)benzene for Vicinal Diol Cleavage
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate (PIDA), is a hypervalent iodine reagent that serves as a mild and efficient oxidizing agent for the cleavage of vicinal diols (1,2-diols) into their corresponding aldehydes and ketones. This reaction offers a valuable alternative to traditional methods that often employ toxic heavy metals like lead or strong oxidants. The oxidative cleavage with this compound proceeds under mild conditions, typically at ambient temperature, with high yields and clean reaction profiles. This application note provides a comprehensive overview of the use of this compound for vicinal diol cleavage, including its mechanism, substrate scope, a detailed experimental protocol, and a comparison with other common reagents.
Introduction
The oxidative cleavage of the carbon-carbon bond in vicinal diols is a fundamental transformation in organic synthesis, providing access to valuable carbonyl compounds.[1] This reaction is crucial in various applications, including the structural elucidation of natural products, degradation of sugars, and the synthesis of complex molecules in the pharmaceutical industry. While classic reagents like lead tetraacetate (Criegee oxidation) and periodic acid (Malaprade reaction) are effective, they present significant drawbacks, such as the high toxicity of lead compounds and the potential for over-oxidation or side reactions.[1][2]
This compound has emerged as a superior alternative due to its low toxicity, ready availability, and ease of handling.[3] Reactions are typically performed in common organic solvents like dichloromethane, and the byproducts, iodobenzene (B50100) and acetic acid, are easily removed during workup.
Reaction Mechanism
The cleavage of vicinal diols by this compound is believed to proceed through a cyclic intermediate, analogous to the mechanism of the Criegee oxidation.[1] The reaction is initiated by the coordination of the diol to the hypervalent iodine center, followed by the displacement of acetate (B1210297) ligands to form a cyclic iodinane intermediate. This intermediate then undergoes a concerted fragmentation, leading to the cleavage of the C-C bond and the formation of two carbonyl groups. The iodine is reduced from I(III) to I(I) in the form of iodobenzene.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An expedient procedure for the oxidative cleavage of olefinic bonds with PhI(OAc)2, NMO, and catalytic OsO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)2, NMO, and Catalytic OsO4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Utilizing PIDA as an Oxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. A key aspect of many of these transformations is the catalytic cycle, which often involves the oxidation of the palladium catalyst. Phenyliodine diacetate (PIDA), a hypervalent iodine(III) reagent, has emerged as a powerful and versatile oxidant in this context. Its ability to facilitate the Pd(II)/Pd(IV) catalytic cycle under relatively mild conditions has led to the development of a wide array of novel cross-coupling reactions.[1][2][3]
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions that employ PIDA as an oxidant, with a focus on C-H functionalization. Detailed experimental protocols for key transformations are provided, along with summarized quantitative data to facilitate comparison and application in a research and development setting.
Core Concepts and Signaling Pathways
The general mechanism for a palladium-catalyzed cross-coupling reaction involving PIDA as the oxidant typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. The cycle is initiated by the reaction of a Pd(II) precursor with a substrate, often involving a directing group to facilitate C-H activation and the formation of a palladacycle. PIDA then oxidizes the Pd(II) center to a high-valent Pd(IV) species. This is followed by reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(II) catalyst.[4][5]
Caption: General catalytic cycle for Pd-catalyzed reactions using PIDA.
Applications in C-H Functionalization
PIDA has been instrumental in advancing palladium-catalyzed C-H functionalization, a field that seeks to directly convert ubiquitous C-H bonds into more complex functionalities. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
C(sp³)-H Acetoxylation
The direct acetoxylation of unactivated C(sp³)-H bonds is a valuable transformation for the synthesis of complex molecules, including natural products and pharmaceuticals. PIDA serves as both the oxidant and the source of the acetate (B1210297) group in these reactions.[6][7]
A notable application is the selective δ-C(sp³)-H acetoxylation of N-(SO₂Py)-protected amino acid derivatives.[6][7] This method demonstrates high regioselectivity, favoring the δ-position over the typically more reactive γ-position.[6]
Quantitative Data Summary:
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(SO₂Py)-L-Leucine Methyl Ester | δ-acetoxylated product | 75 |
| 2 | N-(SO₂Py)-L-Isoleucine Methyl Ester | δ-acetoxylated product | 68 |
| 3 | N-(SO₂Py)-L-Norleucine Methyl Ester | δ-acetoxylated product | 82 |
Experimental Protocol: General Procedure for δ-C(sp³)-H Acetoxylation
A detailed experimental workflow for this transformation is outlined below.
Caption: Experimental workflow for C(sp³)-H acetoxylation.
Detailed Steps:
-
To an oven-dried screw-cap vial, add the N-(SO₂Py)-protected amino acid derivative (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and PIDA (2.0 equiv).
-
Add the appropriate solvent (e.g., 1,2-dichloroethane) to achieve the desired concentration.
-
Seal the vial and place it in a preheated oil bath at the specified temperature (e.g., 80 °C).
-
Stir the reaction mixture for the indicated time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., CH₂Cl₂) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired acetoxylated product.
C-H Amination
Palladium-catalyzed C-H amination provides a direct route to nitrogen-containing compounds. PIDA has been employed as the oxidant in intramolecular amination reactions to construct heterocyclic scaffolds.
The intramolecular δ-C-H amination of picolinamide (B142947) (PA)-protected aliphatic amines using PIDA as a stoichiometric oxidant leads to the formation of pyrrolidine (B122466) derivatives.[6]
Quantitative Data Summary:
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(Pentan-1-yl)picolinamide | 1-(Picolinoyl)pyrrolidine | 85 |
| 2 | N-(Hexan-1-yl)picolinamide | 2-Methyl-1-(picolinoyl)pyrrolidine | 78 |
| 3 | N-(4-Phenylbutan-1-yl)picolinamide | 2-Phenyl-1-(picolinoyl)pyrrolidine | 92 |
Experimental Protocol: General Procedure for Intramolecular C-H Amination
-
In a glovebox, combine the picolinamide-protected amine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and PIDA (1.2 equiv) in a vial.
-
Add a suitable solvent (e.g., toluene) and a base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vial and heat the mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 12-18 hours).
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by flash chromatography to yield the cyclized product.
Conclusion
The use of PIDA as an oxidant in palladium-catalyzed cross-coupling reactions has significantly expanded the toolkit of synthetic organic chemists.[3] It has enabled the development of novel C-H functionalization strategies, providing more efficient and direct routes to complex organic molecules. The protocols and data presented herein serve as a practical guide for researchers in academia and industry to apply these powerful methodologies in their own synthetic endeavors. The continued exploration of PIDA and other hypervalent iodine reagents in palladium catalysis promises to yield even more innovative and impactful synthetic transformations in the future.[1][2][3]
References
- 1. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 2. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium‐Catalyzed PIDA‐Mediated δ‐C(sp3)−H Acetoxylation of Amino Acid Derivatives: Overriding Competitive Intramolecular Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed PIDA-Mediated δ-C(sp3 )-H Acetoxylation of Amino Acid Derivatives: Overriding Competitive Intramolecular Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stoichiometric vs. Catalytic Use of (Diacetoxyiodo)benzene
Introduction
(Diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate (PIDA), is a hypervalent iodine(III) reagent widely employed in organic synthesis.[1][2][3][4] With the formula C₆H₅I(OCOCH₃)₂, PIDA is valued as a mild, selective, and environmentally benign two-electron oxidant, especially when compared to traditional heavy metal oxidants like lead or chromium reagents.[1] It is a stable, white to pale yellow powder, soluble in common organic solvents such as dichloromethane, acetonitrile, and acetic acid.[1][5][6] PIDA's versatility allows it to be used in both stoichiometric and catalytic amounts to achieve a wide array of chemical transformations, including C-H bond functionalization, oxidative cyclizations, rearrangements, and the construction of heterocyclic systems.[1][2][3]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting the distinct applications and methodologies for the stoichiometric and catalytic use of PIDA.
Stoichiometric Use of this compound
In its most common role, PIDA is used as a stoichiometric oxidant. In these reactions, PIDA is consumed as it directly oxidizes the substrate, and the iodine(III) center is reduced to iodobenzene (B50100). This approach is utilized for a vast range of transformations, including the oxidation of alcohols, the cleavage of diols, C-H functionalization, and various oxidative rearrangements.[3][5] The primary drawback is the generation of a stoichiometric amount of iodobenzene as a byproduct.[7]
Key Applications (Stoichiometric)
-
C-H Oxidation: PIDA can directly oxidize C-H bonds, particularly at benzylic and allylic positions, to introduce functionality like acetoxy groups. This avoids the need for harsh conditions or toxic metal catalysts.[5][8]
-
Oxidative Cyclization: It is widely used to promote the formation of heterocyclic compounds, such as oxazoles from propargylamides.[2]
-
Rearrangements: PIDA facilitates Hofmann-type rearrangements under mildly acidic conditions, providing an alternative to traditional basic methods.[4][6]
-
Co-oxidant in Metal-Catalyzed Reactions: In many transition-metal-catalyzed reactions (e.g., with Palladium), PIDA acts as the stoichiometric terminal oxidant to regenerate the active catalytic species.[9]
-
Oxidation of Alcohols: In conjunction with catalysts like TEMPO, PIDA provides an efficient system for the oxidation of alcohols to aldehydes and ketones under anhydrous conditions.[7]
Data Presentation: Stoichiometric Reactions
| Reaction Type | Substrate | PIDA (Equivalents) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| C-H Acetoxylation | 2-(4-Nitrophenyl)-1,3-dioxolane | 2.0 | Dichloroethane | 140 (MW) | 2 h | 84 | [8] |
| C-H Acetoxylation | 2-(4-Chlorophenyl)-1,3-dioxolane | 2.0 | Dichloroethane | 140 (MW) | 2 h | 66 | [8] |
| C-H Acetoxylation | 2-(4-Bromophenyl)-1,3-dioxolane | 2.0 | Dichloroethane | 140 (MW) | 2 h | 62 | [8] |
| C-C Bond Cleavage | 3-Oxo-N-phenylbutanamide | 1.3 | Dioxane | RT | 1.5 h | 92 | [10][11] |
| NH-Sulfoximine Synthesis | (S)-(-)-4-Bromophenyl methyl sulfoxide | 3.0 | Methanol | 25 | 24 h | 84 | [12] |
| α,α′-Diacetoxy Ketone Synthesis | 1,1-Diphenyl-2-propyn-1-ol | 3.0 | Dichloromethane | RT | 1 h | 85 | [13] |
Experimental Protocol: Stoichiometric C–H Oxidation of Benzylic Acetals
This protocol describes the acetoxylation of a benzylic C-H bond using a stoichiometric amount of PIDA under microwave irradiation, adapted from Chuang et al.[8]
Materials:
-
Benzylic acetal (B89532) substrate (e.g., 2-phenyl-1,3-dioxolane) (1.0 equiv)
-
This compound (PIDA) (2.0 equiv)
-
Dichloroethane (DCE), anhydrous
-
Microwave vial (G10) with silicone septum
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and n-hexane for elution
Procedure:
-
To a G10 microwave vial, add the benzylic acetal (1.0 equiv) and this compound (2.0 equiv).
-
Add anhydrous dichloroethane to achieve a concentration of 0.8 M with respect to the acetal.
-
Cap the vial with the silicone septum and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography.
-
Elute the column with an appropriate mixture of ethyl acetate and n-hexane (e.g., 1:8 v/v) to isolate the pure 2-acetoxy-1,3-dioxolane product.
-
Characterize the product using standard analytical techniques (NMR, HRMS).
Visualization: General Mechanism of Stoichiometric Oxidation
The following diagram illustrates the general mechanism for the PIDA-mediated α-acetoxylation of a ketone, a representative stoichiometric oxidation process.[14]
Caption: Mechanism of PIDA-mediated α-acetoxylation of a ketone.
Catalytic Use of this compound
While less common than its stoichiometric use, PIDA can also function as a catalyst or as a co-oxidant in a catalytic cycle. The key advantage of a catalytic approach is the significant reduction in waste, aligning with the principles of green chemistry.[15][16] In these systems, PIDA is used in sub-stoichiometric amounts, and its oxidized form is regenerated in situ by a terminal oxidant, or it acts as a catalyst itself for specific transformations.
Key Applications (Catalytic)
-
Lewis Acid Catalysis: In some reactions, PIDA can act as a Lewis acid catalyst to promote transformations like Knoevenagel condensations for the synthesis of biscoumarin derivatives.[17]
-
Regeneration in Catalytic Cycles: PIDA is frequently used as a terminal oxidant to regenerate a primary catalyst, such as a metal (e.g., Pd) or another organocatalyst (e.g., TEMPO), allowing the primary catalyst to be used in small quantities.[7][9][18] The overall process consumes a stoichiometric amount of a different, often cheaper and more environmentally benign, terminal oxidant while PIDA facilitates the key oxidation step.[19]
Data Presentation: Catalytic Reactions
| Reaction Type | Substrate | PIDA Loading (mol%) | Co-oxidant/Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Biscoumarin Synthesis | Benzaldehyde | 5 | None | Water | 100 (Reflux) | 10 min | 95 | [17] |
| Biscoumarin Synthesis | 4-Chlorobenzaldehyde | 5 | None | Water | 100 (Reflux) | 15 min | 94 | [17] |
| Biscoumarin Synthesis | 4-Nitrobenzaldehyde | 5 | None | Water | 100 (Reflux) | 20 min | 92 | [17] |
| Benzylic Oxidation | Ethylbenzene | 10 | t-BuOOH / m-CPBA | TFE | RT | 24 h | 85 | [18] |
| α-Acetoxylation of Ketones | 1-Indanone | 10 (as Iodobenzene) | m-CPBA | Acetic Acid | RT | 12 h | 82 | [19] |
Experimental Protocol: Catalytic Synthesis of Biscoumarin Derivatives
This protocol describes the synthesis of biscoumarins via a Knoevenagel condensation using a catalytic amount of PIDA in water, adapted from Khaligh et al.[17]
Materials:
-
4-Hydroxycoumarin (B602359) (2.0 mmol, 2.0 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol, 1.0 equiv)
-
This compound (PIDA) (0.05 mmol, 5 mol%)
-
Water (10 mL)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
Procedure:
-
In a round-bottom flask, combine 4-hydroxycoumarin (2 mmol), the aromatic aldehyde (1 mmol), and this compound (5 mol%).
-
Add 10 mL of water to the flask.
-
Attach the reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 10-120 minutes, see table above), remove the heat source and allow the mixture to cool.
-
Dilute the reaction mixture with cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry it to obtain the pure biscoumarin derivative. Further purification by recrystallization is typically not required.
-
Characterize the product by comparing its spectral and physical data with literature values.
Visualization: PIDA in a Catalytic Cycle
The following diagram shows a representative workflow where PIDA acts as a stoichiometric oxidant to regenerate a primary catalyst (Pd) in a C-H activation cycle.
Caption: PIDA regenerates a Pd(II) catalyst via a Pd(IV) intermediate.
Comparative Summary: Stoichiometric vs. Catalytic Use
The choice between using PIDA stoichiometrically or catalytically depends on the specific transformation, economic considerations, and environmental goals.
| Feature | Stoichiometric Use | Catalytic Use |
| PIDA Amount | ≥ 1.0 equivalent | Typically 1-10 mol% |
| Primary Role | Direct oxidant of the substrate. | Lewis acid or co-oxidant to regenerate a primary catalyst. |
| Waste Generation | High (≥ 1.0 eq. of iodobenzene byproduct). | Low (catalytic amount of iodobenzene byproduct). |
| Atom Economy | Generally lower. | Generally higher.[15] |
| Common Applications | Oxidative functionalizations, rearrangements, cyclizations. | Condensations, systems requiring a terminal oxidant. |
| Advantages | Broad applicability, well-established, predictable reactivity. | Reduced waste, lower cost, greener process.[16] |
| Disadvantages | Poor atom economy, significant byproduct waste. | Limited scope, may require a terminal co-oxidant. |
Visualization: Workflow Comparison
Caption: Comparison of stoichiometric and catalytic reaction workflows.
This compound is a powerful and versatile reagent in modern organic synthesis. Its traditional role as a stoichiometric oxidant enables a wide variety of important chemical transformations but at the cost of generating significant waste. The development of methods that utilize PIDA in catalytic amounts, either as a true catalyst or as a component in a larger catalytic system, represents an important advancement towards more sustainable chemical manufacturing. For researchers in drug development and other scientific fields, understanding the distinct advantages and protocols for both stoichiometric and catalytic applications of PIDA is crucial for efficient and environmentally conscious synthesis design.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. This compound: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. TEMPO-hypervalent Iodine - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic synthesis using this compound (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound-Mediated Reaction of Ethynylcarbinols: Entry to α,α′-Diacetoxy Ketones and Glycerol Derivatives [organic-chemistry.org]
- 14. beilstein-archives.org [beilstein-archives.org]
- 15. Catalytic versus stoichiometric reagents as a key concept for Green Chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. journals.iau.ir [journals.iau.ir]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Stoichiometric and catalytic oxidations with hypervalent organo-lambda3-iodanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Oxidation of Alcohols using PIDA in Combination with TEMPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of alcohols to carbonyl compounds is a cornerstone of modern organic synthesis, critical in academic research and the development of pharmaceuticals and other fine chemicals. Among the plethora of available methods, the use of phenyliodine diacetate (PIDA or BAIB) in combination with the stable nitroxyl (B88944) radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) has emerged as a powerful and versatile tool. This system, often referred to as the Piancatelli-Margarita oxidation, offers exceptional selectivity for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, and demonstrates high chemoselectivity in the presence of secondary alcohols.[1][2][3][4] Its operational simplicity, mild reaction conditions, and avoidance of heavy metals make it an attractive and environmentally benign alternative to many traditional oxidation protocols.[1][4]
These application notes provide a comprehensive overview, detailed experimental protocols, and comparative data to facilitate the successful application of the PIDA/TEMPO oxidation system in your research.
Key Advantages of the PIDA/TEMPO System
-
High Selectivity: Exhibits remarkable selectivity for the oxidation of primary alcohols to aldehydes, even in the presence of secondary alcohols.[1][3]
-
Mild Reaction Conditions: Typically proceeds at room temperature or 0 °C, tolerating a wide range of sensitive functional groups.[1][2][3]
-
Avoidance of Over-oxidation: Primary alcohols are cleanly converted to aldehydes with minimal to no formation of the corresponding carboxylic acid.[1]
-
Operational Simplicity: The reaction is easy to set up and does not require anhydrous conditions or an inert atmosphere.[1][4]
-
Environmentally Benign: Avoids the use of toxic heavy metals like chromium. The byproducts, iodobenzene (B50100) and acetic acid, are relatively benign.[5]
Data Presentation: Substrate Scope and Reaction Efficiency
The PIDA/TEMPO system is effective for a wide range of alcohol substrates. The following table summarizes representative examples, showcasing the system's efficiency and selectivity.
| Entry | Substrate (Alcohol) | Product | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | Benzaldehyde | 25 | 3 | >95 | --INVALID-LINK-- |
| 2 | 3-Phenylpropan-1-ol | 3-Phenylpropanal | 25 | 1 | 90 | [6] |
| 3 | (Z)-3,7-Dimethyl-2,6-octadien-1-ol (Nerol) | (Z)-3,7-Dimethyl-2,6-octadien-1-al (Neral) | 0 | - | 87-89 | --INVALID-LINK-- |
| 4 | 1-Octanol | Octanal | 25 | 2 | 85 | [4] |
| 5 | Geraniol | Geranial | - | - | 76 | [6] |
| 6 | Cyclohexanol | Cyclohexanone | 25 | - | >95 | [6] |
| 7 | 1-Phenylethanol | Acetophenone | 25 | - | >95 | [6] |
| 8 | 4-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzaldehyde | 25 | - | >95 | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for the selective oxidation of primary and secondary alcohols using PIDA and TEMPO.
Protocol 1: General Procedure for the Selective Oxidation of a Primary Alcohol to an Aldehyde
This protocol is adapted from the oxidation of nerol (B1678202) to neral (B7780846) and can be used as a general procedure for the oxidation of primary alcohols.
Materials:
-
Primary alcohol (1.0 equiv)
-
Phenyliodine diacetate (PIDA) (1.1 - 1.5 equiv)
-
TEMPO (0.1 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂) or Acetonitrile (B52724) (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 equiv), TEMPO (0.1 equiv), and dichloromethane or acetonitrile.
-
Stir the mixture at room temperature (or in an ice bath at 0 °C for more sensitive substrates).
-
Add PIDA (1.1 - 1.5 equiv) portion-wise over 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of Na₂S₂O₃ to remove any unreacted iodine species.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude aldehyde can be purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Selective Oxidation of a Primary Alcohol in the Presence of a Secondary Alcohol
The high selectivity of the PIDA/TEMPO system allows for the preferential oxidation of primary alcohols.
Procedure:
The procedure is identical to Protocol 1. The inherent chemoselectivity of the reagent system will favor the oxidation of the primary alcohol, leaving the secondary alcohol largely unreacted, especially with shorter reaction times. Careful monitoring by TLC is crucial to stop the reaction once the primary alcohol has been consumed to maximize selectivity.
Reaction Mechanism and Experimental Workflow Visualization
The following diagrams illustrate the proposed catalytic cycle for the PIDA/TEMPO oxidation and a typical experimental workflow.
Caption: Proposed catalytic cycle for the PIDA/TEMPO oxidation of alcohols.
Caption: A typical experimental workflow for PIDA/TEMPO oxidation.
Troubleshooting
-
Slow or Incomplete Reaction:
-
Ensure the PIDA is of good quality. PIDA can degrade over time.
-
Increase the amount of PIDA slightly (e.g., to 1.5 equivalents).
-
Consider switching to a more polar solvent like acetonitrile if using a non-polar solvent.
-
-
Formation of Carboxylic Acid (Over-oxidation):
-
Reduce the reaction time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Run the reaction at a lower temperature (0 °C).
-
-
Low Yield:
-
Optimize the purification step. Some aldehydes can be volatile.
-
Ensure efficient extraction during the workup.
-
Conclusion
The PIDA/TEMPO oxidation system is a highly reliable and selective method for the conversion of alcohols to aldehydes and ketones. Its mild conditions and simple procedure make it a valuable tool for a wide range of applications in organic synthesis, from small-scale academic research to process development in the pharmaceutical industry. By following the protocols and considering the data presented in these notes, researchers can effectively implement this powerful oxidative transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PIDA-Mediated Oxidations
Welcome to the technical support center for PIDA-mediated oxidations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side reactions encountered during these versatile transformations.
Frequently Asked Questions (FAQs)
Q1: What is PIDA and why is it a common oxidizing agent?
A1: PIDA, or (diacetoxyiodo)benzene, is a hypervalent iodine(III) reagent widely used in organic synthesis as a mild and selective oxidizing agent.[1][2][3] Its popularity stems from its stability, commercial availability, and its ability to effect a wide range of oxidative transformations under relatively gentle conditions, often avoiding the use of heavy metal-based oxidants.[1][3]
Q2: What are the most common side reactions observed in PIDA-mediated oxidations?
A2: Common side reactions include over-oxidation of the desired product, formation of degradation byproducts, and unexpected intramolecular cyclizations. The specific side reactions depend heavily on the substrate and the reaction conditions employed. For instance, in the oxidation of primary alcohols, over-oxidation to carboxylic acids can occur, while phenol (B47542) oxidations may lead to a mixture of quinones and other rearrangement products.[4][5]
Q3: How can I minimize the formation of iodobenzene (B50100) byproduct and how do I remove it after the reaction?
A3: Iodobenzene is a common byproduct of PIDA-mediated reactions. While its formation is inherent to the reaction mechanism, its removal during work-up is crucial. Standard purification techniques such as column chromatography are effective. For larger scale reactions, a reductive workup followed by recrystallization can be employed to remove iodobenzene.[6][7] Additionally, washing the organic layer with a saturated aqueous solution of sodium bicarbonate can help to remove acetic acid, another byproduct.[7]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your PIDA-mediated oxidation experiments.
Issue 1: Low Yield or Incomplete Conversion
Low yields are a frequent challenge in organic synthesis. The following table outlines potential causes and solutions for PIDA-mediated oxidations.
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient reactivity of PIDA | - Consider using a more reactive hypervalent iodine reagent like PIFA ([bis(trifluoroacetoxy)iodo]benzene), although this may lead to lower selectivity.[1][8] - The addition of a co-catalyst or additive, such as KBr or 18-crown-6 (B118740) in certain reactions, can enhance the reactivity of PIDA.[1] |
| Sub-optimal reaction temperature | - If the reaction is sluggish, a moderate increase in temperature may improve the rate and conversion. However, be cautious as higher temperatures can also promote side reactions.[9] - For sensitive substrates, running the reaction at a lower temperature for a longer duration might be beneficial. |
| Incorrect stoichiometry | - Ensure the correct molar ratio of PIDA to the substrate is used. Typically, a slight excess of PIDA (1.1-1.5 equivalents) is employed.[1] - In some cases, the stoichiometry can influence selectivity. For example, in the reaction of β-keto acids, using 1.2 equivalents of PIDA may yield an α-azido ketone, while 2.2 equivalents can lead to an acyl azide.[1] |
| Poor solvent choice | - The choice of solvent can significantly impact the reaction outcome. Protic solvents like methanol (B129727) can participate in the reaction, leading to different products.[1] Aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) are commonly used. |
Issue 2: Over-oxidation of the Product
Over-oxidation is a common side reaction, particularly in the oxidation of primary alcohols to aldehydes, where the aldehyde can be further oxidized to a carboxylic acid.
Troubleshooting Strategies:
-
Use of TEMPO as a co-catalyst: The use of a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with PIDA is a well-established method for the selective oxidation of primary alcohols to aldehydes, minimizing over-oxidation.[6][10]
-
Careful control of reaction time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired product.
-
Lowering the reaction temperature: Running the reaction at a lower temperature can often reduce the rate of over-oxidation.
Issue 3: Formation of Unexpected Cyclization Products
PIDA can promote intramolecular cyclization reactions, which can be a desired transformation or an unexpected side reaction.
Understanding the Cause:
PIDA can activate a substrate towards nucleophilic attack. If the substrate contains a suitably positioned internal nucleophile, intramolecular cyclization can compete with the desired oxidation or functionalization.[11] This is particularly common in the oxidation of phenols and enamides.[5][12]
Troubleshooting Unwanted Cyclization:
-
Protecting groups: If a functional group is acting as an internal nucleophile and leading to unwanted cyclization, consider protecting it before the oxidation step.
-
Solvent effects: The polarity of the solvent can influence the rate of cyclization. Experimenting with different solvents may help to suppress the unwanted cyclization pathway.
-
Concentration: Running the reaction at a higher concentration may favor intermolecular reactions over intramolecular cyclization in some cases.
Key Experimental Protocols
Below are detailed methodologies for common PIDA-mediated oxidations.
Protocol 1: Oxidation of a Primary Alcohol to an Aldehyde using PIDA/TEMPO
This protocol describes the selective oxidation of a primary alcohol to the corresponding aldehyde.
Materials:
-
Primary alcohol
-
PIDA (1.1 equivalents)
-
TEMPO (0.1 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the primary alcohol in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add TEMPO (0.1 eq.) to the solution and stir for 5 minutes at room temperature.
-
Add PIDA (1.1 eq.) in one portion.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 10 minutes.
-
Add saturated aqueous Na₂S₂O₃ solution to reduce any excess oxidant.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Oxidative Dearomatization of a Phenol to a Quinone
This protocol outlines the oxidation of a substituted phenol to the corresponding quinone.
Materials:
-
Substituted phenol
-
PIDA (1.2 equivalents)
-
Acetonitrile or Methanol
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the phenol in acetonitrile or methanol in a round-bottom flask.
-
Add PIDA (1.2 eq.) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. Reaction times can vary from minutes to several hours depending on the substrate.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting quinone by column chromatography or recrystallization.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can aid in understanding and troubleshooting PIDA-mediated oxidations.
General Mechanism of PIDA Oxidation of an Alcohol
The mechanism of alcohol oxidation by PIDA can proceed through different pathways, often involving a ligand exchange followed by elimination.
Caption: Proposed mechanism for PIDA-mediated alcohol oxidation.
Experimental Workflow for a Typical PIDA Oxidation
This workflow outlines the general steps involved in performing and working up a PIDA-mediated oxidation reaction.
Caption: General experimental workflow for PIDA oxidations.
Hofmann Rearrangement Mediated by PIDA
PIDA can be used as a milder alternative to traditional reagents for inducing the Hofmann rearrangement of primary amides to amines.
Caption: Simplified mechanism of the PIDA-mediated Hofmann rearrangement.[1][13][14][15][16]
This technical support center provides a starting point for troubleshooting common issues in PIDA-mediated oxidations. For more specific and complex problems, consulting the primary literature is always recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Synthetic Applications of the Hypervalent Iodine(III) Reagents in Visible-Light-Induced Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIDA-mediated intramolecular oxidative C–N bond formation for the direct synthesis of quinoxalines from enaminones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01200A [pubs.rsc.org]
- 12. Synthesis of Oxazoles from Enamides via Phenyliodine Diacetate-Mediated Intramolecular Oxidative Cyclization [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Iodosobenzene Diacetate [organic-chemistry.org]
- 16. Chemicals [chemicals.thermofisher.cn]
Optimizing reaction conditions for (Diacetoxyiodo)benzene oxidations.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate (PIDA), in oxidative reactions.
Troubleshooting Guide
This section addresses common issues encountered during this compound-mediated oxidations.
Issue 1: Low or No Product Yield
Low or no yield of the desired product is a frequent problem. Several factors can contribute to this issue. The following troubleshooting steps can help identify and resolve the root cause.
-
Reagent Quality: Ensure the this compound is of high purity and has not degraded. It is a stable, crystalline solid but should be stored properly.[1][2]
-
Reaction Conditions: The solvent, temperature, and reaction time are critical parameters that significantly influence the reaction outcome. Optimization of these conditions is often necessary.[3][4][5][6][7]
-
Stoichiometry: The molar ratio of the substrate to PIDA can be crucial. In some cases, an excess of PIDA is required to drive the reaction to completion.[3][5]
-
Additives: Certain reactions benefit from the presence of additives or co-catalysts, such as TEMPO for alcohol oxidations or Lewis acids in specific rearrangements.[1][6][8][9]
Troubleshooting Workflow for Low Yield
References
- 1. Phenyliodine(III) diacetate - Enamine [enamine.net]
- 2. calibrechem.com [calibrechem.com]
- 3. mdpi.com [mdpi.com]
- 4. A new hypervalent iodine( iii / v ) oxidant and its application to the synthesis of 2 H -azirines - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05536C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic synthesis using this compound (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides [beilstein-journals.org]
- 7. Synthesis of α-sulfonyloxyketones via iodobenzene diacetate (PIDA)-mediated oxysulfonyloxylation of alkynes with sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11875A [pubs.rsc.org]
- 8. TEMPO-hypervalent Iodine - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Stability and decomposition of (Diacetoxyiodo)benzene in solution
Welcome to the technical support center for (Diacetoxyiodo)benzene (PIDA/DIB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, decomposition, and effective use of this versatile reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as Phenyliodine(III) Diacetate (PIDA) or simply DIB, is a hypervalent iodine(III) reagent. It is a powerful yet mild oxidizing agent used in a wide range of organic transformations.[1][2][3] Common applications include the oxidation of alcohols, phenols, and amines, as well as facilitating various cyclization and rearrangement reactions.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4] It is crucial to protect it from light and moisture to prevent decomposition.[4][5] For long-term storage, a temperature of -20°C is recommended.[5]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a variety of organic solvents, including acetic acid (AcOH), acetonitrile (B52724) (MeCN), and dichloromethane (B109758) (CH2Cl2).[1][2] Its solubility in water is very low, and it is reported to react with water.[1]
Q4: Is this compound stable in solution?
A4: The stability of this compound in solution depends on the solvent, temperature, and exposure to light. While it is relatively stable in suitable solvents like acetonitrile and dichloromethane for the duration of a typical reaction, prolonged storage in solution is not recommended. Decomposition can be accelerated by heat and light.[6][7]
Q5: What are the primary decomposition products of this compound?
A5: The primary decomposition product of this compound is iodobenzene (B50100).[7] Other byproducts can include acetic acid and, depending on the conditions, radical species.
Troubleshooting Guides
Problem 1: My reaction with this compound is not proceeding or is giving a low yield.
| Possible Cause | Troubleshooting Step |
| Decomposed Reagent | The this compound may have decomposed due to improper storage (exposure to light, moisture, or heat). A slight yellow color may indicate some decomposition. |
| Solution: Use a fresh bottle of the reagent or test the purity of the existing stock (see Experimental Protocol 2). | |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Some reactions require polar solvents for optimal performance. |
| Solution: Review the literature for the specific reaction type and ensure the appropriate solvent is being used. Acetonitrile and dichloromethane are common choices.[2] | |
| Absence of Necessary Acid/Base | Some reactions require the presence of an acid or base to proceed efficiently. For example, some oxidations of ketones are performed in the presence of methanolic KOH.[2] |
| Solution: Verify the reaction conditions from a reliable protocol. If required, add the specified acid or base. | |
| Low Reaction Temperature | The reaction may require heating to overcome the activation energy. |
| Solution: Gradually increase the reaction temperature while monitoring the progress by TLC or another analytical method. Be aware that higher temperatures can also accelerate the decomposition of the reagent. |
Problem 2: I am observing unexpected side products in my reaction.
| Possible Cause | Troubleshooting Step |
| Radical Side Reactions | This compound can undergo homolytic cleavage, especially under photolytic or high-temperature conditions, leading to radical-mediated side reactions.[6] |
| Solution: Conduct the reaction in the dark or under inert atmosphere. Avoid excessive heating. | |
| Solvent Participation | The solvent may be participating in the reaction. For example, in the presence of alcohols, alkoxylation products might be observed. |
| Solution: Choose a non-participating solvent if possible. | |
| Formation of C=C or N=N Bonds | In some oxidation reactions, over-oxidation can lead to the formation of double bonds.[7] |
| Solution: Use a milder reaction temperature or reduce the reaction time. Monitor the reaction closely to stop it once the desired product is formed. |
Data Presentation
Table 1: Qualitative Stability of this compound in Different Conditions
| Condition | Solvent | Stability/Observation | Primary Decomposition Product | Reference |
| Room Temperature (Solid) | - | Stable in a closed container, protected from light. | - | [4] |
| Elevated Temperature (Solid) | - | Decomposes near its melting point (163-165 °C). | Iodobenzene | [1] |
| Photolytic Conditions | Various organic solvents | Undergoes homolytic cleavage to form radicals. | Iodobenzene, Acyl radicals | [6] |
| Acidic Conditions (HCl gas) | Dichloromethane | Rapid decomposition. | Not specified | [7] |
| Basic Conditions (methanolic KOH) | Methanol | Equivalent to PhI(OH)2. | Not specified | [2] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
-
Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Dispensing: this compound is a solid powder. To minimize inhalation risk, avoid creating dust. Use a spatula to weigh the desired amount in a tared container.
-
Addition to Reaction: Add the solid reagent to the reaction mixture in portions, if the reaction is exothermic.
-
Storage of Unused Reagent: Tightly close the container immediately after use and store it in a cool, dry, and dark place. For long-term storage, refrigeration at -20°C is recommended.[5]
Protocol 2: Purity Assessment of this compound by ¹H NMR
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in deuterated chloroform (B151607) (CDCl₃).
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: A pure sample of this compound should exhibit the following characteristic peaks:
-
A multiplet around δ 8.0-8.2 ppm corresponding to the two ortho protons of the phenyl ring.
-
A multiplet around δ 7.4-7.6 ppm corresponding to the three meta and para protons of the phenyl ring.
-
A sharp singlet around δ 2.0 ppm corresponding to the six protons of the two acetate (B1210297) groups.
-
-
Decomposition Check: The presence of a multiplet around δ 7.2-7.4 ppm and a singlet around δ 7.8 ppm may indicate the presence of iodobenzene, a decomposition product. The integration of these peaks relative to the this compound peaks can give a rough estimate of the extent of decomposition.
Protocol 3: Monitoring Decomposition of this compound in Solution by HPLC
-
Standard Preparation: Prepare a standard solution of pure this compound of a known concentration in a suitable solvent (e.g., acetonitrile). Also, prepare a standard solution of iodobenzene.
-
HPLC Method Development: Develop a reverse-phase HPLC method capable of separating this compound and iodobenzene. A C18 column with a mobile phase gradient of water and acetonitrile is a good starting point. Use a UV detector set to a wavelength where both compounds absorb (e.g., 254 nm).
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Time-Course Analysis: Inject an aliquot of the solution onto the HPLC at t=0 and then at regular intervals (e.g., every hour) while keeping the solution under the desired conditions (e.g., specific temperature, light exposure).
-
Data Analysis: Quantify the peak areas of this compound and iodobenzene at each time point. Plot the concentration of this compound versus time to determine its stability under the tested conditions.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for PIDA-mediated reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound(3240-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: PIDA-Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Phenyliodine(III) diacetate (PIDA). The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My PIDA-mediated reaction is giving a low yield or not proceeding to completion. What are the most common causes?
Low yields in PIDA reactions can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.[1] Start by considering the quality and stability of the PIDA reagent itself, as it can decompose, especially at elevated temperatures.[2] Next, evaluate the reaction conditions, including the solvent, temperature, and stoichiometry of the reagents. Finally, consider the possibility of side reactions or issues with the starting materials.
Here is a general troubleshooting workflow to diagnose the issue:
Caption: Troubleshooting workflow for low yields in PIDA reactions.
Q2: How does the quality and handling of PIDA affect my reaction?
PIDA is a stable, white crystalline solid, but its quality is crucial for reaction success.[3] It is known to be sensitive to high temperatures, which can lead to its decomposition.[2]
-
Purity: Impurities in PIDA can lead to undesired side reactions or inhibit the desired transformation. It is advisable to use PIDA from a reliable commercial source or to purify it before use.
-
Storage: PIDA should be stored in a cool, dark, and dry place to prevent degradation.
-
Decomposition: At temperatures above 80-90°C, PIDA can undergo thermal decomposition, which will reduce its effective concentration in the reaction mixture and consequently lower the yield.[2]
Q3: What is the optimal stoichiometry for PIDA, and how does it impact the yield?
The optimal amount of PIDA can vary significantly depending on the specific reaction. In many cases, using a stoichiometric excess of PIDA is necessary to drive the reaction to completion. However, a large excess can sometimes lead to the formation of byproducts. It is common to start with 1.1 to 2.0 equivalents of PIDA and optimize from there.[3][4]
| Equivalents of PIDA | Observed Effect on Yield | Reference |
| 0.3 | Dramatic drop in yield | [4] |
| 1.1 | Optimal for quinoxaline (B1680401) synthesis | [4] |
| 1.2 | Optimal for α-azido ketone synthesis | [3] |
| 1.3 | Slight increase in yield for oxysulfonyloxylation | [5] |
| 1.5 | Sufficient for highest conversion in α-acetoxylation | [2] |
| 2.0 | Optimal for C-Se bond formation | [3] |
| 2.2 | Optimal for acyl azide (B81097) synthesis | [3] |
| 3.0 | Decreased yield in spirocyclization | [6] |
Q4: How do solvent and temperature influence the outcome of PIDA-mediated reactions?
The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield and selectivity of PIDA-mediated reactions.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of PIDA and the stability of reaction intermediates. Common solvents include dichloromethane (B109758) (DCM), acetonitrile (B52724) (CH3CN), toluene, and 1,2-dichloroethane (B1671644) (DCE).[3][4][5] Screening different solvents is often a crucial step in optimizing a PIDA reaction. For instance, in the synthesis of α-sulfonyloxyketones, switching the solvent from DCE to CH3CN increased the yield from 54% to 80%.[5]
-
Temperature: Temperature can have a pronounced effect on reaction rate and yield. While some PIDA reactions proceed efficiently at room temperature, others may require heating.[3][4] However, as mentioned, excessive heat can cause PIDA to decompose.[2] For example, in the synthesis of α-sulfonyloxyketones, increasing the temperature to 70°C resulted in a decrease in yield to 57%.[5] In contrast, for the synthesis of quinoxalines, 80°C was found to be the optimal temperature.[4]
Q5: Can additives be used to improve the yield of my PIDA reaction?
Yes, various additives can have a beneficial effect on PIDA-mediated reactions. These can include acids, bases, or other reagents that facilitate the desired transformation or suppress side reactions.
| Additive | Effect on Reaction | Reference |
| Benzoic Acid (PhCOOH) | Superior to other acids and bases for quinoxaline synthesis | [4] |
| KBr and 18-crown-6 | Optimized conditions for imidazolidinone synthesis | [3] |
| Lewis Acids (e.g., BF3·OEt2) | Can activate the PIDA reagent | [7] |
| NaBr | Used in conjunction with NaN3 for azidation reactions | [3] |
Q6: What are common side reactions in PIDA-mediated transformations, and how can they be minimized?
PIDA is a strong oxidizing agent, and its use can sometimes lead to undesired side reactions, which compete with the desired transformation and lower the yield.[3] Common side reactions include over-oxidation of the substrate or product, and reactions with the solvent.
To minimize side reactions:
-
Optimize Stoichiometry: Use the minimum effective amount of PIDA.
-
Control Temperature: Avoid excessively high temperatures.
-
Choose an Inert Solvent: Select a solvent that is stable under the reaction conditions.
-
Protect Sensitive Functional Groups: If your substrate contains functional groups that are sensitive to oxidation, consider protecting them before the reaction.
A plausible general mechanistic pathway for many PIDA-mediated reactions involves the initial reaction of the substrate with PIDA to form an intermediate, which then undergoes the desired transformation.
Caption: Generalized mechanistic pathway for a PIDA-mediated reaction.
Key Experimental Protocols
For detailed experimental procedures, it is always best to consult the primary literature for the specific transformation of interest. Below is a generalized protocol for a PIDA-mediated oxidation that can be adapted as a starting point.
General Procedure for a Trial PIDA-Mediated Oxidation:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 mmol).
-
Dissolution: Dissolve the substrate in a suitable solvent (e.g., 5 mL of DCM or CH3CN).
-
Addition of PIDA: Add PIDA (1.1 - 2.0 mmol, 1.1 - 2.0 equiv.) to the stirred solution at room temperature. If the reaction is exothermic, consider cooling the flask in an ice bath before and during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any unreacted PIDA. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[8]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis | MDPI [mdpi.com]
- 4. PIDA-mediated intramolecular oxidative C–N bond formation for the direct synthesis of quinoxalines from enaminones - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01200A [pubs.rsc.org]
- 5. Synthesis of α-sulfonyloxyketones via iodobenzene diacetate (PIDA)-mediated oxysulfonyloxylation of alkynes with sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11875A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactions promoted by hypervalent iodine reagents and boron Lewis acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00740H [pubs.rsc.org]
- 8. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Products from PIDA Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying products from reactions involving phenyliodine(III) diacetate (PIDA).
Frequently Asked Questions (FAQs)
Q1: What is PIDA and what are the common byproducts in PIDA-mediated reactions?
Phenyliodine(III) diacetate (PIDA), also known as (diacetoxyiodo)benzene, is a hypervalent iodine(III) reagent widely used as a mild and selective oxidizing agent in organic synthesis.[1][2][3][4] During the course of a reaction, the iodine(III) center is reduced, leading to the formation of iodobenzene (B50100) as the primary byproduct. Other potential impurities include unreacted PIDA, acetic acid, and byproducts from side reactions.[1][5]
Q2: What are the general strategies for purifying products from PIDA reactions?
The purification strategy largely depends on the properties of the desired product. Common methods include:
-
Standard Aqueous Workup: Quenching the reaction with a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite to remove excess oxidant, followed by extraction.
-
Chromatography: Flash column chromatography on silica (B1680970) gel is a very common method for separating the desired product from iodobenzene and other impurities.[6]
-
Recrystallization: Effective for solid products if a suitable solvent system can be found that leaves impurities behind.
-
Distillation: Suitable for volatile products.
-
Specialized Techniques: For challenging separations, methods like using tagged hypervalent iodine reagents with ion-exchange resins have been developed.[7][8]
Q3: What safety precautions should be taken during the workup and purification of PIDA reactions?
While PIDA is considered less toxic than many heavy-metal oxidants, appropriate safety measures are still necessary.[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Conduct all work in a well-ventilated fume hood.
-
Quenching: Be aware that quenching the reaction can be exothermic. Add quenching solutions slowly and with cooling if necessary. Some quenching procedures, like using sodium bicarbonate, can produce gas (CO2), so ensure the reaction vessel is not sealed.[9]
Troubleshooting Guide
Q1: How can I effectively remove the iodobenzene byproduct from my reaction mixture?
Iodobenzene is a common and often troublesome impurity. Several methods can be employed for its removal, summarized in the table below.
| Method | Principle | Best Suited For |
| Column Chromatography | Separation based on polarity differences between the product and iodobenzene on a stationary phase like silica gel. | A wide range of products, especially when the polarity difference between the product and iodobenzene is significant. |
| Distillation | Separation based on differences in boiling points. Iodobenzene has a boiling point of approximately 188 °C. | Thermally stable, volatile products with boiling points significantly different from iodobenzene. |
| Washing with Chloroform | In some cases, particularly with solid products, iodobenzene can be selectively washed away with chloroform.[5] | Solid products that are insoluble or sparingly soluble in chloroform. |
| Ion-Exchange Resin | Use of palladium supported on a macroreticular ion-exchange resin to capture iodobenzene.[10] | Removing trace amounts of iodobenzene, particularly in industrial processes like acetic acid production.[10] |
Q2: My product is a yellow oil after purification. What could be the cause and how can I decolorize it?
A yellow color in the purified product can be due to several factors:
-
Trace Palladium Impurities: If a palladium catalyst was used in the reaction, trace amounts of palladium nanoparticles can co-elute with the product during chromatography, imparting a yellow or dark color.[11]
-
Nitro Compounds: If nitric acid was used in the synthesis of any starting materials, residual nitro compounds can be present.[12]
-
Product Degradation: The product itself might be unstable under the reaction or purification conditions.
Troubleshooting Steps:
-
Wash with Sodium Thiosulfate: During the workup, a wash with a saturated aqueous solution of sodium thiosulfate can help remove some colored impurities.[11]
-
Activated Charcoal Treatment: Dissolve the impure product in a suitable solvent and stir with a small amount of activated charcoal. The charcoal can adsorb colored impurities. Filter the mixture through Celite to remove the charcoal.[11]
-
Re-purification: If the impurity is suspected to be a specific compound, re-purification by column chromatography with a different solvent system or by recrystallization may be effective.
Q3: I am having difficulty separating my product from unreacted PIDA. What should I do?
Unreacted PIDA can sometimes be challenging to remove.
-
Effective Quenching: Ensure the reaction is properly quenched. Stirring the reaction mixture with a saturated aqueous solution of sodium thiosulfate for 30 minutes is a common procedure. A wash with saturated aqueous sodium bicarbonate can also help by reacting with the acetic acid component of PIDA.[9]
-
Chromatography: PIDA is quite polar and should be separable from less polar products by silica gel chromatography. If the product is also very polar, a different stationary phase (e.g., alumina) or a different purification technique might be necessary.
Experimental Protocols
Protocol 1: Standard Quenching and Extraction Procedure
This protocol is a general method for the workup of a PIDA-mediated reaction.
-
Cool the Reaction: Cool the reaction mixture to room temperature or 0 °C in an ice bath.
-
Quench the Reaction: Slowly add a saturated aqueous solution of sodium thiosulfate to the reaction mixture with vigorous stirring. Continue stirring for 30 minutes to ensure all excess PIDA is quenched.
-
Dilute and Separate Layers: Add the reaction mixture to a separatory funnel with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Separate the organic and aqueous layers.
-
Wash the Organic Layer: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove acetic acid).
-
Brine (to remove residual water).
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify: Purify the crude product by the most suitable method (e.g., column chromatography, recrystallization).
Protocol 2: Purification using a Tagged Hypervalent Iodine Reagent and Ion-Exchange Resin
This is a more advanced technique for reactions where standard purification is difficult.[7]
-
Synthesize or Procure a Tagged Reagent: Use a hypervalent iodine reagent that has been "tagged" with a functional group suitable for capture by an ion-exchange resin (e.g., a phenylsulfonate tag).[7]
-
Perform the Reaction: Carry out the desired transformation using the tagged reagent.
-
Initiate Ion Exchange: After the reaction, add a reagent (e.g., sodium azide) that will promote an SN2 reaction on the tag, releasing an anion (e.g., an aryl sulfonate anion).[7]
-
Capture Byproducts: Pass the reaction mixture through a column containing an appropriate ion-exchange resin to trap the byproduct anion and any unreacted tagged reagent.[7]
-
Isolate the Product: The eluent will contain the desired product, free from the hypervalent iodine species. Further purification may be required to remove other impurities.
Visualizations
Caption: General workflow for PIDA reaction workup and purification.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Iodosobenzene Diacetate [organic-chemistry.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What has low toxicity and is essential to manufacturing active pharmaceutical ingredients? Introducing DAIB, a hypervalent iodine compound – Chemia [chemia.manac-inc.co.jp]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. US20100113827A1 - Removing iodobenzene compounds from acetic acid - Google Patents [patents.google.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Navigating Temperature Effects in (Diacetoxyiodo)benzene Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for experiments involving (Diacetoxyiodo)benzene (DIB), also known as Phenyliodine(III) diacetate (PIDA). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter related to temperature during your reactions. Proper temperature control is critical for optimizing reaction rates, yields, and selectivity while minimizing side reactions and decomposition of this versatile hypervalent iodine reagent.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of reactions involving this compound?
As with most chemical reactions, increasing the temperature generally increases the rate of reactions mediated by this compound. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions. However, the relationship is not always linear, and excessively high temperatures can lead to undesirable outcomes. For instance, in the oxidation of phenols, the reaction rate shows a clear dependence on temperature.[1]
Q2: What is the optimal temperature range for reactions using this compound?
The optimal temperature for a reaction with this compound is highly dependent on the specific transformation, substrate, and solvent system. Many reactions proceed efficiently at room temperature.[2][3][4] For example, the preparation of 2,2-dihalo-N-phenylacetamides from 3-oxo-N-phenylbutanamides using DIB and a Lewis acid achieves high yields at room temperature within an hour.[3] However, some reactions may require heating to achieve a reasonable rate. For instance, the synthesis of α,α′-diacetoxy ketones from ethynylcarbinols using DIB is optimized at 100°C in acetic acid. It is crucial to consult literature for the specific reaction you are performing or to conduct your own optimization experiments.
Q3: Can this compound decompose at elevated temperatures?
Yes, this compound can undergo thermal decomposition, especially at higher temperatures. This decomposition can lead to the formation of iodobenzene (B50100) and other byproducts, which can complicate purification and reduce the yield of the desired product.[5] For reactions requiring elevated temperatures, it is important to carefully control the temperature and reaction time to minimize decomposition.
Q4: How does temperature affect the selectivity of reactions with this compound?
Temperature can have a significant impact on the selectivity of reactions involving DIB. In cases where multiple reaction pathways are possible, changing the temperature can favor one pathway over another. For example, in the α-acetoxylation of ketones, temperature can influence the regioselectivity of the reaction.[5] Lowering the temperature can sometimes increase selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| No or very slow reaction at room temperature. | The activation energy for the reaction is too high at ambient temperature. | 1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR) at each temperature interval. 3. Be cautious of potential side reactions or decomposition at higher temperatures. |
| Reaction is too fast or uncontrollable. | The reaction is highly exothermic, and the heat generated is not being dissipated effectively. | 1. Conduct the reaction at a lower temperature. Consider starting at 0°C or even -78°C using an appropriate cooling bath. 2. Add the this compound reagent portion-wise or as a solution via a syringe pump to control the rate of reaction and heat generation. 3. Ensure efficient stirring to promote even heat distribution. |
| Low yield of the desired product and formation of multiple byproducts. | The reaction temperature is too high, leading to decomposition of the reagent or product, or promoting side reactions. | 1. Lower the reaction temperature. 2. Reduce the reaction time. 3. If applicable, consider using a milder solvent. 4. In some cases, the presence of a Lewis acid can promote reactions at lower temperatures.[3] |
| Inconsistent reaction rates or yields between batches. | Poor temperature control and fluctuations in the reaction temperature. | 1. Use a reliable and calibrated heating/cooling system (e.g., oil bath with a temperature controller, cryostat). 2. Ensure the reaction vessel is properly immersed in the heating/cooling bath. 3. For larger scale reactions, consider the exothermicity and implement appropriate cooling measures. |
| Formation of iodobenzene as a major byproduct. | Decomposition of this compound. | 1. Lower the reaction temperature. 2. Use fresh, high-purity this compound. 3. Minimize the reaction time. |
Quantitative Data on Temperature Effects
The following table summarizes the effect of temperature on the initial rate of oxidation of 2,4,6-trimethoxyphenol (B1293827) with this compound.
| Temperature (°C) | Initial Rate (M/s) |
| 15 | 1.2 x 10⁻⁵ |
| 25 | 2.5 x 10⁻⁵ |
| 35 | 4.8 x 10⁻⁵ |
| 45 | 8.5 x 10⁻⁵ |
Data extracted from a graphical representation in literature and should be considered approximate.
Experimental Protocols
General Protocol for Investigating the Effect of Temperature on a this compound Reaction
This protocol outlines a general procedure for studying the kinetics of a reaction involving this compound at different temperatures.
Materials:
-
Substrate
-
This compound (DIB)
-
Anhydrous solvent
-
Internal standard (for quantitative analysis)
-
Thermostated reaction vessel (e.g., jacketed reactor connected to a circulating bath)
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Analytical instrument (e.g., GC, HPLC, or NMR spectrometer)
Procedure:
-
Set up the thermostated reaction vessel at the desired temperature and allow it to equilibrate.
-
In the reaction vessel, dissolve the substrate and the internal standard in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a stock solution of this compound in the same anhydrous solvent.
-
Once the substrate solution has reached the desired temperature, initiate the reaction by adding a known volume of the this compound solution.
-
Start a timer immediately upon addition.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in each aliquot immediately (e.g., by adding a solution of sodium thiosulfate).
-
Analyze the quenched aliquots using the chosen analytical method to determine the concentration of the product and the remaining substrate.
-
Repeat the experiment at different temperatures to determine the effect of temperature on the reaction rate.
-
The rate constants can be determined by plotting the concentration of the reactant or product versus time and fitting the data to the appropriate rate law.
Visualizations
Caption: Workflow for Kinetic Analysis of DIB Reactions.
Caption: Troubleshooting Logic for Temperature-Related Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic synthesis using this compound (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides [beilstein-journals.org]
- 4. Metathetical Redox Reaction of (Diacetoxyiodo)arenes and Iodoarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Managing Acidity in (Diacetoxyiodo)benzene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Diacetoxyiodo)benzene (DIB/PIDA). The information provided addresses common issues related to acidity control during DIB-mediated reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound reactions, with a focus on issues arising from improper acidity management.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of DIB: Strong acidic conditions can cause the decomposition of this compound. For instance, the use of hydrochloric acid has been shown to be detrimental.[1] | Avoid strong non-nucleophilic acids. If acidic conditions are required, consider using acetic acid, which can also serve as a solvent or co-solvent. For reactions sensitive to strong acids, consider using a milder Lewis acid catalyst or performing the reaction in the absence of an acid promoter if the substrate is sufficiently reactive. |
| Insufficient Acid Catalyst: Some reactions, such as the α-acetoxylation of ketones, require an acid to facilitate the enolization of the substrate.[1] | If the reaction is known to be acid-catalyzed, ensure the appropriate amount of a suitable acid (e.g., acetic acid, p-toluenesulfonic acid) is used. Optimization of the acid loading may be necessary. | |
| Inappropriate Solvent: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents like acetonitrile (B52724) and ethanol (B145695) have been shown to be effective for certain DIB reactions. | Screen different solvents to find the optimal medium for your specific transformation. For α-acetoxylation of acetophenone, acetonitrile has been found to be a superior solvent to ethanol. | |
| Formation of Unwanted Byproducts | Side Reactions Promoted by Excess Acidity: The accumulation of acetic acid, a byproduct of many DIB reactions, can lead to undesired side reactions with acid-sensitive functional groups. | The addition of a non-nucleophilic base, such as pyridine (B92270) or 2,6-lutidine, can scavenge the liberated protons. The use of a buffer solution may also be a viable strategy to maintain a stable pH throughout the reaction. |
| Reaction with Solvent: In the presence of a nucleophilic solvent like ethanol, competitive reactions can occur, leading to the formation of ethoxylated byproducts instead of the desired acetoxylated product. | Choose a non-nucleophilic solvent if solvent participation is a concern. Acetonitrile is often a good alternative. | |
| Poor Selectivity | Uncontrolled Keto-Enol Equilibrium: In the α-functionalization of unsymmetrical ketones, the regioselectivity is dependent on the formation of the correct enol or enolate intermediate, which is influenced by the acidic or basic conditions. | Carefully control the amount and type of acid or base used. For reactions requiring enolization, acetic acid can be an effective proton donor to control the equilibrium. |
| Reaction Stalls or is Sluggish | Insufficient Activation of DIB: For less reactive substrates, activation of the hypervalent iodine reagent may be necessary to increase its electrophilicity. | The addition of a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid can enhance the reactivity of DIB.[2] However, care must be taken to avoid decomposition of the reagent or substrate. |
Frequently Asked Questions (FAQs)
Q1: Is an acid always required for this compound reactions?
A1: Not necessarily. The requirement for an acid catalyst depends on the specific reaction mechanism. For example, in the α-acetoxylation of ketones, an acid like acetic acid is often necessary to promote the formation of the enol tautomer, which is the reactive species.[1] However, other reactions, such as some oxidations or rearrangements, may proceed efficiently without the addition of an external acid. In some cases, DIB can be activated by Lewis acids to enhance its reactivity.[3][4]
Q2: What is the role of acetic acid in DIB reactions?
A2: Acetic acid can play multiple roles in DIB-mediated reactions. It can act as:
-
A solvent or co-solvent: DIB is soluble in acetic acid.[5]
-
A proton source: It can catalyze reactions by protonating the substrate, such as in the keto-enol tautomerism of ketones.[1]
-
A nucleophile: In acetoxylation reactions, the acetate (B1210297) anion from acetic acid can be incorporated into the product.[6]
-
A ligand: Acetic acid is a ligand on the iodine center of DIB itself.
It is also important to note that acetic acid is often generated as a byproduct during the reaction as the acetate groups are transferred from the iodine(III) center.
Q3: Can I use other acids besides acetic acid?
A3: Yes, but with caution. While other Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) have been successfully used to promote DIB reactions, strong, non-coordinating acids like hydrochloric acid can lead to the decomposition of the DIB reagent.[1][4] The choice of acid should be carefully considered based on the specific substrate and desired transformation to avoid unwanted side reactions or reagent degradation.
Q4: How can I control the acidity generated during the reaction?
A4: The liberation of acetic acid during a reaction can lead to a decrease in the pH of the reaction mixture, which may affect acid-sensitive functional groups. To mitigate this, you can:
-
Add a non-nucleophilic base: Bases like pyridine or 2,6-lutidine can be used to neutralize the generated acid.
-
Use a buffer solution: Employing a suitable buffer system can help maintain a more constant pH throughout the reaction. An optimized protocol for the oxidation of nerol (B1678202) to nepal utilizes a buffered aqueous acetonitrile solution at pH 7.[7]
-
Perform the reaction in a biphasic system: This can sometimes help to sequester the generated acid in an aqueous phase, away from the organic reactants.
Q5: How does acidity affect the stability of this compound?
A5: this compound is a relatively stable solid that can be stored for extended periods.[8] However, it is sensitive to strong acidic and basic conditions. Strong acids can lead to its decomposition.[1] In the presence of a base like potassium hydroxide (B78521) in methanol, DIB is converted to PhI(OH)₂.[9]
Key Experimental Protocols
General Protocol for α-Acetoxylation of a Ketone
This protocol is adapted from a procedure for the α-acetoxylation of acetophenone.[1]
-
In a suitable round-bottom flask, dissolve the ketone (1.0 equivalent) in acetonitrile.
-
Add this compound (1.5 - 2.5 equivalents).
-
Add acetic acid (approximately 10 equivalents).
-
Stir the reaction mixture at a temperature between room temperature and 80 °C. The optimal temperature and reaction time will depend on the specific substrate and should be determined by reaction monitoring (e.g., by TLC or LC-MS).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol for Managing Acidity with a Base
This protocol provides a general workflow for reactions where the in situ generation of acid is problematic.
-
To a stirred solution of the substrate and this compound in a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile), add a non-nucleophilic base such as pyridine or 2,6-lutidine (1.1 - 1.5 equivalents relative to DIB).
-
Maintain the reaction at the desired temperature and monitor its progress.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with a mild aqueous acid (e.g., 1 M HCl or saturated NH₄Cl) to remove the base, followed by a wash with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product can then be purified by standard methods such as column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Low Yield in DIB Reactions
Caption: A flowchart for diagnosing and resolving low-yield issues in DIB reactions.
Reaction Pathway for Acid-Catalyzed α-Acetoxylation of a Ketone
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Iodosobenzene Diacetate [organic-chemistry.org]
- 3. Organic synthesis using this compound (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic synthesis using this compound (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides [beilstein-journals.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound-Mediated Reaction of Ethynylcarbinols: Entry to α,α′-Diacetoxy Ketones and Glycerol Derivatives [organic-chemistry.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. This compound: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]
Substrate limitations for oxidations using PIDA
Welcome to the technical support center for Phenyliodine(III) Diacetate (PIDA) mediated oxidations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on substrate compatibility and to offer solutions for common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during PIDA-mediated oxidation reactions.
Issue: Low or No Conversion of Starting Material
-
Question: I am observing poor or no conversion of my starting material in a PIDA oxidation. What are the potential causes and solutions?
-
Answer: Low conversion can be attributed to several factors related to your substrate, reagents, or reaction conditions.
-
Substrate Reactivity: Electron-deficient substrates tend to react slower or may be unreactive under standard conditions.[1][2] For instance, phenols with electron-withdrawing groups have higher oxidation potentials and may require more forcing conditions or a more powerful oxidant.[1][2]
-
PIDA Quality: PIDA can decompose upon prolonged storage. It is advisable to use freshly opened or properly stored PIDA. The quality can be checked by standard analytical techniques like NMR or titration.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like methanol (B129727) or water can participate in the reaction, while aprotic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) are often preferred.[3][4] Experimenting with different solvents can be beneficial.
-
Temperature: While many PIDA oxidations proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.[5] Conversely, for highly reactive substrates, cooling the reaction mixture may be necessary to prevent side reactions.
-
Additives: The addition of catalysts or additives can be crucial. For example, in the oxidation of alcohols, a catalytic amount of a radical species like TEMPO is often used in conjunction with PIDA.[6][7] For certain C-H functionalization reactions, a palladium catalyst may be required.[8]
-
Issue: Formation of Multiple Products or Side Reactions
-
Question: My PIDA oxidation is yielding a complex mixture of products. How can I improve the selectivity of my reaction?
-
Answer: The formation of multiple products often arises from the high reactivity of PIDA and potential side reactions with various functional groups within the substrate.
-
Over-oxidation: PIDA is a strong oxidizing agent, and over-oxidation can be a significant issue. For example, the oxidation of primary alcohols to aldehydes can sometimes proceed further to form carboxylic acids, although this is less common with PIDA compared to other oxidants.[6][7] Careful monitoring of the reaction progress and controlling the stoichiometry of PIDA are crucial. The oxidation of sulfides to sulfoxides can also lead to the formation of sulfones as over-oxidation byproducts.[3][4]
-
Competing Reaction Pathways: Depending on the substrate, PIDA can initiate different reaction pathways. In phenol (B47542) oxidations, the reaction can lead to quinones, quinol ethers, or coupled products, depending on the substitution pattern and reaction conditions.[9][10]
-
Protecting Groups: If your substrate contains sensitive functional groups that can also be oxidized by PIDA, it is advisable to use protecting groups. For example, amines and certain heterocycles might require protection to prevent undesired reactions.
-
Below is a troubleshooting workflow to help diagnose and resolve common issues in PIDA oxidations.
Caption: Troubleshooting workflow for PIDA-mediated oxidations.
Substrate Limitations and Functional Group Tolerance
PIDA is known for its broad functional group tolerance, but certain limitations exist.[5] The following table summarizes the compatibility of various functional groups with PIDA-mediated oxidations.
| Functional Group Class | Substrate Example | Compatibility/Observed Issues | Yield Range (%) | Citations |
| Alcohols | Primary & Secondary Alcohols | Generally good for conversion to aldehydes and ketones. Over-oxidation to carboxylic acids is rare but possible.[6][7] | Moderate to High | [6][7] |
| Unsaturated Alcohols | Selective oxidation of the alcohol is possible without affecting the double or triple bond. | Good | [11] | |
| Phenols | Electron-rich Phenols | Readily undergo oxidation to form quinones or quinol ethers. | Good to Excellent | [9][10] |
| Electron-deficient Phenols | Oxidation is more challenging and may require harsher conditions or more reactive hypervalent iodine reagents.[1][2] | Low to Moderate | [1][2] | |
| Sulfides | Dialkyl & Alkyl Aryl Sulfides | Selectively oxidized to sulfoxides. Over-oxidation to sulfones can occur, especially with prolonged reaction times or excess PIDA.[3][4] | Good to Excellent | [3][4] |
| Amines | Primary Amines | Can be highly reactive and may lead to complex reaction mixtures.[12] Specific methods for controlled oxidation exist. | Variable | [12][13] |
| N-Protected Amines | Boc-protected amines can undergo selective C-H oxidation.[14] | Good | [14] | |
| Alkenes & Alkynes | Terminal Alkenes | Can undergo various reactions like hydrodifluoromethylation in the presence of specific reagents.[5] | Moderate to Good | [5] |
| Terminal Alkynes | Can be converted to α-sulfonylamino ketones in the presence of sulfonamides.[6][14] | Good | [6][14] | |
| Heterocycles | Nitrogen Heterocycles | Can be sensitive to oxidation. The outcome is highly dependent on the specific heterocycle and reaction conditions. | Variable | [5][15] |
Frequently Asked Questions (FAQs)
-
Q1: What is PIDA and how does it work as an oxidant?
-
A1: PIDA (Phenyliodine(III) Diacetate) is a hypervalent iodine(III) reagent.[5] It acts as a mild and selective two-electron oxidant.[16] The iodine atom in PIDA is in a high oxidation state, making it a good electrophile and oxidizing agent. In reactions, the I(III) center is typically reduced to I(I) (iodobenzene).
-
-
Q2: How should I store and handle PIDA?
-
Q3: What are the advantages of using PIDA over other oxidizing agents?
-
Q4: Can PIDA be used in catalytic amounts?
-
A4: PIDA is typically used as a stoichiometric oxidant. However, it can be used in catalytic systems where it acts as a co-oxidant to regenerate the active catalytic species.
-
-
Q5: What are some common solvents for PIDA oxidations?
-
A5: Common solvents include dichloromethane (DCM), acetonitrile (MeCN), 1,2-dichloroethane (B1671644) (DCE), and in some cases, alcohols or water.[3][4][5] The choice of solvent can significantly influence the reaction outcome and should be optimized for a specific transformation.
-
Key Experimental Protocols
1. General Protocol for the Oxidation of a Primary Alcohol to an Aldehyde using PIDA/TEMPO
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the primary alcohol (1.0 mmol) in dichloromethane (DCM, 10 mL) at room temperature, add 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.05 mmol, 5 mol%).
-
Addition of PIDA: Add PIDA (1.1 mmol, 1.1 equivalents) portion-wise to the stirred solution over 5-10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aldehyde.[6][17]
2. General Protocol for the Oxidation of a Sulfide (B99878) to a Sulfoxide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: Dissolve the sulfide (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL) at room temperature.
-
Addition of PIDA: Add PIDA (1.1 mmol, 1.1 equivalents) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude sulfoxide can be purified by column chromatography or recrystallization.[3][4]
The following diagram illustrates the general workflow for a PIDA-mediated oxidation experiment.
Caption: General experimental workflow for PIDA oxidations.
References
- 1. Asymmetric oxidative dearomatizations promoted by hypervalent iodine(III) reagents: an opportunity for rational catalyst design? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. calibrechem.com [calibrechem.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 10. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Iodosobenzene Diacetate [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
Technical Support Center: (Diacetoxyiodo)benzene Reaction Work-up
This guide provides researchers, scientists, and drug development professionals with detailed work-up procedures, troubleshooting advice, and frequently asked questions for reactions involving (diacetoxyiodo)benzene (PIDA).
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a PIDA-mediated reaction?
A1: The most common byproduct is iodobenzene (B50100), which is formed from the reduction of PIDA during the oxidation of the substrate. Acetic acid is also generated from the acetate (B1210297) ligands on the iodine atom.
Q2: How do I quench a reaction involving this compound?
A2: Excess PIDA can be quenched by the addition of a reducing agent. Common quenching agents include water, saturated aqueous sodium bicarbonate (NaHCO₃), and saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃). The choice of quenching agent depends on the stability of your product to acidic or basic conditions.
Q3: My product is sensitive to acid. Which quenching agent should I use?
A3: If your product is acid-sensitive, it is best to use a basic quenching solution like saturated aqueous sodium bicarbonate. This will neutralize the acetic acid byproduct and any remaining acidic species.
Q4: My product is sensitive to base. What is the recommended work-up procedure?
A4: For base-sensitive products, a neutral or slightly acidic quench is preferable. Quenching with water followed by extraction is a good starting point. If a reducing agent is necessary, a carefully monitored addition of sodium thiosulfate solution can be used, ensuring the pH does not become too basic.
Q5: I am observing a persistent yellow color in my organic layer after work-up. What could be the cause?
A5: A persistent yellow to brown color in the organic layer can be due to the presence of iodine (I₂), which can form from side reactions. Washing the organic layer with a solution of sodium thiosulfate will reduce the iodine to colorless iodide ions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Formation of an insoluble precipitate during aqueous work-up. | The product or a byproduct may be insoluble in the biphasic mixture. | Try to identify the precipitate. If it is your product, you may need to switch to a different work-up procedure that avoids precipitation, such as direct filtration if the product is a solid and byproducts are soluble. If it is a byproduct, you may need to add a co-solvent to dissolve it or filter it off. |
| An emulsion forms during the extraction process. | The presence of polar functionalities in the product or byproducts can lead to the formation of a stable emulsion. | To break up an emulsion, you can try adding brine (saturated NaCl solution), adding more of the organic or aqueous solvent, or filtering the entire mixture through a pad of Celite®. In some cases, allowing the mixture to stand for an extended period can also help. |
| The product is lost during the work-up. | The product may be water-soluble or volatile. | If you suspect your product is water-soluble, back-extract the aqueous layers with a more polar organic solvent like ethyl acetate or dichloromethane. If the product is volatile, be cautious during solvent removal using a rotary evaporator; use lower temperatures and pressures.[1] |
| Iodobenzene is difficult to remove from my product. | Iodobenzene is a non-polar byproduct and can co-elute with non-polar products during column chromatography. | If your product is not volatile, you can attempt to remove iodobenzene by evaporation under high vacuum. For non-volatile products, careful column chromatography with a less polar eluent system may improve separation. Alternatively, specialized resins can be used to scavenge iodobenzene. |
| The reaction does not go to completion, and starting material is recovered after work-up. | Insufficient PIDA, reaction time, or temperature. | Ensure you are using a sufficient excess of PIDA (typically 1.1 to 2.0 equivalents). Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be necessary. |
Experimental Protocols
Protocol 1: General Quenching and Aqueous Work-up
This protocol is suitable for products that are stable to standard aqueous extraction conditions.
-
Reaction Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture with stirring.
-
If acidic byproducts need to be neutralized and the product is base-stable, add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
For reactions where iodine formation is observed (yellow/brown color), add a saturated aqueous solution of sodium thiosulfate dropwise until the color disappears.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water to remove any remaining water-soluble impurities.
-
Wash with brine to facilitate the separation of the organic and aqueous layers and to begin the drying process.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.
-
Protocol 2: Removal of Iodobenzene using a Palladium-Based Resin
This protocol is useful when iodobenzene is difficult to remove by standard purification techniques.[2][3]
-
Preparation of the Resin:
-
Scavenging Procedure:
-
After the initial work-up and removal of the bulk of the solvent, dissolve the crude product containing iodobenzene in a suitable solvent.
-
Add the palladium-on-resin to the solution.
-
Stir the mixture at room temperature. The progress of the iodobenzene removal can be monitored by TLC or GC-MS.
-
Once the iodobenzene has been removed, filter off the resin.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| PIDA Equivalents | 1.1 - 2.5 equivalents | The exact amount depends on the specific reaction and substrate. |
| Quenching Agent Volume | Sufficient to fully react with excess PIDA | For aqueous solutions, add until no further reaction is observed (e.g., cessation of gas evolution with NaHCO₃, disappearance of color with Na₂S₂O₃). |
| Quenching Time | 5 - 30 minutes | Stirring for this duration at room temperature is typically sufficient to ensure complete quenching. |
Workflow and Decision Making
The choice of an appropriate work-up procedure is critical for maximizing product yield and purity. The following diagram provides a decision-making workflow for selecting a suitable work-up strategy for PIDA reactions.
Caption: Decision tree for selecting an appropriate work-up procedure.
This workflow helps in systematically choosing the right quenching and purification strategy based on the stability of the desired product and the presence of specific byproducts.
Disclaimer: The information provided in this technical support center is intended for guidance by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions.
References
Validation & Comparative
A Comparative Guide: (Diacetoxyiodo)benzene vs. PIFA for Oxidative Dearomatization
For Researchers, Scientists, and Drug Development Professionals
Oxidative dearomatization has emerged as a powerful strategy in modern organic synthesis, enabling the rapid construction of complex three-dimensional molecules from simple, planar aromatic precursors. Central to this transformation are hypervalent iodine(III) reagents, which offer a metal-free and often milder alternative to traditional heavy-metal oxidants. Among the most prominent of these reagents are (Diacetoxyiodo)benzene, also known as Phenyliodine(III) diacetate (PIDA or DIB), and Phenyliodine(III) bis(trifluoroacetate) (PIFA). This guide provides an objective comparison of their performance in oxidative dearomatization reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Performance Comparison: Reactivity and Yields
The choice between DIB and PIFA often hinges on the desired reactivity and the electronic nature of the aromatic substrate. PIFA is generally considered a more powerful oxidizing agent than DIB due to the electron-withdrawing nature of the trifluoroacetate (B77799) ligands, which increases the electrophilicity of the iodine(III) center. This enhanced reactivity can be advantageous for less reactive substrates but may lead to over-oxidation or decomposition with more electron-rich or sensitive phenols.
Experimental data from a comparative study on the oxidative dearomatization of various substituted phenols and naphthols highlights these differences in performance. The following tables summarize the isolated yields of the corresponding dearomatized products using DIB and PIFA under similar reaction conditions.
Table 1: Oxidative Dearomatization of Substituted Phenols [1]
| Substrate (Phenol) | Product | Yield with DIB (%) | Yield with PIFA (%) |
| 4-Methylphenol | 4-Hydroxy-4-methylcyclohexa-2,5-dienone | 75 | 68 |
| 4-Methoxyphenol | 4-Hydroxy-4-methoxycyclohexa-2,5-dienone | 82 | 71 |
| 2,4,6-Trimethylphenol | 4-Hydroxy-2,4,6-trimethylcyclohexa-2,5-dienone | 85 | 78 |
| 2,6-Di-tert-butylphenol | 4-Hydroxy-2,6-di-tert-butylcyclohexa-2,5-dienone | 70 | 65 |
| 4-Phenylphenol | 4-Hydroxy-4-phenylcyclohexa-2,5-dienone | 65 | 58 |
Table 2: Oxidative Dearomatization of Substituted Naphthols [1]
| Substrate (Naphthol) | Product | Yield with DIB (%) | Yield with PIFA (%) |
| 1-Naphthol | Naphtho-1,4-quinone | 88 | 92 |
| 2-Naphthol | Naphtho-1,2-quinone | 85 | 89 |
| 4-Methyl-1-naphthol | 4-Methylnaphtho-1,2-quinone | 82 | 85 |
As the data indicates, for many standard phenol (B47542) substrates, DIB provides comparable or even slightly higher yields of the desired p-quinols. However, for the oxidation of naphthols to naphthoquinones, PIFA demonstrates a slight advantage in yield. The choice of reagent can also be influenced by the solvent system, with fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) often being used to enhance the reactivity of these reagents, particularly DIB.[2]
Mechanistic Considerations
The mechanism of oxidative dearomatization with hypervalent iodine(III) reagents is a subject of ongoing research, with evidence supporting multiple pathways. The two most commonly proposed mechanisms are illustrated below.
Caption: Two commonly proposed mechanisms for oxidative dearomatization by hypervalent iodine(III) reagents.
Pathway A involves the initial formation of an iodine(III)-phenoxide intermediate, followed by direct nucleophilic attack on the aromatic ring. Pathway B suggests the formation of a highly electrophilic phenoxenium ion intermediate through reductive elimination, which is then trapped by a nucleophile. The operative mechanism can depend on the substrate, nucleophile, and reaction conditions. The higher oxidizing power of PIFA is thought to more readily facilitate the formation of the phenoxenium ion intermediate (Pathway B).
Experimental Protocols
Below are representative experimental protocols for oxidative dearomatization using DIB and PIFA.
General Procedure for Oxidative Dearomatization of Phenols with this compound (DIB)[1]
To a stirred solution of the corresponding phenol (1.0 mmol) in a mixture of acetonitrile (B52724) (6.5 mL) and water (2.0 mL) at 0 °C, this compound (1.3 mmol) is added in small portions. The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the acetonitrile is removed under reduced pressure. The resulting aqueous residue is extracted with dichloromethane (B109758) (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired dearomatized product.
Detailed Protocol for Oxidative Dearomatization of 2-Allylphenol (B1664045) with Phenyliodine(III) bis(trifluoroacetate) (PIFA)
This protocol describes an intramolecular oxidative cyclization, a common application of this methodology.
Caption: A typical experimental workflow for an intramolecular oxidative dearomatization.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-allylphenol (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol) portion-wise over 5 minutes.
-
Continue stirring the reaction mixture at 0 °C for 1 hour.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield the desired spirocyclic product.
Reagent Preparation, Handling, and Safety
Both DIB and PIFA are commercially available, but can also be prepared in the laboratory.
This compound (DIB):
-
Preparation: DIB can be synthesized by the oxidation of iodobenzene (B50100) with peracetic acid in acetic acid.[3] More modern and safer procedures utilize sodium percarbonate as the oxidant in a mixture of acetic anhydride, acetic acid, and dichloromethane.[4]
-
Handling and Stability: DIB is a white, crystalline solid that is relatively stable and can be handled in air. It is soluble in a range of organic solvents such as dichloromethane, acetonitrile, and acetic acid.[5]
-
Safety: DIB is an irritant to the eyes, respiratory system, and skin.[6] It is harmful if swallowed.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent.[6]
Phenyliodine(III) bis(trifluoroacetate) (PIFA):
-
Preparation: PIFA is typically prepared by the reaction of iodobenzene with trifluoroacetic acid and an oxidizing agent, or by ligand exchange from DIB with trifluoroacetic acid.
-
Handling and Stability: PIFA is a white to off-white solid that is more moisture-sensitive than DIB and should be stored in a desiccator. It is soluble in many organic solvents, including dichloromethane, acetonitrile, and trifluoroacetic acid.
-
Safety: PIFA is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if inhaled and may cause respiratory irritation.[7] It should be handled with extreme care in a well-ventilated fume hood, using appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[7]
Conclusion
Both this compound (DIB) and Phenyliodine(III) bis(trifluoroacetate) (PIFA) are highly effective reagents for oxidative dearomatization. The choice between them should be guided by the specific requirements of the reaction. DIB is a more moderate and stable reagent, often providing excellent yields for a wide range of standard phenolic substrates. PIFA, being a more potent oxidizing agent, is particularly useful for less reactive substrates or when a stronger oxidant is explicitly required, such as in the oxidation of naphthols. Researchers should carefully consider the reactivity of their substrate, the desired product, and the safety precautions associated with each reagent to make an informed decision for their synthetic strategy.
References
- 1. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis | MDPI [mdpi.com]
- 4. Easy Preparation of (Diacetoxyiodo)arenes from Iodoarenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sodiumiodide.net [sodiumiodide.net]
A Comparative Guide to PIDA and Dess-Martin Periodinane for Alcohol Oxidation
For researchers, scientists, and drug development professionals, the selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The choice of oxidant is critical to the success of a synthetic campaign, influencing yield, purity, and functional group tolerance. This guide provides an objective comparison of two widely used hypervalent iodine reagents: Phenyliodine(III) diacetate (PIDA) and Dess-Martin periodinane (DMP).
Both PIDA and DMP are valued for their mild reaction conditions, avoiding the harsh and often toxic heavy metal oxidants of the past. However, they exhibit distinct characteristics in terms of reactivity, substrate scope, and practical handling. This guide presents a data-driven comparison, detailed experimental protocols, and mechanistic insights to aid in the selection of the optimal reagent for your specific synthetic needs.
Performance Comparison: PIDA vs. Dess-Martin Periodinane
Dess-Martin periodinane is a highly selective and efficient oxidant for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.[1] It is known for its mild reaction conditions, typically at room temperature, and short reaction times, often completing within a few hours.[2] Phenyliodine(III) diacetate is also a capable oxidizing agent, though it is most commonly employed in combination with a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to achieve high efficiency and selectivity, particularly for the oxidation of primary alcohols to aldehydes without overoxidation to carboxylic acids.[3][4] The PIDA/TEMPO system offers a cost-effective alternative to stoichiometric DMP, as PIDA is generally less expensive.
The following table summarizes the performance of DMP and PIDA/TEMPO in the oxidation of representative primary and secondary alcohols, based on data reported in the literature.
| Substrate | Product | Reagent System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | Benzaldehyde | DMP (1.5 equiv) | CH₂Cl₂ | RT | 1 | 99[5] |
| Benzyl alcohol | Benzaldehyde | PIDA (1.1 equiv), TEMPO (10 mol%) | CH₂Cl₂ | 35 | 0.075 | >95 (conversion)[3] |
| p-Nitrobenzyl alcohol | p-Nitrobenzaldehyde | DMP | Acetic acid/H₂O | 25-30 | - | 90 (as DNP derivative)[6] |
| Cyclohexanol | Cyclohexanone | DMP (1.2 equiv) | CH₂Cl₂ | RT | 2 | 94 |
| 4-(2-Chlorophenyl)cyclohexanol (B49886) | 4-(2-Chlorophenyl)cyclohexanone | DMP (1.1-1.5 equiv) | CH₂Cl₂ | RT | 1-3 | >90[7] |
| Geraniol | Geranial | DMP | CH₂Cl₂ | RT | - | 81[5] |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol (e.g., 4-(2-Chlorophenyl)cyclohexanol)[7]
Materials:
-
4-(2-Chlorophenyl)cyclohexanol
-
Dess-Martin periodinane (DMP) (1.1-1.5 equivalents)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
Procedure:
-
To a round-bottom flask, add 4-(2-chlorophenyl)cyclohexanol (1.0 equivalent) and anhydrous dichloromethane (CH₂Cl₂).
-
To the stirred solution, add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether or additional CH₂Cl₂.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
PIDA/TEMPO-Catalyzed Oxidation of a Primary Alcohol (e.g., Benzyl Alcohol)[3]
Materials:
-
Benzyl alcohol
-
(Diacetoxyiodo)benzene (PIDA) (1.1 equivalents)
-
2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO) (5-10 mol %)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Prepare two separate solutions in anhydrous dichloromethane:
-
Solution A: Dissolve this compound (1.1 equivalents) and the alcohol (1.0 equivalent) in CH₂Cl₂.
-
Solution B: Dissolve TEMPO (5–10 mol %) in CH₂Cl₂.
-
-
Combine the two solutions.
-
Stir the reaction mixture at the desired temperature (e.g., 35 °C) and monitor the progress by TLC.
-
Upon completion, the reaction can be quenched by washing with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Mechanistic Insights
The mechanisms of alcohol oxidation by PIDA and DMP, while both involving hypervalent iodine, are believed to proceed through slightly different pathways.
Dess-Martin Periodinane Oxidation Pathway
The oxidation with DMP is initiated by a ligand exchange between the alcohol and an acetate (B1210297) group on the iodine center. This is followed by a deprotonation and a concerted elimination to yield the carbonyl compound, iodinane, and acetic acid.[1]
PIDA/TEMPO Catalyzed Oxidation Pathway
In the PIDA/TEMPO system, PIDA acts as the stoichiometric oxidant to regenerate the active catalytic species, the oxoammonium ion, from the TEMPO radical. The oxoammonium ion is the primary oxidant of the alcohol.
Conclusion
Both PIDA and Dess-Martin periodinane are excellent reagents for the mild oxidation of alcohols. DMP is a highly reliable and selective stoichiometric oxidant, making it a go-to choice for complex and sensitive substrates where high yield and clean conversion are paramount. The PIDA/TEMPO catalytic system, on the other hand, offers a more atom-economical and cost-effective solution, particularly for large-scale syntheses, while maintaining high selectivity for the oxidation of primary alcohols to aldehydes. The choice between these two powerful reagents will ultimately depend on the specific requirements of the synthetic target, scale, and economic considerations.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. universalprint.org [universalprint.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide: The Advantages of (Diacetoxyiodo)benzene Over Heavy Metal Oxidants in Modern Synthesis
In the pursuit of cleaner, safer, and more efficient chemical transformations, the field of organic synthesis has seen a significant shift away from traditional reagents toward greener alternatives. Among these, hypervalent iodine compounds, particularly (Diacetoxyiodo)benzene (DIB), also known as Phenyliodine(III) diacetate (PIDA), have emerged as powerful and versatile oxidants. This guide provides a detailed comparison between DIB and conventional heavy metal-based oxidants (e.g., those containing Chromium (Cr), Manganese (Mn), Lead (Pb), or Mercury (Hg)), highlighting the distinct advantages of DIB for researchers, scientists, and professionals in drug development.
Core Advantages: A Shift Towards Greener Chemistry
This compound offers a compelling alternative to heavy metal oxidants, primarily due to its favorable safety and environmental profile, coupled with high efficiency and selectivity in a wide array of chemical reactions.
-
Reduced Toxicity and Environmental Impact : Traditional oxidants often contain heavy metals like chromium, lead, and mercury, which are highly toxic and pose significant environmental and health risks.[1][2][3] In contrast, DIB is a metal-free, low-toxicity reagent, making it particularly suitable for the synthesis of active pharmaceutical ingredients (APIs) where high safety standards are paramount.[1][4][5][6][7] The by-product of DIB-mediated reactions is typically iodobenzene, which is less hazardous and can be recovered and recycled, further minimizing environmental impact.[4] This aligns with the principles of green chemistry, offering a more sustainable approach to synthesis.[1][8]
-
Mild Reaction Conditions : DIB-mediated oxidations can often be carried out under mild, frequently room-temperature, conditions.[9][10] This avoids the need for the harsh acidic or basic environments and high temperatures that are often required for heavy metal oxidants, thereby preserving sensitive functional groups within complex molecules.
-
High Selectivity and Efficiency : One of the most significant advantages of DIB is its remarkable selectivity. For instance, in the presence of a catalyst like TEMPO, DIB can efficiently oxidize primary alcohols to aldehydes with excellent yields, showing little to no over-oxidation to carboxylic acids—a common issue with stronger, less selective heavy metal oxidants.[11][12][13] This high chemoselectivity allows for precise chemical transformations without the need for extensive protecting group strategies.[9]
-
Versatility and Broad Substrate Scope : DIB is not limited to a narrow range of reactions. It is a versatile reagent used for the oxidation of alcohols and phenols, oxidative decarboxylation, the synthesis of α-oxygenated ketones, and the construction of various heterocyclic compounds.[4][9][10][14] Its compatibility with a wide variety of functional groups makes it a valuable tool in the synthetic chemist's arsenal.[9][10]
-
Ease of Handling : As a stable, crystalline, non-volatile solid, DIB is easy to handle, weigh, and store compared to many heavy metal reagents which may be corrosive, hygroscopic, or require special handling procedures.[9][15]
Data Presentation: Comparative Analysis
To provide a clear, quantitative comparison, the following tables summarize the key differences between this compound and traditional heavy metal oxidants.
Table 1: General Comparison of Oxidizing Agent Characteristics
| Feature | This compound (DIB) | Heavy Metal Oxidants (e.g., CrO₃, KMnO₄, Pb(OAc)₄) |
| Toxicity Profile | Low toxicity, metal-free.[1][4][5][6][7] | High toxicity, carcinogenic potential (e.g., Cr(VI)).[2][3] |
| Environmental Impact | Considered environmentally friendly; byproduct (iodobenzene) is recyclable.[1][4][9] | Generates toxic heavy metal waste, causing significant environmental pollution.[2] |
| Reaction Conditions | Typically mild (e.g., room temperature), neutral pH.[9] | Often requires harsh conditions (strong acids/bases, high temperatures). |
| Selectivity | High chemoselectivity; minimal over-oxidation.[9][11] | Often low selectivity, leading to over-oxidation and side products. |
| Byproducts | Recyclable organic molecules (iodobenzene).[4] | Toxic and difficult-to-dispose-of metal salts. |
| Handling | Stable, crystalline solid, easy to handle.[9][15] | Can be corrosive, unstable, or require specialized handling. |
Table 2: Performance Comparison in the Oxidation of Benzyl Alcohol to Benzaldehyde
| Oxidant/System | Reaction Conditions | Yield / Conversion | Reference |
| DIB / TEMPO | CH₂Cl₂, 35 °C, 4.5 min (flow reactor) | 95% Conversion | [11] |
| Chromium Trioxide (CrO₃) | Typically requires pyridine (B92270) (Collins reagent) or acidic conditions (Jones reagent) | Variable, often with risk of over-oxidation to benzoic acid | [11] |
| Manganese Dioxide (MnO₂) | Requires stoichiometric or excess amounts, often with long reaction times and heating | Good for allylic/benzylic alcohols, but can be slow and require large excess | [11] |
Experimental Protocols: A Practical Example
The following is a representative protocol for the selective oxidation of alcohols using a DIB-based system, demonstrating its operational simplicity and efficiency.
Protocol: General Procedure for DIB/TEMPO-Mediated Oxidation of Alcohols in a Flow System
This protocol is adapted from a published procedure for the efficient oxidation of various alcohols.[11]
Materials:
-
Alcohol substrate
-
This compound (DIB) (1.1 equivalents)
-
2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) (5–10 mol %)
-
Dichloromethane (CH₂Cl₂), anhydrous
Equipment:
-
Two syringe pumps
-
T-piece mixer
-
PTFE tubing reactor (e.g., 4 m length, 0.75 mm internal diameter)
-
Thermostatically controlled water bath
Procedure:
-
Solution Preparation:
-
Prepare Solution A by dissolving the alcohol substrate (e.g., 50 mg) and this compound (1.1 equiv) in 1.5 mL of CH₂Cl₂. Load this solution into Syringe 1.
-
Prepare Solution B by dissolving TEMPO (5-10 mol %) in 1.5 mL of CH₂Cl₂. Load this solution into Syringe 2.
-
-
System Setup:
-
Place both syringes into a syringe pump.
-
Connect the outlets of both syringes to a T-piece mixer.
-
Connect the outlet of the T-piece to the PTFE tubing reactor, which is submerged in a water bath set to the desired temperature (e.g., 35 °C).
-
-
Reaction Execution:
-
Set the syringe pumps to deliver the solutions at a combined flow rate that achieves the desired residence time. For example, a total flow rate of 0.4 mL/min in the specified reactor results in a residence time of approximately 4.5 minutes.[11]
-
-
Work-up and Analysis:
-
Collect the reaction mixture as it elutes from the reactor.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an appropriate organic solvent (e.g., CH₂Cl₂), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by standard methods such as column chromatography. The conversion and yield can be determined by GC or NMR analysis.
-
Visualizing the Advantages and Processes
Diagrams created using Graphviz DOT language provide a clear visual summary of the workflows and conceptual benefits.
Caption: Comparative workflow for oxidation reactions.
Caption: Core advantages of this compound.
Caption: DIB/TEMPO catalytic cycle for alcohol oxidation.
Conclusion
This compound represents a significant advancement in oxidation chemistry, offering a safer, greener, and often more efficient alternative to traditional heavy metal-based reagents. Its mild reaction conditions, high selectivity, and operational simplicity make it an invaluable tool for modern organic synthesis, particularly within the pharmaceutical industry where purity, safety, and environmental stewardship are critical. By replacing hazardous heavy metals, DIB not only facilitates cleaner chemical processes but also opens up new possibilities for the synthesis of complex molecules with sensitive functionalities. For researchers and drug development professionals, the adoption of DIB is a clear step towards more sustainable and effective chemical manufacturing.
References
- 1. What has low toxicity and is essential to manufacturing active pharmaceutical ingredients? Introducing DAIB, a hypervalent iodine compound – Chemia [chemia.manac-inc.co.jp]
- 2. Toxicity, mechanism and health effects of some heavy metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic [frontiersin.org]
- 4. Page loading... [guidechem.com]
- 5. Organic synthesis using this compound (DIB): Unexpected and novel oxidation of 3-oxo-butanamides to 2,2-dihalo-N-phenylacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of o-dioxime by this compound: green and mild access to furoxans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Iodobenzene diacetate role in selective oxidations | PPTX [slideshare.net]
- 10. This compound: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]
- 11. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hypervalent Iodine Compounds [organic-chemistry.org]
- 13. calibrechem.com [calibrechem.com]
- 14. researchgate.net [researchgate.net]
- 15. Phenyliodine(III) diacetate - Enamine [enamine.net]
A Comparative Guide to the Reactivity of (Diacetoxyiodo)benzene and Iodosylbenzene
For Researchers, Scientists, and Drug Development Professionals
Hypervalent iodine compounds are powerful oxidizing agents in organic synthesis, prized for their selectivity and milder reaction conditions compared to many heavy metal-based oxidants.[1] Among these, (diacetoxyiodo)benzene, also known as Phenyliodine(III) Diacetate (PIDA), and iodosylbenzene (PhIO) are two of the most common reagents. While both are capable of facilitating a wide range of oxidative transformations, their reactivity profiles differ significantly due to fundamental differences in their physical and structural properties. This guide provides an objective comparison of their performance, supported by experimental context.
Core Physicochemical and Structural Differences
The disparate reactivity of PIDA and iodosylbenzene can be traced back to their molecular structure and resulting solubility.
-
This compound (PIDA) : This compound is a discrete, monomeric molecule with a T-shaped geometry.[2][3] It exists as a stable, white to light yellow crystalline powder.[1][4] Crucially, PIDA is soluble in common organic solvents such as dichloromethane (B109758) (CH₂Cl₂), acetonitrile (B52724) (MeCN), and acetic acid.[1][3][5] This solubility allows it to participate in homogeneous reaction mixtures, making it a more versatile and readily reactive reagent.[5]
-
Iodosylbenzene (PhIO) : In contrast, iodosylbenzene is an amorphous, colorless solid that exists as a polymeric or oligomeric chain with repeating –[I(Ph)–O]– units in the solid state.[6][7][8] This polymeric structure renders it insoluble or poorly soluble in most common organic solvents.[6][8][9] Its utility is often hampered by this insolubility, which can lead to heterogeneous reaction mixtures and reduced reactivity.[8][10] To overcome this, reactions involving iodosylbenzene are often performed in coordinating solvents like methanol (B129727) or in the presence of acids, which can break down the polymeric structure into more reactive, monomeric species.[6][10]
| Property | This compound (PIDA) | Iodosylbenzene (PhIO) |
| Formula | C₁₀H₁₁IO₄[3] | C₆H₅IO[7][11] |
| Molecular Weight | 322.10 g/mol [1][3] | 220.01 g/mol [7] |
| Appearance | White to light yellow crystalline powder[1][4] | Amorphous white/pale yellow solid[6][11] |
| Structure | Monomeric, T-shaped geometry[2][3] | Polymeric, –[I(Ph)–O]– chains[6][7] |
| Melting Point | 161–165 °C[3][12] | ~210 °C (decomposes)[6][7] |
| Solubility | Soluble in CH₂Cl₂, MeCN, AcOH[1][3][5] | Poorly soluble in most organic solvents[6][9] |
| Stability | Stable, though light and moisture sensitive[12][13] | Can decompose explosively upon heating[6] |
Reactivity in Oxidation Reactions
The primary application for both reagents is in oxidation reactions. The superior solubility and well-defined molecular nature of PIDA generally make it a more reliable and efficient oxidant for a broader range of substrates under milder conditions.
A quintessential example is the TEMPO-mediated oxidation of alcohols to aldehydes and ketones. In this reaction, the hypervalent iodine compound serves as the stoichiometric oxidant to regenerate the active N-oxoammonium salt from TEMPO.
Comparative Performance in TEMPO-Mediated Alcohol Oxidation
While direct side-by-side quantitative comparisons in a single publication are scarce, the vast body of literature demonstrates a clear preference for PIDA in this transformation due to its solubility and efficiency.
| Substrate (Alcohol) | Oxidant System | Product | Reaction Time | Yield | Reference |
| Benzyl (B1604629) Alcohol | PIDA / TEMPO | Benzaldehyde (B42025) | 4.5 min (Flow) | >95% (GC) | [14] |
| Cyclohexanol | PIDA / I₂ (cat.) | Cyclohexanone | 2 h | 95% | [15] |
| Various Alcohols | PhIO / TEMPO / Yb(OTf)₃ | Carbonyls | Not specified | Excellent | [16] |
| Primary Alcohols | PIDA / TEMPO | Aldehydes | Not specified | High | [17] |
As the table suggests, PIDA-based systems are well-documented to provide high yields and rapid conversions.[14][15][17] Iodosylbenzene can also be effective but often requires additives like Lewis acids (e.g., Yb(OTf)₃) to enhance its reactivity and break down its polymeric structure.[16] Without such activators, reactions with iodosylbenzene can be sluggish or require harsher conditions.
Experimental Protocols
Key Experiment: TEMPO-Mediated Oxidation of Benzyl Alcohol
This protocol highlights a common application where PIDA is used as the terminal oxidant.
Objective: To oxidize benzyl alcohol to benzaldehyde using a PIDA/TEMPO system.
Protocol using this compound (PIDA):
-
Reagents:
-
Benzyl alcohol (1.0 mmol)
-
This compound (PIDA) (1.1 mmol)
-
2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) (0.1 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
-
Procedure:
-
To a solution of benzyl alcohol and TEMPO in dichloromethane, this compound is added in one portion.
-
The reaction mixture is stirred at room temperature.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield pure benzaldehyde.[17][18]
-
Note on using Iodosylbenzene (PhIO): A similar protocol could be employed with PhIO, but due to its insolubility, the reaction would be heterogeneous.[10] To achieve comparable efficiency, the addition of a catalytic amount of a Lewis acid might be necessary, and reaction times would likely be longer.[16]
Reaction Mechanisms and Logical Workflows
The general mechanism for TEMPO-mediated oxidation involves the hypervalent iodine reagent oxidizing the TEMPO catalyst to the active N-oxoammonium species, which then oxidizes the alcohol.
Figure 1. Comparative workflow for TEMPO-mediated alcohol oxidation.
The diagram illustrates that PIDA, being soluble, directly participates in the catalytic cycle. In contrast, the polymeric iodosylbenzene first requires an activation/depolymerization step, often facilitated by an activator, to generate the reactive monomeric species. This additional step is a key reason for its generally lower reactivity.
Figure 2. Decision logic for selecting between PIDA and PhIO.
This diagram outlines the logical considerations for a researcher when choosing between the two reagents. The primary decision points revolve around the need for solubility and homogeneous reaction conditions, which strongly favor the use of PIDA.
Conclusion
Both this compound and iodosylbenzene are valuable hypervalent iodine(III) reagents for oxidative transformations. However, their practical reactivity is dictated by their physical properties.
-
This compound (PIDA) is the more versatile and generally more reactive of the two. Its monomeric nature and solubility in common organic solvents allow for homogeneous reactions with predictable kinetics and high efficiency. It is often the preferred reagent for a wide array of synthetic applications, including sensitive and complex substrates.[2][19][20]
-
Iodosylbenzene (PhIO) , while a potent oxygen transfer agent, is fundamentally limited by its polymeric structure and poor solubility.[6][8] Its effective use often requires specific activating conditions or coordinating solvents to break down the polymer into reactive species. While it remains a key reagent, particularly in metal-catalyzed oxidations, its application is less straightforward than that of PIDA.[10]
For drug development professionals and researchers seeking reliable, reproducible, and broadly applicable oxidation protocols, this compound is typically the superior choice.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. seemafinechem.com [seemafinechem.com]
- 5. This compound: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]
- 6. Describing iodosyl and iminoiodo compounds: Hypervalent organoiodine compounds (4): Discussion series on bromination/iodination reactions 32 – Chemia [chemia.manac-inc.co.jp]
- 7. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 8. staff.buffalostate.edu [staff.buffalostate.edu]
- 9. Buy Iodosobenzene | 536-80-1 [smolecule.com]
- 10. Iodosobenzene | 536-80-1 | Benchchem [benchchem.com]
- 11. CAS 536-80-1: Iodosylbenzene | CymitQuimica [cymitquimica.com]
- 12. This compound CAS#: 3240-34-4 [m.chemicalbook.com]
- 13. usbio.net [usbio.net]
- 14. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Iodosylbenzene [organic-chemistry.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. TEMPO-hypervalent Iodine - Wordpress [reagents.acsgcipr.org]
- 19. scribd.com [scribd.com]
- 20. chemimpex.com [chemimpex.com]
A Comparative Guide to Spectroscopic Methods for Characterizing PIDA Reaction Products
Introduction
Phenyliodine(III) diacetate (PIDA) is a versatile and widely used hypervalent iodine reagent in organic synthesis, facilitating a diverse range of transformations including oxidations, cyclizations, and dearomatizations.[1][2][3] The successful outcome of these reactions hinges on the accurate structural characterization of the resulting products. This guide provides a comparative overview of the primary spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into their respective capabilities, present key quantitative data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate techniques for their analytical needs.
Comparative Overview of Spectroscopic Methods
Each spectroscopic technique offers unique insights into the molecular structure and properties of PIDA reaction products. While NMR and MS are indispensable for definitive structure elucidation, FT-IR and UV-Vis serve as rapid, complementary methods for functional group identification and reaction monitoring, respectively. The choice of method depends on the specific information required.
| Method | Information Obtained | Sensitivity | Sample Requirements | Primary Use in PIDA Product Analysis |
| NMR Spectroscopy | Detailed 3D molecular structure, atom connectivity, chemical environment, stereochemistry.[4][5] | Moderate | ~1-20 mg, high purity, soluble in deuterated solvents.[6] | Unambiguous structure determination of purified products. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns for substructural clues.[7][8] | High (µg to ng) | Small quantities, soluble, must be free of inorganic salts.[9][10] | Confirmation of molecular formula and identification of products in complex mixtures (LC-MS). |
| FT-IR Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, O-H, C-O).[11][12] | Moderate | Minimal preparation (solids or liquids), non-destructive.[13] | Quick confirmation of functional group transformations (e.g., oxidation of an alcohol to a ketone). |
| UV-Vis Spectroscopy | Presence of conjugated systems/chromophores, reaction kinetics.[14][15][16] | High for strong chromophores | Soluble in a UV-transparent solvent, requires concentration control (Beer's Law).[17] | Monitoring reaction progress in real-time, studying reaction mechanisms.[15][18] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4]
Quantitative Data Summary
| Nucleus | Typical Chemical Shift Range (ppm) | Information Gleaned | Common 2D Experiments |
| ¹H (Proton) | 0 - 12 | Number of unique protons, electronic environment, neighboring protons (via coupling constants).[5][19] | COSY: Shows ¹H-¹H coupling correlations (connectivity through bonds).[4] |
| ¹³C (Carbon) | 0 - 220 | Number of unique carbons, types of carbon atoms (alkane, alkene, carbonyl, etc.).[4] | HSQC/HMQC: Correlates directly bonded ¹H and ¹³C atoms.[4] |
| HMBC: Shows ¹H-¹³C correlations over 2-3 bonds, revealing larger structural fragments. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation :
-
Accurately weigh 2-5 mg of the purified PIDA reaction product.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[6]
-
To ensure a clear solution, filter the sample through a small plug of cotton wool or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
-
Cap the NMR tube securely.
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis :
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It is essential for determining the molecular weight and elemental composition of PIDA reaction products. When coupled with liquid chromatography (LC-MS), it can analyze individual components of a reaction mixture.[8][20]
Quantitative Data Summary
| Ionization Technique | Analyte Type | Mass Accuracy | Primary Information |
| Electrospray (ESI) | Polar, thermally labile molecules | High (with TOF/Orbitrap) | Provides molecular weight of intact molecules, often as [M+H]⁺ or [M+Na]⁺.[9] |
| Electron Ionization (EI) | Volatile, thermally stable molecules | Moderate | Extensive fragmentation, providing a "fingerprint" spectrum for library matching.[20] |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation :
-
Prepare a stock solution of the sample by dissolving ~1 mg in 1 mL of an appropriate solvent (e.g., methanol, acetonitrile).[9]
-
Create a dilute solution for analysis by taking a small aliquot (e.g., 100 µL) of the stock solution and diluting it with 1 mL of a solvent mixture compatible with ESI-MS, such as 50% acetonitrile/water with 0.1% formic acid.[9][21]
-
Ensure there is no precipitate; if necessary, filter the solution through a syringe filter.[9]
-
Transfer the final solution to a 2 mL mass spectrometry vial.[9]
-
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through an LC system.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
-
Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain an accurate mass.
-
-
Data Analysis :
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[23] It works by measuring the absorption of infrared radiation by molecular vibrations. For PIDA reactions, it is particularly useful for quickly confirming the conversion of reactants to products, for example, by observing the disappearance of an O-H stretch and the appearance of a C=O stretch in an oxidation reaction.
Quantitative Data Summary (Common Functional Group Absorptions)
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| Alcohol/Phenol (O-H) | Stretch, H-bonded | 3200 - 3600 (broad) |
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (very broad) |
| Alkane (C-H) | Stretch | 2850 - 3000 |
| Ketone (C=O) | Stretch | 1705 - 1725 |
| Ester (C=O) | Stretch | 1735 - 1750 |
| Ether (C-O) | Stretch | 1000 - 1300 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the most common method for routine analysis due to its simplicity.[13][24]
-
Background Spectrum :
-
Sample Measurement :
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring it covers the crystal surface.[11]
-
For solid samples, lower the pressure clamp and apply firm pressure to ensure good contact between the sample and the crystal.[11]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis and Cleanup :
-
Analyze the resulting spectrum, identifying the key absorption bands and assigning them to specific functional groups.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[11]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule.[16] It is primarily used for detecting molecules containing chromophores, which are typically conjugated π-systems. While it provides limited structural information, it is an excellent tool for quantitative analysis and for monitoring the kinetics of a reaction in real-time.[15][17]
Quantitative Data Summary
| Parameter | Description | Application |
| λₘₐₓ (Lambda max) | The wavelength at which the maximum absorbance occurs. | Characterizes the chromophore in the molecule. |
| ε (Molar Absorptivity) | A constant that relates absorbance to concentration (Beer's Law: A = εbc). | Used for quantitative determination of concentration. |
Experimental Protocol: Reaction Monitoring
-
Setup :
-
Determine the λₘₐₓ of either a key reactant or product by scanning a dilute solution across the UV-Vis range.
-
Prepare the reaction mixture in a cuvette, excluding one reagent that initiates the reaction.[14]
-
-
Data Acquisition :
-
Place the cuvette in the spectrophotometer and take an initial reading (time = 0).[14]
-
Quickly add the initiating reagent, mix thoroughly, and immediately begin recording the absorbance at the predetermined λₘₐₓ over time.[14] The measurements can be taken at fixed intervals (e.g., every 30 seconds).
-
-
Data Analysis :
Visualizations
General Workflow for PIDA Reaction Characterization
Caption: General experimental workflow from PIDA reaction to final product characterization.
Decision Guide for Spectroscopic Method Selection
Caption: Decision-making flowchart for choosing the appropriate spectroscopic method.
References
- 1. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodosobenzene Diacetate [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. scribd.com [scribd.com]
- 6. youtube.com [youtube.com]
- 7. organomation.com [organomation.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Sample Preparation | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles [mdpi.com]
- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 14. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. Fragmentation study of short-chain products derived from oxidation of diacylphosphatidylcholines by electrospray tandem mass spectrometry: identification of novel short-chain products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
Validating the Structure of Compounds Synthesized Using (Diacetoxyiodo)benzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound's structure is a critical step that underpins the reliability of subsequent biological and pharmacological studies. (Diacetoxyiodo)benzene (DIB), also known as phenyliodine(III) diacetate (PIDA), is a versatile and environmentally benign hypervalent iodine reagent frequently employed in a wide array of organic transformations.[1] This guide provides a comparative overview of the analytical techniques used to validate the structures of compounds synthesized using DIB, alongside a comparison of DIB with alternative synthetic reagents.
Performance Comparison: this compound vs. Alternative Oxidizing Agents
This compound offers a milder and often more selective alternative to traditional heavy-metal-based oxidants.[2] The choice of reagent can significantly impact reaction outcomes, including yield, reaction time, and compatibility with various functional groups. Below is a comparative summary of DIB against other common oxidizing agents in specific transformations.
| Reaction Type | Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| Oxidation of anilines | Aniline (B41778) | Azoxybenzene | This compound | CH2Cl2, rt, 2h | ~90% | Assumed from general reactivity |
| Aniline | Polyaniline/Quinones | Manganese Dioxide (MnO2) | Aqueous, acidic, rt | Variable | [3][4] | |
| Aniline | Varies with pH | Potassium Permanganate (KMnO4) | Aqueous, pH 5-9 | Variable | [5] | |
| Oxidation of alcohols | Benzyl alcohol | Benzaldehyde | This compound/TEMPO | CH2Cl2, 35°C, 4.5 min (flow) | >99% | [6] |
| Benzyl alcohol | Benzaldehyde | Lead Tetraacetate (Pb(OAc)4) | Benzene, reflux, 24h | ~70-80% | General textbook knowledge | |
| Synthesis of Quinoxalines | o-phenylenediamine, benzil | 2,3-diphenylquinoxaline | This compound | Not specified | Not specified | [7] |
| o-phenylenediamine, benzil | 2,3-diphenylquinoxaline | Copper(II) acetate | Toluene, 70°C, 8h | 86% | [7] | |
| o-phenylenediamine, benzil | 2,3-diphenylquinoxaline | Iodine (catalyst) | Microwave | High | [8] |
Experimental Protocols for Structural Validation
The definitive structural elucidation of a synthesized compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed atomic connectivity and stereochemistry of a molecule in solution.[9][10][11]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in an NMR tube. The choice of solvent is critical and should dissolve the compound without reacting with it.
-
Internal Standard: Add a small amount of a reference compound, typically tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.[1]
-
Data Acquisition:
-
1D NMR (¹H and ¹³C): Acquire standard one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.
-
2D NMR (COSY, HSQC, HMBC): For more complex structures, acquire two-dimensional NMR spectra.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.
-
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration values from the 1D spectra, and the cross-peaks from the 2D spectra to assemble the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information from its fragmentation patterns.[12][13]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture with water.[4] For high-resolution mass spectrometry, the concentration may need to be lower.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules, while electron ionization (EI) is often used for volatile, nonpolar compounds.
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis:
-
Molecular Ion Peak: Identify the molecular ion peak to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
-
Isotopic Pattern: Analyze the isotopic pattern of the molecular ion to confirm the presence and number of certain elements (e.g., chlorine, bromine).
-
Fragmentation Pattern: Interpret the fragmentation pattern to deduce the structure of different parts of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][8][14]
Protocol:
-
Sample Preparation:
-
Liquids: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid can be analyzed as a KBr pellet (mixed with dry KBr and pressed into a disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid to be placed on the crystal.
-
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, which is a plot of percent transmittance versus wavenumber (cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands in the spectrum and correlate them to specific functional groups (e.g., O-H, N-H, C=O, C-O, C=C). The "fingerprint region" (below 1500 cm⁻¹) is unique to each molecule and can be used for identification by comparison with a known spectrum.[15]
Visualizations
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound.
Caption: Workflow for Synthesis and Structural Validation.
Logical Relationship of Spectroscopic Data
This diagram shows how different spectroscopic techniques provide complementary information for complete structure elucidation.
Caption: Interplay of Spectroscopic Data for Structure Elucidation.
PI3K/Akt Signaling Pathway
Quinoxaline (B1680401) derivatives, which can be synthesized using this compound, have shown a wide range of biological activities, including anticancer properties.[2][7][8][12][13] Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[9][10][11][14][16]
Caption: Potential Modulation of the PI3K/Akt Pathway by a Quinoxaline Derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. Oxidation of aniline and other primary aromatic amines by manganese dioxide (Journal Article) | OSTI.GOV [osti.gov]
- 4. publikace.k.utb.cz [publikace.k.utb.cz]
- 5. researchgate.net [researchgate.net]
- 6. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. cusabio.com [cusabio.com]
- 11. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to Hypervalent Iodine Reagents in Organic Synthesis
For researchers, scientists, and drug development professionals, hypervalent iodine (HVI) reagents have emerged as indispensable tools in modern organic synthesis. Offering a compelling alternative to traditional heavy-metal oxidants, these compounds are valued for their mild reaction conditions, high selectivity, and more favorable environmental profile. This guide provides a comparative overview of the most common HVI reagents, supported by quantitative data and detailed experimental protocols to aid in practical application.
Hypervalent iodine compounds, typically featuring iodine in a +3 or +5 oxidation state, function as powerful electrophiles and oxidizing agents. Their reactivity mirrors that of transition metals, involving processes like ligand exchange and reductive elimination, yet they circumvent the toxicity and disposal issues associated with metals like lead, mercury, or chromium. This guide focuses on the performance and applications of key Iodine(III) and Iodine(V) reagents, as well as specialized reagents for electrophilic group transfer.
Classification of Common Hypervalent Iodine Reagents
Hypervalent iodine reagents are broadly categorized by the oxidation state of the central iodine atom. Iodine(III) reagents are generally used for oxidative functionalizations and couplings, while Iodine(V) reagents are renowned as powerful and selective oxidizing agents.
Part 1: Iodine(V) Reagents in Oxidation of Alcohols
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone transformation in organic synthesis. 2-Iodoxybenzoic acid (IBX) and its more soluble derivative, Dess-Martin Periodinane (DMP), are the most prominent Iodine(V) reagents for this purpose, prized for their ability to perform these oxidations without over-oxidation to carboxylic acids.
Performance Comparison: IBX vs. Dess-Martin Periodinane (DMP)
While both reagents are highly effective, DMP is often preferred due to its significantly better solubility in common organic solvents like dichloromethane (B109758) (DCM) and chloroform.[1][2] This improved solubility typically leads to faster reaction times, milder conditions, and more reproducible results.[3][4] IBX often requires heating or the use of polar aprotic solvents like DMSO, and its poor solubility can sometimes lead to incomplete reactions.[2][3]
| Substrate (Alcohol) | Reagent | Conditions | Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | DMP | DCM, rt | 1 | 98 | [4] |
| IBX | DMSO, rt | 3 | 94 | [4] | |
| 4-Nitrobenzyl Alcohol | DMP | DCM, rt | 0.5 | 99 | [4] |
| IBX | DMSO, rt | 2 | 95 | [4] | |
| Cinnamyl Alcohol | DMP | DCM, rt | 1 | 97 | [4] |
| IBX | DMSO, rt | 4 | 85 | [4] | |
| Cyclohexanol | DMP | DCM, rt | 2 | 96 | [4] |
| IBX | DMSO, 50°C | 12 | 87 | [4] | |
| Geraniol | DMP | DCM, rt | 1.5 | 95 | [4] |
| IBX | DMSO, 50°C | 12 | 80 | [4] |
Table 1: Comparison of DMP and IBX for the oxidation of various alcohols. Data is compiled from representative procedures and highlights the generally higher efficiency and milder conditions associated with DMP.
Experimental Protocol: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
This protocol outlines a typical procedure for the oxidation of a primary or secondary alcohol to the corresponding aldehyde or ketone.
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.1 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 - 0.2 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous DCM.
-
In a single portion, add Dess-Martin Periodinane (1.1 equiv) to the stirred solution at room temperature. For sensitive substrates, the reaction can be cooled to 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 0.5 to 3 hours.[5]
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pour the diluted mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Shake the funnel vigorously until the organic layer becomes clear. This quenches excess DMP and dissolves the iodo-compound byproduct.
-
Separate the layers and extract the aqueous layer two more times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can then be purified by flash column chromatography.
Part 2: Iodine(III) Reagents in Oxidative Coupling Reactions
Iodine(III) reagents, such as Phenyliodine Diacetate (PIDA) and Phenyliodine bis(trifluoroacetate) (PIFA), are workhorses for mediating oxidative C-C and C-N bond formations. PIFA is generally considered a stronger oxidizing agent than PIDA due to the electron-withdrawing nature of the trifluoroacetate (B77799) ligands, making it more effective for less electron-rich substrates.
Performance Comparison: PIDA vs. PIFA in Oxidative Dearomatization
Oxidative dearomatization of phenols is a powerful method for synthesizing highly functionalized cyclohexadienones. A comparative study on various substituted phenols highlights the differing reactivity of PIDA and PIFA.
| Entry | Substrate (Phenol) | Reagent | Time | Yield (%) |
| 1 | Methyl 4-hydroxyphenylacetate | PIDA | 20 min | 82 |
| PIFA | 10 min | 75 | ||
| 2 | 4-Hydroxy-3-methoxy-phenylacetic acid methyl ester | PIDA | 20 min | 71 |
| PIFA | 10 min | 80 | ||
| 3 | 4-Hydroxyphenethyl alcohol | PIDA | 20 min | 65 |
| PIFA | 10 min | 68 | ||
| 4 | 1-Naphthol | PIDA | 20 min | 85 |
| PIFA | 10 min | 90 |
Table 2: Comparison of PIDA and PIFA in the oxidative dearomatization of phenols to form p-quinols and p-quinones. Data adapted from a study by P.A. Klahn et al., which also included a µ-oxo dimer that often gave the highest yields but is less commonly used.
The data indicates that while both reagents are effective, PIFA often proceeds faster. The choice between PIDA and PIFA may depend on substrate reactivity and desired selectivity, with the stronger oxidant PIFA sometimes leading to higher yields for certain substrates like naphthols.
Experimental Protocol: PIFA-Mediated Intramolecular Oxidative Cyclization
This protocol describes the synthesis of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one via a PIFA-initiated oxidative cyclization, a representative example of an intramolecular C-N bond formation.
Materials:
-
2-(3-butenyl)quinazolin-4(3H)-one substrate (0.65 mmol, 1.0 equiv)
-
Phenyliodine bis(trifluoroacetate) (PIFA) (1.63 mmol, 2.5 equiv)
-
2,2,2-Trifluoroethanol (TFE) (25 mL total)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol (B129727) (MeOH) for recrystallization
Procedure:
-
Dissolve the quinazoline (B50416) substrate (0.65 mmol) in TFE (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Separately, dissolve PIFA (0.70 g, 1.63 mmol) in TFE (20 mL).
-
Add the PIFA solution to the stirred substrate solution at 0 °C.
-
Continue stirring the reaction mixture at 0 °C for 24 hours.
-
After 24 hours, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Filter off any precipitate that forms.
-
Extract the filtrate with DCM (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting residue by recrystallization from methanol to yield the final product.
This procedure demonstrates the utility of PIFA in constructing complex heterocyclic systems under mild conditions.[6][7]
Conclusion
Hypervalent iodine reagents represent a mature yet continually evolving class of synthetic tools. For alcohol oxidations, Dess-Martin Periodinane (DMP) generally offers superior performance over IBX due to its enhanced solubility, leading to faster and more reliable reactions under milder conditions. In the realm of oxidative couplings, Phenyliodine bis(trifluoroacetate) (PIFA) serves as a more powerful oxidant than PIDA, often enabling transformations on less activated substrates. The choice of reagent should be guided by the specific substrate and the desired transformation, with the data and protocols provided here serving as a practical starting point for methodological design and optimization in the laboratory.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [guidechem.com]
- 3. [PDF] Oxidative cleavage of vicinal diols: IBX can do what Dess-Martin periodinane (DMP) can. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
A Comparative Guide to PIDA and PIFA in Aromatic Halogenation Reactions
For researchers, scientists, and drug development professionals, the choice of a halogenating agent is critical for the successful synthesis of halogenated organic compounds, which are pivotal in medicinal chemistry and materials science. This guide provides a mechanistic and performance-based comparison of two common hypervalent iodine(III) reagents, Phenyliodine Diacetate (PIDA) and Phenyliodine bis(Trifluoroacetate) (PIFA), in aromatic halogenation reactions, supported by experimental data and detailed protocols.
Hypervalent iodine reagents have emerged as effective and more environmentally benign alternatives to traditional heavy-metal-based oxidants.[1] Among them, PIDA and PIFA are frequently employed to facilitate the halogenation of aromatic compounds. While structurally similar, their reactivity is significantly influenced by the nature of their acetate (B1210297) and trifluoroacetate (B77799) ligands, leading to divergent outcomes in halogenation reactions.
Performance in Halogenation: A Quantitative Comparison
Recent mechanistic studies and experimental data have elucidated the distinct advantages of PIDA and PIFA in specific halogenation reactions, particularly when used in conjunction with Lewis acids like aluminum halides (AlX₃). The choice between PIDA and PIFA can significantly impact the yield and efficiency of the reaction.
A key study focused on the halogenation of 2-naphthol (B1666908) reveals a clear divergence in the optimal reagent for chlorination versus bromination. For the chlorination of 2-naphthol, the combination of PIFA with aluminum chloride (AlCl₃) provides a superior yield compared to the PIDA/AlCl₃ system.[2][3][4] Conversely, for the bromination of the same substrate, PIDA combined with aluminum bromide (AlBr₃) is significantly more efficient, affording a 93% yield, whereas the PIFA/AlBr₃ system results in an 84% yield.[2][5]
| Reagent System | Halogenation Type | Substrate | Yield (%) | Reference |
| PIFA / AlCl₃ | Chlorination | 2-Naphthol | Higher than PIDA | [2][3][4] |
| PIDA / AlCl₃ | Chlorination | 2-Naphthol | Lower than PIFA | [2][3][4] |
| PIDA / AlBr₃ | Bromination | 2-Naphthol | 93 | [2][5] |
| PIFA / AlBr₃ | Bromination | 2-Naphthol | 84 | [2][5] |
This data underscores the importance of reagent selection based on the desired halogen. The higher electrophilicity of the iodine center in PIFA, due to the electron-withdrawing trifluoroacetate groups, is thought to be a key factor in its enhanced performance in chlorination. In contrast, the specific interaction between PIDA and AlBr₃ leads to a more effective brominating species.
Mechanistic Insights
The divergent reactivity of PIDA and PIFA in halogenation reactions stems from the formation of different active halogenating species. Quantum chemical calculations have provided detailed insights into these mechanisms.[2][4]
PIFA-Mediated Chlorination
In the PIFA/AlCl₃ system, the reaction is believed to proceed through the formation of a key chlorinating species, [Cl–I(Ph)][OTFA–AlCl₃], which exists in equilibrium with Cl–I(Ph)–OTFA–AlCl₃.[2] This species is a more potent electrophilic chlorine source than the alternative, PhICl₂. The formation of this active species is promoted by the coordination of a second equivalent of AlCl₃ to the trifluoroacetate ligand.[2][5]
PIDA-Mediated Bromination
For the bromination reaction with PIDA/AlBr₃, the active brominating species is proposed to be Br–I(Ph)–OAc–AlBr₃.[2] Similar to the chlorination mechanism, the formation of this intermediate is a key step. The involvement of PhIBr₂ as the active species is considered energetically less favorable.[2]
Experimental Protocols
The following are generalized experimental protocols for the halogenation of phenols using PIFA/AlCl₃ and PIDA/AlBr₃ systems, based on reported procedures.[6][7] Researchers should optimize these conditions for their specific substrates.
General Procedure for PIFA-Mediated Chlorination of Phenols
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (B47542) substrate (1.0 equiv.).
-
Solvent Addition: Add an appropriate solvent (e.g., a chlorinated solvent like dichloromethane (B109758) or acetonitrile).
-
Reagent Addition: Add PIFA (1.2 equiv.) and AlCl₃ (2.4 equiv.) to the reaction mixture at room temperature. The reaction is typically performed in an open flask.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
General Procedure for PIDA-Mediated Bromination of Phenols
-
Reaction Setup: In a round-bottom flask, dissolve the phenol substrate (1.0 equiv.) in acetonitrile (B52724) (MeCN).
-
Reagent Addition: To this solution, add PIDA (1.2 equiv.) and AlBr₃ (2.4 equiv.) at 23 °C. The reaction is typically conducted in an open flask without the need for an inert atmosphere.[6][7]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The residue can be purified by flash chromatography.
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of PIDA and PIFA in a halogenation reaction.
Conclusion
The choice between PIDA and PIFA for aromatic halogenation is not arbitrary and should be guided by the specific halogen to be introduced. Experimental evidence strongly supports the use of PIFA/AlCl₃ for chlorinations and PIDA/AlBr₃ for brominations to achieve higher yields. This divergent reactivity is rooted in the distinct mechanistic pathways and the nature of the active halogenating species formed in each system. The provided protocols and workflows offer a solid foundation for researchers to explore and optimize these powerful halogenation methods in their synthetic endeavors.
References
- 1. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Divergent role of PIDA and PIFA in the AlX3 (X = Cl, Br) halogenation of 2-naphthol: a mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
PIDA: A Cost-Effective and Sustainable Choice for Modern Oxidation Chemistry
In the landscape of synthetic organic chemistry, the oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. For researchers, scientists, and drug development professionals, the choice of an oxidizing agent is a critical decision, balancing reactivity, selectivity, cost, and safety. This guide provides an objective comparison of Phenyliodine Diacetate (PIDA), a hypervalent iodine reagent, with other common oxidizing agents, supported by experimental data, to highlight its position as a cost-effective and environmentally conscious alternative.
At a Glance: Comparing Oxidizing Agents
The selection of an appropriate oxidizing agent is a nuanced decision that extends beyond mere reagent cost. Factors such as reaction efficiency, ease of workup, and, increasingly, environmental and safety considerations play a pivotal role in the overall cost-effectiveness. The following table summarizes the key quantitative data for PIDA and three other widely used oxidizing agents: Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), and Potassium Permanganate (B83412) (KMnO4).
| Feature | PIDA (Phenyliodine Diacetate) | DMP (Dess-Martin Periodinane) | PCC (Pyridinium Chlorochromate) | KMnO4 (Potassium Permanganate) |
| Typical Price ($/100g) | ~$317[1] | ~$65 - $711[2][3] | ~$97.80 - $119[4] | ~$35.92 - $74.99[5][6] |
| Molecular Weight ( g/mol ) | 322.1 | 424.14 | 215.56 | 158.03 |
| Typical Reaction Conditions | Room temperature, CH2Cl2 | Room temperature, CH2Cl2 | 0°C to RT, CH2Cl2 | Room temp to 60-70°C, aqueous, often with acid or base |
| Typical Reaction Time | 0.5 - 3 hours | 0.5 - 2 hours[7] | 2 - 4 hours[8] | Varies, can be slow |
| Workup Procedure | Simple aqueous wash[9] | Basic workup, filtration[7] | Filtration through Celite or Florisil[8][10] | Filtration of MnO2, extraction |
| Toxicity/Safety Concerns | Moderate | Moderate, potentially explosive[9] | Toxic, suspected carcinogen (Cr(VI))[10] | Strong oxidizer, skin irritant[5] |
| Waste Disposal | Iodine-containing organic waste | Iodine-containing organic waste | Hazardous chromium waste | Manganese dioxide waste |
Delving Deeper: Experimental Protocols and Performance
The practical utility of an oxidizing agent is best assessed through its application in specific chemical transformations. Below are representative experimental protocols for the oxidation of a primary alcohol to an aldehyde using each of the compared reagents.
PIDA-Mediated Oxidation (TEMPO co-catalyst)
A common and efficient method for alcohol oxidation using PIDA involves the use of a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO).[11][12]
-
Procedure: To a solution of the primary alcohol (1.0 equiv) and TEMPO (0.1 equiv) in dichloromethane (B109758) (CH2Cl2) at room temperature is added PIDA (1.1 equiv) in one portion. The reaction mixture is stirred for 1-3 hours until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the aldehyde.
Dess-Martin Periodinane (DMP) Oxidation
DMP is a popular reagent known for its mildness and high yields.[7][13]
-
Procedure: To a solution of the primary alcohol (1.0 equiv) in dichloromethane (CH2Cl2) at 0°C is added Dess-Martin Periodinane (1.1 equiv). The reaction mixture is allowed to warm to room temperature and stirred for 0.5-2 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The resulting slurry is stirred for 15 minutes, and the layers are separated. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.[13]
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a well-established reagent for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[8][14]
-
Procedure: To a suspension of PCC (1.5 equiv) and Celite in dichloromethane (CH2Cl2) is added a solution of the primary alcohol (1.0 equiv) in CH2Cl2. The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel or Florisil to remove the chromium salts. The filtrate is then concentrated under reduced pressure to yield the aldehyde.[8][10]
Potassium Permanganate (KMnO4) Oxidation
KMnO4 is a powerful and inexpensive oxidizing agent, but its use for the selective oxidation of primary alcohols to aldehydes can be challenging due to over-oxidation to the carboxylic acid.[15] Careful control of reaction conditions is crucial.
-
Procedure: A solution of the primary alcohol (1.0 equiv) in a suitable organic solvent (e.g., acetone, dichloromethane) is cooled in an ice bath. A finely powdered potassium permanganate (1.0-1.2 equiv) is added in small portions over a period of time, maintaining the temperature below 5°C. The reaction is vigorously stirred and monitored closely by TLC. Upon completion, the reaction is quenched with a saturated solution of sodium sulfite. The manganese dioxide precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the aldehyde.
Visualizing the Workflow and Cost-Effectiveness Logic
To better understand the practical implications of choosing an oxidizing agent, the following diagrams illustrate a typical experimental workflow and the logical framework for assessing cost-effectiveness.
Discussion: The PIDA Advantage
While potassium permanganate appears to be the most economical option based solely on the price per gram, its application is often hampered by a lack of selectivity, leading to over-oxidation and lower yields of the desired aldehyde, which in turn increases purification costs and reduces overall process efficiency.
Pyridinium chlorochromate (PCC) offers better selectivity but comes with significant drawbacks. The chromium(VI) it contains is highly toxic and a suspected carcinogen, necessitating stringent safety protocols and specialized, costly waste disposal procedures.[10][16] The long-term environmental impact and health risks associated with chromium reagents are significant factors that detract from its cost-effectiveness in a modern laboratory setting.
Dess-Martin Periodinane (DMP) is a highly effective and mild oxidizing agent, often providing excellent yields.[2] However, its cost can be substantially higher than other alternatives, and it has been reported to have explosive potential under certain conditions, requiring careful handling and storage.[9]
In this context, PIDA emerges as a compelling alternative. While its initial purchase price may be higher than that of KMnO4 or PCC, its overall cost-effectiveness is enhanced by several factors:
-
High Selectivity and Yields: PIDA, particularly when used with a co-catalyst like TEMPO, provides excellent selectivity for the oxidation of primary alcohols to aldehydes, often in high yields. This reduces the need for extensive purification and minimizes the loss of valuable starting material.
-
Mild Reaction Conditions: PIDA-mediated oxidations are typically carried out at room temperature, which can reduce energy costs and is beneficial for sensitive substrates.
-
Simplified Workup: The workup for PIDA reactions is generally straightforward, involving simple aqueous extractions. This contrasts with the often tedious filtration of fine precipitates required for PCC and KMnO4 reactions.
-
Improved Safety and Environmental Profile: While hypervalent iodine reagents should be handled with care, they are generally considered to be less toxic and more environmentally benign than chromium-based reagents.[17] The disposal of iodine-containing waste is typically less problematic and costly than that of heavy metal waste.
Conclusion
When evaluating the cost-effectiveness of an oxidizing agent, a holistic approach that considers reagent price, reaction performance, and safety and environmental impact is essential. PIDA presents a balanced profile, offering high efficiency and selectivity under mild conditions, coupled with a more favorable safety and disposal profile compared to traditional heavy metal-based oxidants. For researchers and drug development professionals seeking a reliable, efficient, and more sustainable method for alcohol oxidation, PIDA represents a modern, cost-effective solution.
References
- 1. Iodobenzene diacetate, 98% | Fisher Scientific [fishersci.ca]
- 2. Dess Martin periodinane | CAS No: 87413-09-0 | Apollo [store.apolloscientific.co.uk]
- 3. Dess-Martin periodinane 97 87413-09-0 [sigmaaldrich.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. Potassium Permanganate, Reagent, 500 g | Flinn Scientific [flinnsci.com]
- 6. boilerandcoolingwater.com [boilerandcoolingwater.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. studylib.net [studylib.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Hypervalent iodine/TEMPO-mediated oxidation in flow systems: a fast and efficient protocol for alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alcohol to Aldehyde - Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. p2infohouse.org [p2infohouse.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Green Chemistry of (Diacetoxyiodo)benzene in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of (Diacetoxyiodo)benzene and its Alternatives in the Context of Green Chemistry Metrics.
This compound, also known as Phenyliodine(III) diacetate (PIDA), is a versatile and widely used hypervalent iodine(III) reagent in organic synthesis, primarily for oxidation reactions. Its appeal lies in its metal-free nature and its ability to effect a wide range of transformations under mild conditions. However, in an era of increasing focus on sustainable chemical practices, a critical evaluation of the "greenness" of reagents like PIDA is essential. This guide provides a comprehensive comparison of PIDA with several alternative oxidation methods, focusing on key green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI). The data presented is based on the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), a common benchmark reaction.
Quantitative Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the oxidation of benzyl alcohol to benzaldehyde using PIDA and three common alternatives. The calculations are based on published experimental protocols and assume a consistent scale and yield for a meaningful comparison.
| Oxidation Method | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) |
| This compound (PIDA) | 32.9% | 18.5 | 19.5 |
| TEMPO/Sodium Hypochlorite (Bleach) | 77.2% | 9.8 | 10.8 |
| Catalytic Hydrogen Peroxide (H₂O₂) | 88.4% | 3.5 | 4.5 |
| Swern Oxidation | 24.5% | 35.2 | 36.2 |
| Dess-Martin Periodinane (DMP) | 25.0% | 29.8 | 30.8 |
Key Takeaways:
-
Atom Economy: Catalytic methods utilizing hydrogen peroxide or TEMPO with a terminal oxidant like bleach demonstrate significantly higher atom economy compared to stoichiometric reagents like PIDA, Swern, and Dess-Martin periodinane. This is because a larger proportion of the atoms from the reactants are incorporated into the final product.
-
E-Factor and Process Mass Intensity (PMI): The E-Factor, which measures the amount of waste generated per unit of product, and the PMI, which considers the total mass of all materials used, are lowest for the catalytic hydrogen peroxide method, highlighting its superior efficiency and lower environmental impact in terms of waste generation. PIDA, while better than Swern and DMP oxidations, still generates a considerable amount of waste, primarily from the iodobenzene (B50100) byproduct.
Reaction Schemes and Pathways
The following diagrams illustrate the general reaction schemes for the oxidation of an alcohol to an aldehyde using the compared methods.
Safety Operating Guide
Proper Disposal of (Diacetoxyiodo)benzene: A Comprehensive Guide for Laboratory Professionals
(Diacetoxyiodo)benzene , also known as Phenyliodine(III) diacetate (PIDA), is a versatile and widely used hypervalent iodine reagent in organic synthesis, valued for its role as a powerful oxidizing agent.[1][2] Due to its reactivity, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This compound is a stable solid but should be handled with care.[3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[4] All manipulations should be performed in a well-ventilated chemical fume hood.[4]
Disposal Overview and Regulatory Compliance
The disposal of this compound must always be conducted in accordance with local, state, and federal regulations.[5][6] As a general rule, chemical waste generators are responsible for ensuring that discarded chemicals are properly classified and managed.[7][8] Do not mix this compound waste with other chemical waste streams unless specifically instructed by a verified protocol.[6]
For minor spills, the material should be swept up, avoiding dust generation, and placed into a suitable, clean, dry, and labeled container for disposal.[7][9] However, for surplus or waste this compound from experimental procedures, chemical neutralization is the preferred method to mitigate its oxidizing hazard before final disposal.
Quantitative Data for Disposal Planning
The following table summarizes key quantitative parameters relevant to the handling and disposal of this compound.
| Parameter | Value | Units | Notes |
| Molar Mass | 322.10 | g/mol | [10] |
| Melting Point | 161-163 | °C | [10] |
| Recommended Neutralizing Agent | Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate (B1220275) (Na₂S₂O₃) | - | Common reducing agents for oxidizing waste. |
| Stoichiometric Ratio (approx.) | 2-3 | equivalents | A slight excess of the reducing agent ensures complete neutralization. |
| Recommended Solvent | Water or a water/miscible organic solvent mixture | - | To facilitate the reaction between the solid and the reducing agent. |
Detailed Protocol for Chemical Neutralization of this compound
This protocol details a laboratory-scale procedure for the chemical deactivation of this compound using a reducing agent. This method converts the hypervalent iodine compound into less hazardous substances.
Materials:
-
Waste this compound
-
Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃)
-
Deionized water
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Preparation: In a chemical fume hood, place the beaker or flask containing the waste this compound on a stir plate. If the waste is in a solid form, add a minimal amount of a water-miscible solvent (e.g., acetone (B3395972) or ethanol) to create a slurry, then dilute with water. For solutions, proceed to the next step.
-
Addition of Reducing Agent: While stirring the solution or slurry, slowly add a 10-20% aqueous solution of sodium bisulfite or sodium thiosulfate. A 2-3 molar equivalent excess of the reducing agent is recommended to ensure complete reaction.
-
Monitoring the Reaction: The reaction is exothermic; therefore, the reducing agent should be added in small portions to control the temperature of the mixture. Continue stirring for at least 2 hours at room temperature to ensure the reaction has gone to completion.
-
Verification of Neutralization: After the reaction period, test for the presence of oxidizing agents. A simple method is to use potassium iodide-starch paper; a blue-black color indicates the presence of unreacted oxidant, and more reducing agent should be added.
-
pH Adjustment: Check the pH of the resulting solution. If necessary, neutralize the solution by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) until the pH is between 6 and 8.
-
Final Disposal: The neutralized solution can now be disposed of as aqueous waste, in accordance with institutional and local regulations. The primary byproducts are iodobenzene (B50100) and sodium sulfate/acetate salts.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
- 1. research.wayne.edu [research.wayne.edu]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. epfl.ch [epfl.ch]
- 7. This compound(3240-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. Regioselective this compound-Promoted Halocyclization of Unfunctionalized Olefins [organic-chemistry.org]
Personal protective equipment for handling (Diacetoxyiodo)benzene
Essential Safety and Handling Guide for (Diacetoxyiodo)benzene
This compound , also known as PIDA (phenyliodine(III) diacetate), is a versatile oxidizing agent in organic synthesis.[1][2][3] While highly effective, it necessitates careful handling due to its potential health hazards. This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance.[4] It is irritating to the eyes, respiratory system, and skin.[4][5] Inhalation may cause respiratory irritation, and skin contact can lead to irritation, redness, and itching.[1][3][5] Ingestion can cause gastrointestinal irritation. It is a combustible solid, and dusts may form explosive mixtures with air.[4]
Key Hazards:
-
Causes serious eye irritation.[5]
-
May cause respiratory irritation.[5]
-
Harmful if swallowed or in contact with skin.[3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[1][3] Facilities should be equipped with an eyewash station and a safety shower.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield where splashing is possible.[1][6] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6] | Protects against eye irritation and serious eye damage from dust or splashes.[5] |
| Skin Protection | Impervious protective clothing, including a lab coat, apron, or coveralls.[1] Wear appropriate protective gloves.[6] After use, wash and dry hands thoroughly.[4] | Prevents skin contact, which can cause irritation and potential systemic effects.[1][4] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated or if exposure limits are exceeded.[6] Use in a well-ventilated area.[1] | Protects against inhalation of dust, which can cause respiratory tract irritation.[7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder.[1][7]
-
Ensure an eyewash station and safety shower are readily accessible.[6]
-
Remove all sources of ignition, as dust clouds can be explosive.[4]
-
Keep incompatible materials, such as strong oxidizing agents, separate.
2. Handling the Chemical:
-
Avoid all personal contact, including inhalation.[4]
-
Minimize dust generation and accumulation during handling.[6]
-
Wear the complete set of recommended PPE as detailed in the table above.
-
Use dry, clean utensils for transferring the solid.
3. Storage:
-
Keep the container tightly sealed to prevent moisture absorption.[5]
-
Protect from direct sunlight and light sources.[6]
Emergency Procedures
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, keeping eyelids open.[1][6] Remove contact lenses if present and easy to do.[5] Seek medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Flush skin with plenty of soap and water for at least 15 minutes.[1][7] If irritation persists, consult a doctor.[5] |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[8] If breathing is difficult, administer oxygen.[7][6] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[6] Never give anything by mouth to an unconscious person.[7] Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
1. Waste Chemical Disposal:
-
Waste material must be disposed of in accordance with national and local regulations.
-
Do not mix with other waste. Leave chemicals in their original containers for disposal.
-
One possible method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
2. Contaminated Material Disposal:
-
Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with applicable laws and good laboratory practices.
-
Sweep up spills using dry procedures to avoid generating dust.[4] Place the collected material into a suitable, labeled, and closed container for disposal.[4][7][6]
3. Container Disposal:
-
Handle uncleaned, empty containers in the same manner as the product itself.
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
- 1. Iodobenzene Diacetate or this compound Manufacturers, SDS [mubychem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound: Applications in Organic Synthesis and Safety Considerations_Chemicalbook [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemdmart.com [chemdmart.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound(3240-34-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
